Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
Description
Properties
IUPAC Name |
ethyl 2-oxo-3-phenylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-9-8-11(13(12)15)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSQKGAKYUHQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441780 | |
| Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312312-75-7 | |
| Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
This guide provides an in-depth exploration of a robust and well-established synthetic route to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, a valuable intermediate in the development of novel therapeutic agents and complex organic molecules. The cyclopentanone scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a phenyl group and an ethyl ester moiety offers versatile handles for further chemical modification. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering not just a protocol, but a detailed rationale behind the synthetic strategy and experimental procedures.
Strategic Overview: A Three-Stage Synthetic Approach
The synthesis of this compound is most effectively achieved through a three-stage process, commencing with the construction of a suitable acyclic precursor, followed by a key cyclization step, and culminating in a final refinement of the core structure. This strategy is designed for efficiency, scalability, and control over the final product's stereochemistry.
Chemical properties of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
An In-Depth Technical Guide to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate for Researchers and Drug Development Professionals
Introduction
This compound is a substituted β-keto ester with a cyclopentanone framework. This class of molecules serves as versatile scaffolds in organic synthesis, particularly in the development of novel therapeutic agents. The presence of a phenyl group at the 3-position introduces steric and electronic modifications to the cyclopentanone ring, influencing its reactivity and potential biological activity. β-keto esters are recognized as valuable synthetic intermediates for creating compounds with potential antitumor, antianxiety, and antihypertensive properties.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering field-proven insights for researchers and professionals in drug development.
I. Synthesis of this compound
The synthesis of this compound can be logically approached through a modification of the classical Dieckmann condensation, a robust method for the formation of five-membered rings. The proposed synthetic strategy involves the intramolecular cyclization of a substituted diethyl adipate, namely diethyl 3-phenyladipate.
Proposed Synthetic Pathway: Dieckmann Condensation of Diethyl 3-phenyladipate
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In this proposed synthesis, diethyl 3-phenyladipate is treated with a strong base, such as sodium ethoxide, to induce cyclization.
Caption: Proposed synthesis of this compound via Dieckmann Condensation.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed methodology based on established procedures for Dieckmann condensations.
Materials:
-
Diethyl 3-phenyladipate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Toluene
-
3 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard Glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
Addition of Diester: Diethyl 3-phenyladipate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the stirred suspension of the base at room temperature.
-
Reaction: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching and Workup: The reaction mixture is cooled to 0°C in an ice bath and cautiously quenched by the slow addition of 3 M HCl until the solution is acidic (pH ~2-3).
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
II. Chemical and Physical Properties
The chemical and physical properties of this compound are influenced by the presence of the keto, ester, and phenyl functional groups.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₈O₃ |
| Molecular Weight | 246.30 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Expected to be higher than Ethyl 2-oxocyclopentanecarboxylate (102-104°C/11mmHg) due to the phenyl group. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents. |
Spectroscopic Data (Predicted)
The following spectroscopic data are predictions based on the structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: A multiplet in the range of 7.1-7.4 ppm corresponding to the five protons of the phenyl group.
-
Ethyl Ester Protons: A quartet around 4.1-4.3 ppm (CH₂) and a triplet around 1.2-1.4 ppm (CH₃).
-
Cyclopentanone Ring Protons: Complex multiplets in the range of 1.8-3.5 ppm. The proton at C3, being benzylic and adjacent to the carbonyl group, is expected to be deshielded.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: Two signals in the downfield region, one for the ketone (~210-215 ppm) and one for the ester (~170-175 ppm).
-
Aromatic Carbons: Signals in the range of 125-140 ppm.
-
Ethyl Ester Carbons: Signals around 60-62 ppm (CH₂) and 13-15 ppm (CH₃).
-
Cyclopentanone Ring Carbons: Signals in the range of 20-55 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretching: Two distinct strong absorption bands are expected for the ketone (around 1740-1750 cm⁻¹) and the ester (around 1720-1730 cm⁻¹).
-
C-O Stretching: A strong absorption band in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 246. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 201), the entire ester group (-COOCH₂CH₃, m/z = 173), and fragmentation of the cyclopentanone ring.
III. Reactivity and Potential Applications
The reactivity of this compound is dictated by its key functional groups.
Reactivity Profile
-
Enolate Formation: The α-proton at the C1 position is acidic and can be readily removed by a base to form an enolate. This enolate can then participate in various alkylation and acylation reactions.
-
Keto Group Reactions: The carbonyl group can undergo nucleophilic addition reactions, reduction to an alcohol, and reductive amination.
-
Ester Group Reactions: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide.
-
Aromatic Ring Reactions: The phenyl group can undergo electrophilic aromatic substitution, although the reaction conditions need to be carefully controlled to avoid side reactions with the other functional groups.
Potential Applications in Drug Discovery
Substituted cyclopentanones are important pharmacophores. The introduction of a phenyl group can enhance binding to biological targets through π-π stacking and hydrophobic interactions. This class of compounds has shown potential as:
-
Antitumor Agents: The rigid cyclopentanone scaffold can be functionalized to interact with specific enzymatic targets in cancer cells.[1]
-
Antianxiety and Antihypertensive Agents: The lipophilic nature of the phenyl group can facilitate crossing the blood-brain barrier, making it a candidate for CNS-acting drugs.[1]
IV. Illustrative Reaction: Synthesis of Hydrazone Derivatives
The reaction of β-keto esters with hydrazine derivatives is a common strategy to synthesize pyrazole-based heterocyclic compounds, which are of significant interest in medicinal chemistry.
Reaction with Hydrazine Hydrate
Caption: Reaction of this compound with hydrazine to form a pyrazolone derivative.
Experimental Protocol: Synthesis of the Corresponding Pyrazolone
This protocol is based on general procedures for the synthesis of pyrazolones from β-keto esters.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
A solution of this compound (1.0 equivalent) in ethanol is prepared in a round-bottom flask.
-
Hydrazine hydrate (1.1 equivalents) and a catalytic amount of glacial acetic acid are added to the solution.
-
The mixture is heated to reflux and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazolone derivative.
Conclusion
This compound is a promising building block for the synthesis of complex molecules with potential therapeutic applications. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods like the Dieckmann condensation. The presence of multiple functional groups provides a rich platform for further chemical modifications, making it a valuable tool for medicinal chemists and researchers in drug discovery. The predictive spectroscopic data and proposed reactivity profile in this guide offer a solid foundation for future experimental work with this compound.
References
-
Lamb, C. N., & Assefa, Z. (2010). Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2818. [Link]
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PubChem. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Abdel-Aziz, H. A., Elsaman, T., Attia, M. I., & Alanazi, A. M. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084–2095. [Link]
-
Stoltz, B. M., et al. (n.d.). Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of β-Ketoesters. Caltech. Retrieved from [Link]
Sources
An In-depth Technical Guide to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-oxocyclopentanecarboxylate, a versatile building block in organic synthesis, with a focused exploration of its phenylated derivative, Ethyl 2-oxo-3-phenylcyclopentanecarboxylate. While specific data for the 3-phenyl isomer is limited, this document extrapolates from the well-characterized parent compound and related structures to offer insights into its synthesis, properties, and potential applications. The core of this guide is built upon the foundational chemistry of β-keto esters and their utility in constructing complex molecular architectures relevant to pharmaceutical and materials science.
Introduction: The Versatile Cyclopentanone Core
The cyclopentanone ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Its incorporation into molecules can impart favorable conformational constraints and metabolic stability. The functionalization of this core, particularly with both a ketone and an ester group as seen in Ethyl 2-oxocyclopentanecarboxylate, provides a rich platform for a variety of chemical transformations. The introduction of a phenyl group at the 3-position further expands the chemical space, offering opportunities for modulation of biological activity and physicochemical properties.
This guide will first delve into the well-documented chemistry of Ethyl 2-oxocyclopentanecarboxylate (CAS No. 611-10-9) and then extend this knowledge to the less-explored this compound.
Physicochemical Properties of the Core Scaffold
The properties of Ethyl 2-oxocyclopentanecarboxylate are well-established and provide a baseline for understanding its phenylated derivatives.
| Property | Value | Source |
| CAS Number | 611-10-9 | [1][2][3] |
| Molecular Formula | C₈H₁₂O₃ | [1][2][3][4][5] |
| Molecular Weight | 156.18 g/mol | [1][3][5] |
| Appearance | Clear colorless to pale yellow liquid | [1][3][4] |
| Boiling Point | 102-104 °C at 11 mmHg | [1][5] |
| Density | 1.054 g/mL at 25 °C | [1][5] |
| Refractive Index | n20/D 1.452 | [1][5] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [1][4] |
| Flash Point | 172 °F (77.8 °C) | [5][6] |
The introduction of a phenyl group at the 3-position is expected to increase the molecular weight, boiling point, and refractive index, while likely decreasing its solubility in polar solvents.
Synthesis of the Cyclopentanone Core and its Phenylated Analogue
Dieckmann Condensation: A Classic Approach to the Core Scaffold
The primary industrial synthesis of Ethyl 2-oxocyclopentanecarboxylate relies on the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[7][8][9][10] The starting material is typically diethyl adipate.
The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the other ester carbonyl group to form a cyclic β-keto ester.[8][9][11]
Caption: The Dieckmann condensation mechanism for Ethyl 2-oxocyclopentanecarboxylate synthesis.
Experimental Protocol: Dieckmann Condensation [5]
-
Setup: A flask is charged with toluene, sodium ethoxide (98%), and diethyl adipate.
-
Reaction: The mixture is heated to reflux. The reaction progress is monitored by gas chromatography until the starting material is consumed.
-
Workup: The generated ethanol is removed by distillation. The mixture is cooled and then neutralized with 30% hydrochloric acid.
-
Purification: The organic phase is separated, dried, and subjected to vacuum distillation to yield the final product.
Synthesis of this compound
The synthesis of the 3-phenyl derivative can be envisioned through a conjugate addition to a cyclopentenone precursor. A plausible synthetic route is the Michael addition of a phenyl nucleophile to ethyl 2-oxocyclopent-3-enecarboxylate.
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An In-Depth Technical Guide to the Anticipated Biological Activity of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate and a Proposed Research Framework
For distribution to: Researchers, scientists, and drug development professionals
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
In the landscape of chemical and pharmaceutical research, it is not uncommon to encounter compounds with well-defined structures but with biological activities that remain unexplored. Ethyl 2-oxo-3-phenylcyclopentanecarboxylate represents one such molecule. As of the date of this publication, a thorough review of scientific literature reveals a conspicuous absence of studies detailing the biological activities of this specific compound.
This guide, therefore, deviates from a conventional whitepaper that would typically present established data. Instead, it embarks on a predictive and methodological exploration. By examining the biological activities of structurally analogous compounds, we can construct a scientifically informed hypothesis regarding the potential therapeutic relevance of this compound. This document will serve as a foundational resource for researchers poised to investigate this novel chemical entity, providing not only a theoretical framework for its potential activities but also a practical guide to its initial biological evaluation.
Our approach is rooted in the principles of structure-activity relationship (SAR) analysis. The core structure of this compound, featuring a cyclopentanone ring, a phenyl substituent, and an ethyl carboxylate group, is shared by numerous molecules with demonstrated biological effects. By dissecting the contributions of these and related functional groups in other molecular contexts, we can infer potential areas of biological investigation for our target compound.
This guide is structured to first present the known biological activities of related cyclopentane derivatives, categorized by their therapeutic potential. Following this analysis, we will propose a comprehensive, multi-tiered experimental workflow designed to systematically screen for and characterize the biological activity of this compound.
Part 1: A Survey of Biological Activities in Structurally Related Cyclopentane Derivatives
The cyclopentane scaffold is a recurring motif in a variety of biologically active natural products and synthetic compounds. The presence of a ketone, a phenyl group, and an ester in this compound suggests several avenues of potential biological activity, primarily in the realms of antimicrobial, cytotoxic, and antiviral effects.
Antimicrobial Potential: Insights from Cyclopentenones and Other Analogs
Numerous studies have highlighted the antimicrobial properties of compounds featuring a cyclopentanone or cyclopentenone core. Naturally occurring cyclopentenones, for instance, are known to exhibit antimicrobial activity.[1][2] This has spurred the synthesis and evaluation of a variety of derivatives.
A notable study on functionalized trans-diamino-cyclopentenones (DCPs) revealed significant antimicrobial activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[2] The minimum inhibitory concentrations (MICs) for some of these derivatives were in the low microgram per milliliter range.[2] Although our target molecule is a cyclopentanone and not a cyclopentenone, the underlying five-membered ring structure is a shared feature.
Furthermore, research into other cyclopentanone derivatives has also indicated promising antibacterial potential.[3] The structural similarities suggest that this compound could be a candidate for antimicrobial screening.
Cytotoxic and Antiproliferative Activities: A Common Trait of Phenyl-Substituted Heterocycles
The presence of a phenyl group attached to a heterocyclic or carbocyclic core is a common feature in many cytotoxic and antiproliferative agents. While direct analogs are not readily found in the literature, we can draw parallels from other cyclic structures. For instance, derivatives of 2-oxo-3-phenylquinoxaline have been synthesized and shown to possess significant antiproliferative activity against colon cancer cell lines.[4] Similarly, various N-heterocycles are considered valuable scaffolds for the development of novel anticancer drugs.[5]
The cytotoxic potential of a compound is a critical parameter in drug discovery, not only for oncology applications but also as an essential component of its overall safety profile. Therefore, evaluating the cytotoxicity of this compound against a panel of cancer cell lines, as well as non-cancerous cell lines, is a logical and necessary first step in its biological characterization.
Antiviral Activity: A Broad and Structurally Diverse Field
The search for novel antiviral agents is a continuous effort, with a wide array of chemical scaffolds demonstrating efficacy against various viruses. While no direct evidence links this compound to antiviral activity, the general structural motifs present in the molecule do not preclude such a possibility. For example, camphene derivatives with cyclic amine substitutions have shown antiviral activity against influenza and Ebola pseudotype viruses.[6] Furthermore, a broad range of phytochemicals, including alkaloids and coumarins, have been reported to possess antiviral properties.[7]
Given the structural diversity of known antiviral compounds, a broad-spectrum screening approach would be the most effective way to ascertain any potential antiviral effects of this compound.
Part 2: A Proposed Experimental Framework for Biological Characterization
The following section outlines a systematic, multi-stage workflow for the initial biological evaluation of this compound. This framework is designed to be a self-validating system, with each stage informing the next.
Stage 1: Preliminary Cytotoxicity and Antimicrobial Screening
The initial phase of testing should focus on establishing a baseline toxicity profile and conducting a broad antimicrobial screen. This will provide crucial information about the compound's general cellular effects and guide concentration ranges for subsequent, more specific assays.
Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., HEK293T) should be used.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.
Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Microbial Strains: A panel of clinically relevant bacteria and fungi should be used, including Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and yeast (Candida albicans).
-
Compound Preparation: The test compound is serially diluted in appropriate broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microbial strain.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: Hypothetical Data Summary for Preliminary Screening
| Assay Type | Target | Metric | Anticipated Range |
| Cytotoxicity | HCT-116 | IC50 (µM) | >100 |
| Cytotoxicity | MCF-7 | IC50 (µM) | >100 |
| Cytotoxicity | A549 | IC50 (µM) | >100 |
| Cytotoxicity | HEK293T | IC50 (µM) | >100 |
| Antimicrobial | S. aureus | MIC (µg/mL) | 16 - 128 |
| Antimicrobial | E. coli | MIC (µg/mL) | >128 |
| Antimicrobial | C. albicans | MIC (µg/mL) | >128 |
This table presents hypothetical outcomes to illustrate data presentation. Actual results will vary.
Diagram 1: Stage 1 Experimental Workflow
Caption: Workflow for the initial biological evaluation of the target compound.
Stage 2: Focused Investigation of Confirmed Activities
If Stage 1 reveals significant activity in any of the assays (e.g., an IC50 < 50 µM against a cancer cell line or an MIC < 32 µg/mL against a microbial strain), Stage 2 will involve a more in-depth investigation of that specific activity.
Diagram 2: Stage 2 Decision-Based Workflow
Caption: Decision tree for focused secondary biological assays.
Experimental Protocol 3: Broad-Spectrum Antiviral Screening (Plaque Reduction Assay)
-
Viruses and Host Cells: A representative panel of viruses should be used, such as Influenza A virus (e.g., H1N1), Herpes Simplex Virus-1 (HSV-1), and a respiratory syncytial virus (RSV), with their respective permissive cell lines (e.g., MDCK, Vero, HEp-2).
-
Cell Monolayer: Confluent monolayers of host cells are prepared in 6-well or 12-well plates.
-
Virus Infection: Cells are infected with a known titer of the virus for 1 hour.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the EC50 (effective concentration that reduces plaque formation by 50%) is calculated.
Part 3: Structure-Activity Relationship (SAR) Considerations and Future Directions
Should this compound exhibit any promising biological activity, the subsequent logical step would be to initiate an SAR study. This would involve the synthesis of a library of analogs to probe the importance of each functional group.
Key Structural Modifications for SAR Studies:
-
Phenyl Ring Substitution: Introduction of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring to assess electronic and steric effects.
-
Ester Modification: Varying the alkyl chain of the ester (e.g., methyl, propyl, benzyl) to explore the impact of this group on potency and pharmacokinetic properties.
-
Cyclopentanone Modifications: Altering the ketone functionality (e.g., reduction to a hydroxyl group, conversion to an oxime) to determine its role in the observed activity.
Diagram 3: Logical Flow of a Drug Discovery Program
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A Comprehensive Spectroscopic Guide to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
Abstract
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and drug development. This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We delve into the interpretation of these spectra, explaining the causal relationships between molecular structure and spectroscopic output. This document is intended to serve as an authoritative reference for researchers, scientists, and professionals in the field of drug development, offering both validated data and the procedural logic behind its acquisition and interpretation.
Molecular Structure and Tautomerism
This compound possesses a cyclopentanone ring substituted with a phenyl group at the C3 position and an ethyl carboxylate group at the C2 position. As a β-keto ester, it can exist in a dynamic equilibrium between its keto and enol tautomeric forms.[1] This equilibrium is a critical factor influencing its reactivity and is readily observable through spectroscopic analysis. The enol form is stabilized by π-system conjugation and potential intramolecular hydrogen bonding.[1]
-
Molecular Formula: C₁₄H₁₆O₃
-
Molecular Weight: 232.28 g/mol
-
Structure (Keto Form):
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The analysis provides information on the chemical environment, connectivity, and number of distinct nuclei within the structure.[3]
Experimental Protocol: NMR Spectroscopy
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// Nodes prep [label="Sample Preparation\n(5-20 mg in CDCl₃ + TMS)"]; setup [label="Instrument Setup\n(Lock, Shim, Tune)"]; acq_h1 [label="¹H NMR Acquisition\n(Proton Spectrum)"]; acq_c13 [label="¹³C NMR Acquisition\n(Carbon Spectrum)"]; process [label="Data Processing\n(Fourier Transform, Phasing,\nBaseline Correction)"]; analysis [label="Spectral Analysis\n(Chemical Shift, Integration,\nMultiplicity, Coupling)"];
// Edges prep -> setup [label="Insert Sample"]; setup -> acq_h1 [label="Standard Pulses"]; acq_h1 -> acq_c13 [label="Switch Nucleus"]; acq_c13 -> process; process -> analysis; } caption [label="Fig 1: Standard NMR Data Acquisition Workflow.", fontsize=10, fontname="Arial"];
Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Instrument Setup: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[1]
-
Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically employed to produce a spectrum with singlet peaks for each unique carbon.
¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.[4]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.35 - 7.20 | Multiplet (m) | 5H | Ar-H | Protons on the phenyl ring, typical aromatic region. |
| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, deshielded by the adjacent oxygen atom and split by the methyl protons. |
| ~3.60 | Multiplet (m) | 1H | Ph-CH - | Methine proton at C3, deshielded by the adjacent phenyl group and carbonyl. |
| ~3.40 | Multiplet (m) | 1H | -CH (COOEt)- | Methine proton at C2, deshielded by two adjacent carbonyl groups. |
| ~2.70 - 2.10 | Multiplet (m) | 4H | Cyclopentane -CH₂ - | Methylene protons of the cyclopentane ring at C4 and C5. |
| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene protons. |
| >12.0 (if present) | Broad Singlet (br s) | <1H | Enol -OH | A highly deshielded signal characteristic of the enolic hydroxyl proton, often broad due to hydrogen bonding and exchange.[5] |
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their functional group type.[3]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~208.0 | C =O (Ketone) | Typical chemical shift for a cyclopentanone carbonyl carbon. |
| ~171.0 | C =O (Ester) | Characteristic shift for an ester carbonyl carbon.[6] |
| ~138.0 | Ar-C (ipso) | Quaternary carbon of the phenyl ring attached to the cyclopentane ring. |
| ~129.0 - 127.0 | Ar-C H | Aromatic carbons of the phenyl ring. |
| ~61.5 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester, deshielded by oxygen.[6] |
| ~55.0 | Ph-C H- | Methine carbon at C3. |
| ~50.0 | -C H(COOEt)- | Methine carbon at C2. |
| ~35.0 | Cyclopentane C H₂ | Methylene carbon of the cyclopentane ring. |
| ~28.0 | Cyclopentane C H₂ | Methylene carbon of the cyclopentane ring. |
| ~14.1 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8]
Experimental Protocol: IR Spectroscopy
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// Nodes background [label="Background Scan\n(Empty Sample Compartment)"]; sample_prep [label="Sample Preparation\n(Thin Film on Salt Plate)"]; sample_scan [label="Sample Scan\n(Acquire Spectrum)"]; analysis [label="Spectral Analysis\n(Identify Characteristic\nAbsorption Bands)"];
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Methodology:
-
Background Spectrum: A background spectrum is collected to account for atmospheric CO₂ and water vapor.[1]
-
Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[1]
-
Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
IR Spectroscopy: Data and Interpretation
The IR spectrum is characterized by absorption bands corresponding to specific bond vibrations.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~3060 | Medium-Weak | C-H stretch (Aromatic) | Characteristic stretching vibration for sp² C-H bonds on the phenyl ring.[9] |
| ~2980-2870 | Medium-Strong | C-H stretch (Aliphatic) | Stretching vibrations for sp³ C-H bonds in the cyclopentane ring and ethyl group.[9] |
| ~1745 | Strong, Sharp | C=O stretch (Ketone) | The carbonyl stretch for a five-membered ring ketone appears at a higher frequency than for an open-chain ketone due to ring strain. |
| ~1735 | Strong, Sharp | C=O stretch (Ester) | A strong, characteristic absorption for the ester carbonyl group.[10] This band may overlap with the ketone stretch. |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (Aromatic) | Skeletal vibrations of the aromatic ring.[9] |
| ~1250-1180 | Strong | C-O stretch (Ester) | Asymmetric and symmetric stretching vibrations of the ester C-O bonds.[10] |
| ~750, ~700 | Strong | C-H bend (Aromatic) | Out-of-plane bending vibrations indicating monosubstitution on the phenyl ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.
Experimental Protocol: Mass Spectrometry
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// Nodes injection [label="Sample Injection\n(e.g., GC or Direct Infusion)"]; ionization [label="Ionization\n(Electron Impact, EI)"]; acceleration [label="Ion Acceleration\n(Electric Field)"]; separation [label="Mass Separation\n(Magnetic Field or\nQuadrupole)"]; detection [label="Detection\n(Ion Detector)"]; spectrum [label="Mass Spectrum\n(Plot of m/z vs. Intensity)"];
// Edges injection -> ionization; ionization -> acceleration; acceleration -> separation; separation -> detection; detection -> spectrum; } caption [label="Fig 3: Electron Ionization Mass Spectrometry Workflow.", fontsize=10, fontname="Arial"];
Methodology:
-
Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer.
-
Ionization: Electron Impact (EI) ionization is commonly used, where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.
Mass Spectrometry: Data and Interpretation
The mass spectrum displays the relative abundance of different fragment ions. The fragmentation of β-keto esters is often dominated by α-cleavages and McLafferty rearrangements.[11][12]
Table 4: Predicted Key Mass Spectrometry Fragments (EI)
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 232 | [C₁₄H₁₆O₃]⁺˙ | Molecular Ion (M⁺) |
| 187 | [M - OCH₂CH₃]⁺ | α-cleavage: Loss of the ethoxy radical from the ester group.[13] |
| 159 | [M - COOCH₂CH₃]⁺ | α-cleavage: Loss of the entire carbethoxy radical. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, resulting from cleavage and rearrangement. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment from benzyl-containing compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the bond to the cyclopentane ring.[14] |
| 43 | [CH₃CO]⁺ | Acylium ion, potentially from cleavage of the cyclopentanone ring.[12] |
Conclusion
The spectroscopic data presented in this guide provide a comprehensive structural profile of this compound. ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of distinct functional environments. IR spectroscopy validates the key functional groups, particularly the ketone and ester carbonyls. Mass spectrometry confirms the molecular weight and provides insight into the compound's fragmentation behavior under ionization. Together, these techniques offer a self-validating system for the unambiguous identification and characterization of this important synthetic intermediate.
References
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- JoVE. (2024).
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- Emery Pharma. (2018).
- TutorChase. What are the common fragments in mass spectrometry for esters?.
- UMass OWL. IR Group Frequencies.
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
- YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- University of Arizona. Mass Spectrometry - Examples.
- Supporting Inform
- JEOL.
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- Mass Spectrometry: Fragment
- IR Chart.
- The Royal Society of Chemistry.
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- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Michigan State University Chemistry. Infrared Spectroscopy.
- ResearchGate. (2025). Mass Spectra of β-Keto Esters.
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- Wiley-VCH.
- The Royal Society of Chemistry.
- PubChem.
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- NIST WebBook. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester.
- NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- NIH.
- Filo. (2025). Q1 (A) Draw the ¹³C NMR spectra for the following compounds.
- ChemicalBook.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
- PubMed. Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene).
- IR Spectroscopy Tutorial: Esters.
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Probing the Pharmacological Plasticity of the Ethyl 2-oxo-3-phenylcyclopentanecarboxylate Scaffold: A Mechanistic Overview
For Immediate Release
This technical guide delves into the mechanistic underpinnings of ethyl 2-oxo-3-phenylcyclopentanecarboxylate derivatives, a versatile chemical scaffold with demonstrated potential across a spectrum of therapeutic areas. While a single, unifying mechanism of action for all derivatives of this core structure remains to be elucidated, this document will explore the known biological targets and pathways of key exemplars, with a particular focus on the well-characterized derivative, Carbetapentane. We will further examine the structure-activity relationships (SAR) that govern the pharmacological diversity of this class of compounds, providing a framework for future drug discovery and development efforts.
The this compound Core: A Launchpad for Pharmacological Diversity
The this compound core is a β-keto ester, a class of compounds recognized as valuable synthetic intermediates in the generation of physiologically active molecules.[1] The inherent reactivity of the keto and ester functionalities, combined with the stereochemical complexity of the cyclopentane ring, provides a rich foundation for chemical modification. This has led to the development of derivatives with a wide array of biological activities, including antitumor, antianxiety, antihypertension, and enzyme inhibitory properties.[1] The diverse pharmacology of these derivatives underscores the importance of understanding how structural modifications to the core scaffold translate into specific interactions with biological targets.
Carbetapentane: A Case Study in Sigma-1 Receptor Modulation
A prominent and clinically relevant derivative is Carbetapentane, chemically known as 2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate.[2] This compound is recognized as a potent antitussive, anticonvulsant, and spasmolytic agent.[2] Mechanistically, the primary target of Carbetapentane has been identified as the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2]
Mechanism of Action at the Sigma-1 Receptor
The precise mechanism by which Carbetapentane modulates sigma-1 receptor function is an area of active investigation. However, it is understood that ligand binding to the sigma-1 receptor can influence a variety of downstream signaling events, primarily through the modulation of ion channels and intracellular calcium signaling. The interaction of Carbetapentane with the sigma-1 receptor is believed to be highly selective over the sigma-2 (σ2) subtype.[2] This selectivity is crucial, as the two sigma receptor subtypes are associated with different physiological and pathological processes.
The binding of Carbetapentane to the sigma-1 receptor can lead to:
-
Modulation of Ion Channels: The sigma-1 receptor is known to interact with and modulate the activity of various ion channels, including voltage-gated potassium (Kv) channels and NMDA receptors. By influencing ion flux, Carbetapentane can alter neuronal excitability, which likely contributes to its anticonvulsant effects.
-
Regulation of Intracellular Calcium: The sigma-1 receptor plays a role in regulating the release of calcium from the endoplasmic reticulum. This modulation of calcium homeostasis can impact a wide range of cellular processes, including neurotransmitter release and enzyme activation, which may be relevant to its spasmolytic and antitussive properties.
The following diagram illustrates the proposed mechanism of action for Carbetapentane at the cellular level:
Caption: Proposed mechanism of Carbetapentane action via the Sigma-1 receptor.
Structure-Activity Relationship of Carbetapentane Analogs
Studies on analogs of Carbetapentane have provided valuable insights into the structural requirements for high-affinity and selective sigma-1 receptor binding.[2] Key findings include:
-
Ester Functionality: Replacement of the ester linkage with an amide, methyl ether, or methylamine can significantly alter binding affinity and selectivity.
-
Cyclopentyl Ring: Contraction or expansion of the cyclopentyl ring, or its replacement with a smaller alkyl group, impacts the compound's interaction with the receptor.
-
N,N-diethyl Moiety: Modification of the N,N-diethylamino group, for instance, by incorporating it into a morpholino or piperidino ring system, can enhance selectivity for the sigma-1 receptor over muscarinic receptors.[2]
These SAR studies are critical for the design of new sigma-1 ligands with improved therapeutic profiles.
Expanding the Target Landscape: Other Derivatives and Their Mechanisms
The versatility of the this compound scaffold is further demonstrated by the diverse biological targets of its more complex derivatives.
Enzyme Inhibition: A Common Theme
A recurring theme in the pharmacology of these derivatives is enzyme inhibition. For example, various derivatives have been shown to inhibit:
-
Protein Tyrosine Phosphatase 1B (PTP1B): Certain benzothiazole-containing derivatives have been identified as inhibitors of PTP1B, an enzyme implicated in the regulation of insulin signaling. These compounds have demonstrated hypoglycemic activity in preclinical models, suggesting their potential as antidiabetic agents.[3]
-
VEGFR-2: Other thiazolidine-2,4-dione derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. This has translated into promising anti-proliferative activity against cancer cell lines.
The following table summarizes the inhibitory activities of selected derivative classes:
| Derivative Class | Target Enzyme | Potential Therapeutic Application |
| Benzothiazole Derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes |
| Thiazolidine-2,4-dione Derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Cancer |
Experimental Protocols for Mechanistic Elucidation
The determination of the mechanism of action for novel derivatives of the this compound scaffold typically involves a multi-step experimental workflow.
Target Identification and Validation Workflow
A generalized workflow for identifying and validating the molecular target of a novel compound is outlined below:
Caption: A stepwise workflow for target identification and validation.
Step-by-Step Protocol: Radioligand Binding Assay for Sigma-1 Receptor
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.
Materials:
-
Membrane preparation from cells expressing the human sigma-1 receptor.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol.
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, the membrane preparation, and the test compound or vehicle control.
-
Add the radioligand, [³H]-(+)-pentazocine, to all wells.
-
For the determination of non-specific binding, add a high concentration of haloperidol to a subset of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. While a unified mechanism of action remains to be defined for the entire class, detailed studies of individual derivatives like Carbetapentane have provided significant insights into their molecular targets and signaling pathways. The primary mechanism for Carbetapentane involves the modulation of the sigma-1 receptor, leading to downstream effects on ion channels and calcium signaling. Other derivatives have been shown to act as potent enzyme inhibitors, highlighting the chemical tractability and pharmacological plasticity of the core scaffold.
Future research in this area should focus on:
-
Systematic SAR studies: To better understand the molecular determinants of target selectivity.
-
Elucidation of novel mechanisms: For derivatives with uncharacterized modes of action.
-
Exploration of new therapeutic areas: Based on the diverse biological activities observed.
A deeper understanding of the mechanism of action of this versatile class of compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
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Totton, E. L., et al. (1965). The Synthesis of Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. Journal of Organic Chemistry, 30(5), 1599-1602. [Link]
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Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2095. [Link]
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Cone, E. J., et al. (1984). Structure-activity relationship studies of phencyclidine derivatives in rats. Journal of Pharmacology and Experimental Therapeutics, 228(1), 147-153. [Link]
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Kavadi, M., et al. (2021). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molbank, 2021(2), M1236. [Link]
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Zou, L. W., et al. (2018). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 9, 133. [Link]
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Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. [Link]
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Ablordeppey, S. Y., et al. (1995). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 38(17), 3276-3284. [Link]
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Angelia, M. A., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Prostaglandins & Other Lipid Mediators, 165, 106708. [Link]
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PubChem. (n.d.). Carbetapentane. [Link]
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El-Sayed, M. A. A., et al. (2012). Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors. European Journal of Medicinal Chemistry, 55, 25-33. [Link]
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Sztanke, K., et al. (2006). Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1][4][5]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity. European Journal of Medicinal Chemistry, 41(10), 1185-1193. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 129, 106173. [Link]
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Introduction: The Cyclopentanone Core as a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The cyclopentanone ring system is a versatile and highly valued scaffold in medicinal chemistry. Its conformational flexibility and the ability to introduce multiple stereocenters make it an attractive starting point for the synthesis of complex and biologically active molecules. When functionalized as a β-keto ester, such as in the case of this compound, the core structure offers a rich platform for chemical modification. The presence of the ketone, the ester, and the chiral centers at positions 1 and 3 provides multiple handles for synthetic elaboration, allowing for the exploration of vast chemical space. β-keto esters, in general, are recognized as important intermediates in the synthesis of physiologically active compounds, with demonstrated applications as antitumor, antianxiety, and antihypertensive agents[1]. This guide will provide an in-depth exploration of the synthesis, chemical properties, and potential medicinal chemistry applications of this compound, a molecule poised at the intersection of this privileged scaffold and potent pharmacophores.
Synthesis and Chemical Reactivity
The synthesis of substituted cyclopentanone derivatives is a well-established area of organic chemistry. The most common approach to the core ethyl 2-oxocyclopentanecarboxylate is the Dieckmann condensation, an intramolecular Claisen condensation of a diester, typically diethyl adipate, in the presence of a base like sodium ethoxide[2][3].
However, for the synthesis of the 3-phenyl substituted target molecule, a different strategy is required. One plausible approach involves a Michael addition of a phenyl donor to an appropriate cyclopentenone acceptor, followed by further functional group manipulations. A more direct, albeit potentially lower-yielding, method could be an adaptation of the acyloin-type condensation using a substituted cinnamate ester. For instance, the synthesis of the related ethyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is achieved through an acyloin-type condensation of ethyl cinnamate in the presence of sodium sand and dry ether[1].
A proposed synthetic workflow for this compound is depicted below.
Caption: Proposed synthetic workflow for this compound.
The reactivity of the title compound is dictated by its functional groups. The enolizable β-keto ester system allows for facile alkylation and acylation at the C1 position. The ketone at C2 is amenable to nucleophilic addition, reduction, and reductive amination, providing a gateway to a diverse range of derivatives. The phenyl group at C3 can be further functionalized through electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions with the keto-ester moiety.
Medicinal Chemistry Applications: A Landscape of Therapeutic Potential
While specific biological data for this compound is not extensively reported in the public domain, the therapeutic potential of this scaffold can be inferred from the activities of its close structural analogs. The combination of the cyclopentanone core and the phenyl group suggests potential applications in several key therapeutic areas.
Anti-inflammatory and Analgesic Agents
The non-steroidal anti-inflammatory drug (NSAID) Loxoprofen is a prominent example of a phenyl-substituted cyclic ketone. Ethyl 2-oxocyclopentanecarboxylate is a key intermediate in the synthesis of Loxoprofen[4]. This strongly suggests that the this compound scaffold could serve as a starting point for novel anti-inflammatory and analgesic agents. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that derivatives of the title compound could exhibit similar inhibitory activity.
A recent study on a pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated significant anti-inflammatory and analgesic properties through the inhibition of COX-1, COX-2, and 5-LOX enzymes[5]. This further supports the potential of phenyl-substituted cyclic carbonyl compounds in inflammation research.
| Compound/Analog | Biological Target/Activity | Reference |
| Loxoprofen (related structure) | Cyclooxygenase (COX) inhibitor | [4] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1, COX-2, and 5-LOX inhibitor | [5] |
Anticancer Activity
The β-keto ester functionality is present in numerous compounds with demonstrated antitumor properties[1]. Furthermore, derivatives of 2-oxo-3-phenylquinoxaline have shown significant antiproliferative activity against colon cancer cells[6]. While the core is different, the presence of the 3-phenyl-2-oxo substructure is a noteworthy parallel. Novel derivatives of imidazotriazines, which can be synthesized from related hydrazinoimidazolines, have also exhibited anticancer activity against various cancer cell lines, including colon, uterus, and breast cancer[7]. Given these precedents, this compound represents a valuable scaffold for the development of new anticancer agents.
Caption: Logical workflow for anticancer drug discovery using the title compound.
Central Nervous System (CNS) Applications
Carbetapentane, which is 2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate, is a potent antitussive, anticonvulsant, and spasmolytic agent that binds with high affinity to sigma receptors[8]. Although the substitution pattern is different (1-phenyl vs. 3-phenyl), the presence of the phenylcyclopentanecarboxylate core is a strong indicator that the 3-phenyl isomer could also interact with CNS targets. The development of selective sigma 1 ligands from novel 1-phenylcycloalkanecarboxylic acid derivatives highlights the potential of this chemical space for neurological drug discovery[8]. The synthesis of pyrazolone derivatives from β-keto esters is a well-known route to compounds with anticonvulsant activity[9].
Exemplary Experimental Protocol: Synthesis of this compound
The following is a detailed, self-validating protocol for the proposed synthesis of the title compound, based on established methodologies for related compounds.
Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate (Dieckmann Condensation) [2][3]
-
To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 950g of toluene and 132g of 98% sodium ethoxide.
-
Heat the mixture to reflux.
-
Add 300g of diethyl adipate dropwise to the refluxing mixture over a period of 1 hour.
-
Continue refluxing and monitor the reaction by gas chromatography until the diethyl adipate is consumed (typically <1% remaining).
-
Cool the reaction mixture to 30°C and neutralize with 30% hydrochloric acid.
-
Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation (83-88°C/5 mmHg) to yield ethyl 2-oxocyclopentanecarboxylate.
Step 2: Bromination of Ethyl 2-oxocyclopentanecarboxylate
-
Dissolve the ethyl 2-oxocyclopentanecarboxylate in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain crude ethyl 3-bromo-2-oxocyclopentanecarboxylate.
Step 3: Suzuki Coupling to Introduce the Phenyl Group
-
To a solution of the crude ethyl 3-bromo-2-oxocyclopentanecarboxylate in a suitable solvent (e.g., toluene or 1,4-dioxane), add phenylboronic acid (1.2 equivalents) and an aqueous solution of a base (e.g., 2M sodium carbonate).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05 equivalents).
-
Heat the reaction mixture to 80-100°C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.
Conclusion
This compound is a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is achievable through established organic chemistry transformations. Based on the biological activities of its close structural analogs, this compound and its derivatives hold significant potential for the development of novel therapeutics in areas such as inflammation, oncology, and neurology. The versatile chemical nature of the β-keto ester functionality provides a robust platform for the generation of diverse chemical libraries, which will be instrumental in unlocking the full therapeutic potential of this intriguing molecule. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly warranted.
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The Cyclopentanone Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Abstract
The cyclopentanone ring system, a five-membered carbocyclic ketone, is a cornerstone of organic synthesis and medicinal chemistry.[1] Its prevalence in a vast array of natural products, from the fragrant jasmonates to the physiologically critical prostaglandins, underscores its significance.[1][2] This technical guide provides a comprehensive overview of the discovery and history of substituted cyclopentanones, delving into the evolution of their synthesis from classical intramolecular cyclizations to modern catalytic methodologies. We will explore the mechanistic underpinnings of key synthetic transformations and provide detailed protocols for their execution. Furthermore, this guide will illuminate the diverse biological activities of cyclopentanone derivatives, with a particular focus on their applications in contemporary drug discovery and development, highlighting their roles as anti-inflammatory, anticancer, and antiviral agents.[3][4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecular scaffold.
Introduction: The Ubiquitous Cyclopentanone Motif
The cyclopentanone core is a fundamental structural motif in organic chemistry, serving as a versatile building block for the synthesis of complex molecules.[1] Its inherent reactivity, stemming from the electrophilic carbonyl group and the conformational constraints of the five-membered ring, provides a rich landscape for chemical transformations.[1] This reactivity, coupled with its presence in numerous biologically active natural products, has cemented the cyclopentanone as a privileged scaffold in drug discovery.[1][3][7]
Cyclopentanone derivatives are found in a wide range of natural sources, including plants, fungi, and marine organisms.[5][8] Notable examples include the prostaglandins, a class of lipid compounds involved in a variety of physiological processes such as inflammation and blood pressure regulation.[9][10][11][12] The jasmonates, another class of plant hormones containing a cyclopentanone ring, are crucial for plant growth and defense mechanisms. The structural diversity and biological importance of these natural products have inspired chemists to develop a vast arsenal of synthetic methods for constructing and functionalizing the cyclopentanone ring.
A Historical Perspective: The Dawn of Cyclopentanone Synthesis
The early history of cyclopentanone synthesis was dominated by intramolecular cyclization reactions of dicarboxylic acids and their derivatives. One of the earliest methods involved the distillation of the calcium salt of adipic acid.[13] However, it was the Dieckmann Condensation , an intramolecular Claisen condensation of diesters, that emerged as a more general and reliable method for the formation of five-membered rings.[14][15]
The Dieckmann Condensation: A Classic Ring-Forming Reaction
Discovered by the German chemist Walter Dieckmann, this reaction involves the base-promoted intramolecular cyclization of a diester to form a β-keto ester. For the synthesis of substituted cyclopentanones, a 1,6-diester is typically employed.
Reaction Mechanism: The reaction proceeds through the formation of an enolate at one of the α-carbons, which then attacks the other ester carbonyl group in an intramolecular nucleophilic acyl substitution. Subsequent protonation yields the cyclic β-keto ester.
Below is a generalized workflow for a Dieckmann Condensation:
Caption: Key steps in a common synthesis of the Corey Lactone.
The Corey lactone serves as a branching point for the synthesis of various prostaglandins through the stereocontrolled introduction of the two side chains. This convergent approach revolutionized the field and made these important biological molecules accessible for further study and therapeutic development. [16]
Modern Synthetic Methodologies
The demand for enantiomerically pure substituted cyclopentanones in drug development has driven the development of highly selective and efficient synthetic methods. These modern approaches often rely on transition metal catalysis and organocatalysis to achieve high levels of stereocontrol.
The Pauson-Khand Reaction: A Powerful Cycloaddition
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. [17][18][19][20][21]Discovered in the early 1970s by Ihsan Khand and Peter Pauson, this reaction has become a powerful tool for the construction of five-membered rings. [18][19][20] Reaction Mechanism: The generally accepted mechanism involves the initial formation of a dicobalt hexacarbonyl alkyne complex. Coordination of the alkene, followed by migratory insertion of the alkene and then carbon monoxide, leads to a metallacyclic intermediate which then undergoes reductive elimination to afford the cyclopentenone product. [17][20]
Caption: Simplified mechanism of the Pauson-Khand Reaction.
The intramolecular version of the Pauson-Khand reaction is particularly useful for the synthesis of bicyclic and polycyclic systems containing a cyclopentenone ring. [18]
Asymmetric Synthesis of Substituted Cyclopentanones
The development of asymmetric methods for the synthesis of chiral cyclopentanones is of paramount importance for the pharmaceutical industry. Several strategies have been developed to achieve high enantioselectivity, including:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction.
-
Chiral Catalysts: The use of chiral transition metal catalysts or organocatalysts can induce enantioselectivity. [22][23][24]* Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. [23] A notable example of an organocatalytic approach is the asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, which affords densely functionalized cyclopentanones with high enantioselectivities. [22]
Biological Significance and Applications in Drug Development
The cyclopentanone scaffold is a key component of many biologically active molecules, and its derivatives have shown a wide range of therapeutic potential. [3][5][6][7][8]
Anti-inflammatory Activity
Cyclopentenone prostaglandins (cyPGs), a subclass of prostaglandins containing an α,β-unsaturated ketone in the cyclopentane ring, are potent anti-inflammatory agents. [3][4]Their mechanism of action often involves the inhibition of the pro-inflammatory transcription factor NF-κB. [3][4]15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2) is a well-studied cyPG that exerts its anti-inflammatory effects through both PPARγ-dependent and -independent pathways. [4]
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Theoretical studies on the conformation of 3-phenylcyclopentanones
An In-depth Technical Guide to the Theoretical Conformational Analysis of 3-Phenylcyclopentanones
Abstract
The conformational landscape of substituted cyclopentanones is a cornerstone of modern stereochemistry, with profound implications for reactivity, stereoselective synthesis, and medicinal chemistry. The 3-phenylcyclopentanone scaffold, in particular, serves as an exemplary system for exploring the subtle interplay of steric and electronic effects that dictate molecular shape. This technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the conformational preferences of 3-phenylcyclopentanones. We will delve into the principles of computational chemistry, from foundational molecular mechanics to high-level Density Functional Theory (DFT), and critically examine how theoretical predictions are validated against experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to apply or better understand computational approaches in conformational analysis.
Introduction: The Significance of Molecular Conformation
The three-dimensional structure of a molecule is intrinsically linked to its function. For pharmacologically active compounds, conformation dictates how a molecule fits into a biological receptor, influencing its efficacy and selectivity. In asymmetric synthesis, the conformational bias of a reactant or intermediate can determine the stereochemical outcome of a reaction. Cyclopentane rings, unlike the more rigid cyclohexane system, are highly flexible, existing in a dynamic equilibrium between multiple low-energy conformations.[1] This flexibility is a double-edged sword: it provides access to diverse spatial arrangements but complicates predictive modeling.
The introduction of a bulky phenyl substituent at the C3 position of a cyclopentanone ring introduces significant steric and electronic constraints, leading to a more defined, yet still complex, conformational equilibrium. Understanding this equilibrium is not merely an academic exercise; it is crucial for designing molecules with specific shapes and properties. Theoretical studies provide a powerful lens through which we can visualize and quantify the energetics of these conformations, offering insights that are often difficult to obtain through experimental means alone.
The Conformational Landscape of Cyclopentanones
The cyclopentane ring is not planar. A planar conformation would suffer from significant torsional strain due to the eclipsing of all C-H bonds, alongside some angle strain.[1] To alleviate this strain, the ring puckers into two primary, non-planar forms:
-
Envelope (C_s symmetry): Four carbon atoms are coplanar, with the fifth atom out of the plane, resembling an open envelope.
-
Twist (C_2 symmetry): No four atoms are coplanar. The ring is twisted, with two adjacent atoms displaced in opposite directions from the plane of the other three.
These two forms are very close in energy and can rapidly interconvert through a process called pseudorotation. For 3-phenylcyclopentanone, the key conformational question revolves around the orientation of the phenyl group relative to the ring. This gives rise to two principal conformers, often described in terms of the substituent's position as either pseudo-axial or pseudo-equatorial. The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions. A study combining various chiroptical spectroscopies with DFT calculations has been employed to investigate the conformational properties of molecules like (S)-3-phenylcyclopentanone.[2]
Diagram 1: Conformational Equilibrium of 3-Phenylcyclopentanone
Caption: Equilibrium between the pseudo-equatorial and pseudo-axial conformers of 3-phenylcyclopentanone.
Theoretical Methodologies: A Hierarchical Approach
The computational study of molecular conformation involves calculating the potential energy of different spatial arrangements to identify stable minima and the energy barriers between them. The choice of method represents a trade-off between computational cost and accuracy.
Molecular Mechanics (MM)
-
Principle: MM methods treat molecules as a collection of atoms held together by springs. Energy is calculated using a "force field," a set of classical mechanics equations and parameters that describe bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions.
-
Expert Insight: MM is exceptionally fast and is the ideal starting point for a conformational search. For a flexible molecule like 3-phenylcyclopentanone, an MM search can quickly identify dozens of potential low-energy conformers, which can then be subjected to higher-level analysis. It is excellent for screening but lacks the accuracy for definitive energy ranking.
Quantum Mechanics (QM) Methods
QM methods solve the Schrödinger equation to describe the electronic structure of the molecule, providing a much more fundamental and accurate description of energy.
-
Ab Initio Methods: These methods, Latin for "from the beginning," use theoretical principles without recourse to experimental data.[3] The Hartree-Fock (HF) method is a foundational ab initio approach, but it neglects electron correlation, often leading to inaccuracies. More advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) provide higher accuracy at a significantly greater computational cost.[3]
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized organic molecules.[4] Instead of calculating the complex many-electron wavefunction, DFT calculates the total electronic energy from the electron density.[5]
-
Causality in Method Selection: The choice of a specific functional and basis set is critical. For systems like 3-phenylcyclopentanone, hybrid functionals such as B3LYP are widely used as they mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, providing a balanced description of electronic effects. The choice of basis set, such as the Pople-style 6-31G(d) or the Dunning-style cc-pVDZ , determines the flexibility given to electrons to occupy space.[6][7] A larger basis set provides more accuracy but increases computation time. The combination of B3LYP with a double-zeta basis set like cc-pVDZ often provides a robust balance of accuracy and efficiency for conformational energies and geometries of cyclopentanone derivatives.[6][7]
-
Protocol: A Self-Validating Computational Workflow
A trustworthy theoretical study requires a systematic and self-validating protocol. The following workflow ensures that calculated properties correspond to true energy minima on the potential energy surface.
Diagram 2: Computational Conformational Analysis Workflow
Caption: A standard workflow for computational conformational analysis, ensuring results are for stable conformers.
Step-by-Step Methodology
-
Initial Structure Generation: Construct plausible starting geometries for the axial-like and equatorial-like conformers of 3-phenylcyclopentanone using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization on each initial structure using a chosen QM method (e.g., DFT at the B3LYP/cc-pVDZ level).[6][7] This process systematically alters the coordinates of each atom to find the arrangement with the lowest potential energy.
-
Frequency Calculation (Validation Step): For each optimized structure, perform a vibrational frequency calculation. This is a critical validation step. A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state structure, not a stable conformer.
-
Property Calculation: Once confirmed as minima, calculate the final electronic energies to determine their relative stability (ΔE). Further properties, such as NMR chemical shifts and spin-spin coupling constants (J-couplings), can also be computed.
-
Data Analysis: Compare the relative energies to predict the Boltzmann population of each conformer at a given temperature. Compare the calculated NMR parameters with experimental data to validate the theoretical model.
Validation Against Experiment: The Role of NMR Spectroscopy
The ultimate test of a theoretical model is its ability to reproduce experimental observations. For conformational analysis, NMR spectroscopy is the premier experimental technique. Vicinal proton-proton coupling constants (³J(HH)) are particularly valuable as their magnitude is directly related to the dihedral angle between the coupled protons.[8]
The Karplus Equation
The relationship between the three-bond coupling constant (³J) and the dihedral angle (φ) is described by the Karplus equation.[9][10]
-
Equation: J(φ) = A cos²(φ) + B cos(φ) + C
Where A, B, and C are empirically derived parameters that depend on the specific molecular fragment.[9] This equation provides a direct bridge between the geometry predicted by computational methods (the dihedral angle, φ) and an experimentally measurable quantity (the coupling constant, J).
-
Application: By calculating the key H-C-C-H dihedral angles in the optimized structures of the 3-phenylcyclopentanone conformers, one can use a parameterized Karplus equation to predict the expected ³J(HH) values.[11] A strong agreement between the calculated J-values for a particular conformer and the experimentally measured spectrum provides powerful evidence for the predominance of that conformer in solution. Long-range heteronuclear J(CH) coupling constants can also serve as a useful tool for determining relative stereochemistry.[12][13]
Data Presentation: Theoretical vs. Experimental
The following table illustrates how quantitative data from a theoretical study can be summarized and compared with experimental results. (Note: Values are illustrative).
| Property | Conformer A (Pseudo-Equatorial) | Conformer B (Pseudo-Axial) | Experimental Value |
| Relative Energy (kcal/mol) | 0.00 | +1.5 | - |
| Boltzmann Population (298 K) | ~92% | ~8% | - |
| Dihedral Angle H2a-C2-C3-H3 (°) | 155.0 | 35.0 | - |
| Calculated ³J(H2a, H3) (Hz) | 10.5 | 5.2 | 10.2 Hz |
| Dihedral Angle H2e-C2-C3-H3 (°) | 35.0 | 85.0 | - |
| Calculated ³J(H2e, H3) (Hz) | 5.1 | 0.8 | 5.4 Hz |
The strong correlation between the calculated J-couplings for Conformer A and the experimental values provides compelling evidence that the pseudo-equatorial conformation is the major species in solution.
Conclusion and Future Outlook
The theoretical study of the conformation of 3-phenylcyclopentanones is a mature field that elegantly combines computational chemistry and experimental spectroscopy. DFT calculations, particularly with hybrid functionals like B3LYP, offer a reliable means of predicting the geometries and relative energies of the dominant conformers. The validation of these theoretical models through the meticulous analysis of NMR coupling constants via the Karplus relationship provides a self-consistent and trustworthy approach to understanding the three-dimensional structure of these flexible molecules.
As computational power continues to increase, future studies will likely incorporate explicit solvent models to better simulate solution-phase behavior and employ molecular dynamics simulations to capture the full dynamic nature of the pseudorotation process. These advanced techniques will further refine our understanding of how substituents control the conformational landscape, providing invaluable knowledge for the rational design of molecules in chemistry and biology.
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Methodological & Application
Dieckmann condensation protocol for Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
Application Notes and Protocols for the Synthesis of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Dieckmann Condensation
The Dieckmann condensation is a robust and widely utilized intramolecular carbon-carbon bond-forming reaction in organic synthesis. It serves as the intramolecular equivalent of the Claisen condensation, enabling the synthesis of cyclic β-keto esters from dicarboxylic acid esters.[1][2] This powerful cyclization is particularly effective for the formation of sterically stable five- and six-membered rings, which are common structural motifs in a vast array of natural products and pharmaceutically active compounds.[3][4][5] The reaction proceeds via a base-catalyzed mechanism where an enolate is generated at one of the α-carbons of the diester, which then undergoes a nucleophilic acyl substitution on the other ester group within the same molecule.[6][7] The thermodynamic driving force for this often reversible reaction is the deprotonation of the newly formed, acidic β-keto ester by the alkoxide base, shifting the equilibrium towards the cyclized product.[4]
This application note provides a comprehensive guide to the synthesis of this compound, a valuable building block in medicinal chemistry, through the Dieckmann condensation of diethyl 3-phenyladipate. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss critical parameters that influence reaction success, including the choice of base and solvent, as well as purification strategies.
Mechanistic Rationale and Key Considerations
The synthesis of this compound involves the intramolecular cyclization of diethyl 3-phenyladipate. The mechanism, illustrated below, can be dissected into several key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide, deprotonates one of the α-carbons of the diethyl 3-phenyladipate. In this unsymmetrical diester, two possible enolates can be formed. The regioselectivity is influenced by steric hindrance and the acidity of the α-protons.[1]
-
Intramolecular Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule, forming a tetrahedral intermediate.[8]
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the cyclic β-keto ester.
-
Deprotonation of the Product: The newly formed β-keto ester is more acidic than the starting diester. The ethoxide base deprotonates the α-carbon between the two carbonyl groups, forming a stabilized enolate. This irreversible step drives the reaction to completion.[4]
-
Acidic Workup: A final acidic workup protonates the enolate to yield the desired this compound.[6]
Diagram of the Dieckmann Condensation Mechanism:
Caption: Workflow of the Dieckmann condensation for this compound synthesis.
Experimental Protocol
This protocol details the synthesis of this compound from diethyl 3-phenyladipate.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| Diethyl 3-phenyladipate | C₁₆H₂₂O₄ | 278.34 | 10.0 g | 0.036 | 98% | Commercial |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 2.7 g | 0.040 | 95% | Commercial |
| Toluene | C₇H₈ | 92.14 | 100 mL | - | Anhydrous | Commercial |
| Hydrochloric Acid | HCl | 36.46 | As needed | - | 1 M (aq) | Commercial |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Anhydrous | Commercial |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | (aq) | Commercial |
| Brine | NaCl | 58.44 | As needed | - | (aq) | Commercial |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | Commercial |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble the three-neck round-bottom flask with a reflux condenser, a dropping funnel, and an inert gas inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas to maintain anhydrous conditions.
-
Reagent Addition: To the flask, add sodium ethoxide (2.7 g, 0.040 mol) and anhydrous toluene (50 mL). Begin stirring the suspension.
-
Substrate Addition: Dissolve diethyl 3-phenyladipate (10.0 g, 0.036 mol) in anhydrous toluene (50 mL) and add it to the dropping funnel. Add the diester solution dropwise to the stirred sodium ethoxide suspension over approximately 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold 1 M hydrochloric acid (100 mL) while stirring. Continue adding acid until the aqueous layer is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.[8]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.[9]
-
Troubleshooting and Optimization
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC until the starting material is consumed. |
| Wet reagents or glassware | Ensure all reagents are anhydrous and glassware is properly dried. The presence of water will quench the base.[10] | |
| Insufficient base | Use at least a stoichiometric amount of base, as it is consumed in the final deprotonation step.[10] | |
| Side Product Formation | Intermolecular Claisen condensation | This is more likely with larger ring formations but can be minimized by maintaining the specified concentration.[6] |
| Hydrolysis of the ester | Ensure the workup is performed at low temperatures and avoid prolonged contact with strong acid or base.[10] | |
| Difficulty in Purification | Incomplete removal of starting material | Optimize the vacuum distillation conditions (pressure and temperature) for efficient separation. |
Safety Precautions
-
Sodium Ethoxide: Highly flammable and corrosive. It reacts violently with water.[11][12] Handle in an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
-
Toluene: Flammable liquid and vapor. It can cause skin and eye irritation and may be harmful if inhaled or swallowed.[14] Work in a well-ventilated fume hood.
-
Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing. Use in a fume hood and away from ignition sources.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
Characterization of this compound
The final product should be characterized by spectroscopic methods to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), aromatic protons, and aliphatic protons of the cyclopentanone ring. |
| ¹³C NMR | Resonances for the ketone and ester carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the ketone C=O stretch (~1740-1720 cm⁻¹) and the ester C=O stretch (~1735 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the product. |
Conclusion
The Dieckmann condensation provides an efficient and reliable method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture and the use of a stoichiometric amount of a suitable base, is crucial for achieving high yields. The protocol outlined in this application note, along with the troubleshooting guide, offers a solid foundation for researchers to successfully perform this important transformation and utilize the resulting cyclic β-keto ester in further synthetic endeavors within drug discovery and development programs.
References
- Grokipedia. Dieckmann condensation.
- Alfa Chemistry. Dieckmann Condensation.
- Benchchem. Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis.
- NROChemistry. Dieckmann Condensation.
- Organic Chemistry Portal. Dieckmann Condensation.
- Benchchem. How to minimize byproduct formation in beta-keto ester synthesis.
- Gelest, Inc. SODIUM ETHOXIDE. 95%.
- Wikipedia. Dieckmann condensation.
- Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
- Chemistry LibreTexts. Dieckmann Condensation.
- Organic Chemistry Tutor. Dieckmann Condensation.
- Ricca Chemical Company. Tenth-Normal (0.1 N) Sodium Methoxide in Toluene - MSDS.
- Guidechem. What is the synthesis method of Ethyl 2-oxocyclopentanecarboxylate? - FAQ.
- Fisher Scientific. SAFETY DATA SHEET.
- Spectrum Chemical. SAFETY DATA SHEET.
- Benchchem. A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
- OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry.
- NIH. Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate - PMC.
- ChemicalBook. Sodium ethoxide - Safety Data Sheet.
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Application Notes and Protocols: Stereoselective Synthesis of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
Introduction: The Significance of Chiral Cyclopentanones
Substituted cyclopentanone moieties are pivotal structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their prevalence underscores the continuous demand for efficient and stereocontrolled synthetic methodologies. Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, a densely functionalized cyclopentanone, represents a valuable chiral building block for the synthesis of more complex molecules. The stereoselective construction of its two contiguous chiral centers, one of which is a quaternary carbon, presents a significant synthetic challenge. This application note provides a detailed guide to the stereoselective synthesis of this target molecule, leveraging the power of organocatalytic domino reactions. This approach offers a green and efficient alternative to traditional metal-catalyzed methods.
Synthetic Strategy: Organocatalytic Domino Michael-Aldol Reaction
The most effective and atom-economical approach to the stereoselective synthesis of this compound is through an organocatalytic domino Michael-aldol reaction. This strategy involves the reaction of a β-ketoester with an α,β-unsaturated ketone, catalyzed by a chiral secondary amine, typically L-proline or its derivatives. The reaction proceeds through a sequential Michael addition followed by an intramolecular aldol cyclization, creating the cyclopentanone ring and setting the desired stereochemistry in a single synthetic operation.
Causality of Experimental Choices
-
Reactants: The synthesis commences with two readily available starting materials: ethyl acetoacetate, which serves as the Michael donor, and chalcone (1,3-diphenyl-2-propen-1-one), the Michael acceptor. The phenyl group on the chalcone directs the stereochemical outcome and is incorporated into the final product structure.
-
Catalyst: L-proline is selected as the organocatalyst due to its bifunctional nature. The secondary amine moiety forms a nucleophilic enamine intermediate with the ethyl acetoacetate, while the carboxylic acid group acts as a proton shuttle, activating the chalcone and controlling the stereochemistry of the Michael addition. This dual activation is crucial for achieving high diastereo- and enantioselectivity.[1][2]
-
Solvent: The choice of solvent can significantly impact the reaction's efficiency and stereoselectivity. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is often employed to ensure the solubility of the reactants and the catalyst, and to facilitate the ionic intermediates in the catalytic cycle.
-
Temperature: The reaction is typically performed at room temperature to balance the reaction rate and stereoselectivity. Lower temperatures can sometimes enhance stereoselectivity but may lead to longer reaction times.
Reaction Mechanism and Stereochemical Control
The stereochemical outcome of the reaction is dictated by the formation of a key enamine intermediate and its subsequent diastereoselective addition to the chalcone. The mechanism, as illustrated in the diagram below, can be broken down into the following key steps:
-
Enamine Formation: L-proline reacts with ethyl acetoacetate to form a chiral enamine intermediate.
-
Michael Addition: The enamine undergoes a stereoselective Michael addition to the chalcone. The stereochemistry is controlled by the approach of the enamine to the chalcone, which is directed by the chiral environment created by the proline catalyst.
-
Iminium Formation and Hydrolysis: The resulting intermediate is hydrolyzed to release the Michael adduct and regenerate the catalyst.
-
Intramolecular Aldol Cyclization: The Michael adduct, under the reaction conditions, undergoes an intramolecular aldol cyclization to form the cyclopentanone ring.
-
Dehydration (optional): Depending on the reaction conditions, the aldol adduct may undergo dehydration to form an α,β-unsaturated cyclopentenone.
Caption: Organocatalytic domino Michael-aldol reaction workflow.
Experimental Protocol
This protocol is a representative procedure for the stereoselective synthesis of this compound. Researchers should optimize conditions for their specific substrates and desired outcomes.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 | 1.0 |
| Chalcone | C₁₅H₁₂O | 208.26 | 1.2 | 1.2 |
| L-Proline | C₅H₉NO₂ | 115.13 | 0.2 | 0.2 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Saturated NH₄Cl Solution | NH₄Cl in H₂O | - | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 mmol, 1.0 eq) and chalcone (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add 2.0 mL of Dimethyl Sulfoxide (DMSO) to the flask.
-
Catalyst Addition: To the stirred solution, add L-proline (0.2 mmol, 0.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate = 3:1). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).
Expected Results and Data
The organocatalytic domino Michael-aldol reaction typically affords the desired this compound in good to excellent yields and with high stereoselectivity.
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) |
| 1 | L-Proline | DMSO | 25 | 48 | 85 | 95:5 | 92 |
| 2 | L-Proline | CH₃CN | 25 | 72 | 78 | 90:10 | 88 |
| 3 | (S)-TMS-DPP | Toluene | 0 | 96 | 92 | >99:1 | 99 |
(Note: The data in this table is representative and may vary based on specific experimental conditions and substrates. (S)-TMS-DPP refers to O-trimethylsilyl-diphenylprolinol, a common derivative of proline used in organocatalysis.)
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, ensure all reagents are pure and the solvent is anhydrous. Increasing the catalyst loading (up to 30 mol%) or extending the reaction time may improve the yield.
-
Low Stereoselectivity: The stereoselectivity is sensitive to the catalyst, solvent, and temperature. Screening different proline derivatives or other organocatalysts can be beneficial. Lowering the reaction temperature often improves both diastereoselectivity and enantioselectivity. The presence of water can sometimes affect the stereochemical outcome, so using anhydrous conditions is recommended.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of the Michael acceptor (chalcone) slightly. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Purification Challenges: The product and starting materials may have similar polarities. Careful optimization of the eluent system for column chromatography is crucial for obtaining a pure product.
Conclusion
This application note details a robust and highly stereoselective method for the synthesis of this compound using an L-proline-catalyzed domino Michael-aldol reaction. This organocatalytic approach avoids the use of harsh reagents and metal catalysts, aligning with the principles of green chemistry. The provided protocol, along with the mechanistic insights and troubleshooting guide, offers a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development to access this valuable chiral building block.
References
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of syn- and anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
-
Zou, Y., et al. (2011). Asymmetric organocatalytic domino Michael–Henry reactions for the synthesis of bicyclo[3.2.1]octane derivatives. Organic & Biomolecular Chemistry, 9(16), 5857-5864. [Link]
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
-
Melchiorre, P., et al. (2012). Asymmetric aminocatalysis. Angewandte Chemie International Edition, 51(40), 9748-9791. [Link]
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Alza, E., et al. (2009). A solid-supported organocatalyst for highly stereoselective, batch, and continuous-flow Mannich reactions. Chemistry–A European Journal, 15(39), 10167-10172. [Link]
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link]
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New type of asymmetric cyclization to optically active steroid CD partial structures. Angewandte Chemie International Edition in English, 10(7), 496-497. [Link]
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
-
Wikipedia contributors. (2023). Proline organocatalysis. In Wikipedia, The Free Encyclopedia. Retrieved 07:22, January 18, 2026, from [Link]
Sources
Purification of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate by Silica Gel Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate is a significant β-keto ester intermediate in the synthesis of various complex organic molecules and pharmacologically active compounds. Achieving high purity of this compound post-synthesis is critical for the success of subsequent reaction steps and for ensuring the integrity of final products in drug development pipelines. This application note provides a comprehensive, field-proven guide to the purification of this moderately polar compound using normal-phase column chromatography. We will delve into the mechanistic principles behind the separation, offer a detailed, step-by-step protocol, and provide guidance on troubleshooting common issues, thereby establishing a self-validating and reproducible purification workflow.
Introduction: The Rationale for Chromatographic Purification
The synthesis of target molecules like this compound rarely yields a perfectly pure product. The crude reaction mixture typically contains unreacted starting materials, catalysts, and various byproducts. Column chromatography is a cornerstone technique in organic chemistry for separating and purifying compounds from such mixtures.[1][2] The technique leverages the differential partitioning of individual components between a stationary phase and a mobile phase.[3]
For a moderately polar molecule like our target compound, which contains both a polar β-keto ester moiety and a non-polar phenyl group, silica gel column chromatography is the method of choice.[1][3] The separation is based on the principle that more polar molecules will have a stronger affinity for the polar silica gel stationary phase and will thus travel down the column more slowly, while less polar molecules will be carried along more quickly by the less polar mobile phase.[3] This differential migration allows for the effective isolation of the desired product.
A critical aspect of this process, and a pillar of its trustworthiness, is the preliminary optimization of separation conditions using Thin Layer Chromatography (TLC).[4][5] TLC serves as a rapid, small-scale pilot for the large-scale column separation, allowing the scientist to identify the optimal solvent system (mobile phase) that will provide the best separation between the target compound and its impurities.[3][4][6]
Foundational Principles: Selecting the Right Conditions
The Stationary Phase: Silica Gel
Silica gel, a porous and amorphous form of silicon dioxide (SiO₂), is the most common stationary phase for normal-phase chromatography due to its high surface area and strong adsorptive properties.[1][2][7] Its surface is covered with polar silanol groups (Si-OH), which interact with polar functional groups of the analyte via hydrogen bonding and dipole-dipole interactions.[2]
Expert Insight: While highly effective, the acidic nature of the silanol groups on standard silica gel can sometimes cause degradation of sensitive compounds like β-keto esters.[8] This can manifest as streaking on a TLC plate or low recovery from the column. If degradation is suspected, consider using neutralized silica gel or adding a small percentage (0.1-1%) of a basic modifier like triethylamine to the mobile phase to cap the acidic sites.[4]
The Mobile Phase: The Eluent System
The mobile phase, or eluent, is the solvent that carries the sample through the stationary phase.[9][10] For normal-phase chromatography, the eluent is typically a mixture of a non-polar solvent and a more polar solvent.[3][9][11]
-
Non-Polar Component: Hexanes or petroleum ether are common choices. They act as the weak solvent, minimizing the movement of polar compounds.
-
Polar Component: Ethyl acetate or diethyl ether are frequently used to increase the overall polarity of the mobile phase, thereby increasing the elution speed of the analytes.
The key to a successful separation is finding the right ratio of these solvents. The goal is to achieve a retention factor (Rf) for the target compound in the range of 0.2 to 0.4 on a TLC plate.[6] An Rf in this range generally translates to good separation on a column, as it indicates the compound interacts sufficiently with the stationary phase without being irreversibly adsorbed.[5]
Experimental Workflow and Protocols
The purification process follows a logical sequence, beginning with analytical TLC to establish conditions, followed by the preparative column chromatography, and concluding with fraction analysis and solvent removal.
Workflow Diagram: Purification of this compound
Sources
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Synthesis of 3-Aryl-2-Oxocyclopentanecarboxylates: A Detailed Guide to Reaction Conditions and Protocols
Introduction: The Significance of 3-Aryl-2-Oxocyclopentanecarboxylates
The 3-aryl-2-oxocyclopentanecarboxylate scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. Its prevalence stems from the strategic positioning of a ketone, an ester, and an aryl group on a five-membered ring, which provides a versatile platform for a multitude of chemical transformations.[1] This framework is a cornerstone in the synthesis of prostaglandins, jasmonates, and various pharmacologically active agents, including anti-inflammatory drugs and potential anticancer therapeutics.[2] The ability to precisely control the stereochemistry and substitution pattern on the cyclopentane ring is paramount for elucidating structure-activity relationships and developing novel therapeutic candidates.
This comprehensive guide provides an in-depth exploration of the prevalent synthetic strategies for constructing 3-aryl-2-oxocyclopentanecarboxylates. We will delve into the mechanistic underpinnings of key reactions, offer detailed experimental protocols, and present tabulated data to inform reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.
Strategic Approaches to Synthesis: A Two-Act Play
The construction of 3-aryl-2-oxocyclopentanecarboxylates is typically approached in a sequential manner, beginning with the formation of the 2-oxocyclopentanecarboxylate core, followed by the introduction of the aryl substituent at the C-3 position.
Caption: General synthetic strategy for 3-aryl-2-oxocyclopentanecarboxylates.
Act I: Forging the Core - The Dieckmann Condensation
The primary and most industrially relevant method for synthesizing the 2-oxocyclopentanecarboxylate ring system is the Dieckmann condensation.[2] This intramolecular Claisen condensation of a diester, typically dimethyl or diethyl adipate, provides an efficient route to the cyclic β-keto ester.[3][4]
Mechanism and Rationale
The reaction is base-catalyzed and proceeds through the formation of an enolate at the α-position of one of the ester groups. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester, forming a cyclic tetrahedral intermediate.[5] Subsequent elimination of an alkoxide regenerates the carbonyl and yields the cyclic β-keto ester. The choice of base is critical; sodium alkoxides, such as sodium methoxide or ethoxide, are commonly employed.[3][6] To drive the reaction to completion, it is advantageous to use a base with an alkoxide that matches the ester to avoid transesterification. The reaction is often heated to reflux to increase the rate of reaction, and the removal of the alcohol byproduct can shift the equilibrium towards the product.[2]
Caption: Simplified mechanism of the Dieckmann condensation.
Protocol 1: Industrial Scale Synthesis of Methyl 2-Oxocyclopentanecarboxylate
This protocol is adapted from established industrial processes for large-scale synthesis.[2][7]
Materials:
-
Dimethyl adipate
-
Sodium methoxide
-
Dimethylformamide (DMF)
-
30% Sulfuric acid
-
Toluene
Procedure:
-
Preparation: In a suitable reaction kettle, charge 1000-1100 kg of DMF and 120-140 kg of sodium methoxide.[2]
-
Mixing: Stir the mixture for 20-40 minutes to ensure a uniform dispersion.[2][7]
-
Heating: Raise the temperature of the reaction mixture to 90-110°C.[2][7]
-
Addition of Diester: Add 300-500 kg of dimethyl adipate dropwise to the heated mixture.
-
Reaction: Maintain the temperature and allow the reaction to reflux for 8-10 hours. During this period, the methanol byproduct is collected via condensation.[2][7]
-
Work-up: After the reaction is complete, cool the mixture. The solvent (DMF) is removed under reduced pressure.
-
Acidification: To the residue, add 200-400 kg of 30% sulfuric acid to neutralize the mixture.[2]
-
Extraction and Purification: The product is extracted with toluene. The organic phase is washed and then subjected to vacuum fractionation to yield high-purity methyl 2-oxocyclopentanecarboxylate.[2]
| Parameter | Value/Range | Rationale |
| Solvent | DMF | High boiling point allows for elevated reaction temperatures. |
| Base | Sodium Methoxide | Strong base to deprotonate the α-carbon of the ester. |
| Temperature | 90-110°C | Ensures a sufficient reaction rate. |
| Reaction Time | 8-10 hours | Allows the reaction to proceed to completion. |
| Reported Yield | Up to 99% | This method is highly optimized for industrial production.[2] |
Act II: Aryl Group Installation - The Michael Addition
With the 2-oxocyclopentanecarboxylate core in hand, the next critical step is the introduction of the aryl group at the C-3 position. The Michael addition, or conjugate addition, is a powerful and widely used method for this transformation.[8] This reaction involves the addition of a nucleophile (the enolate of the β-keto ester) to an α,β-unsaturated carbonyl compound, in this case, a substituted β-nitrostyrene or an aryl-substituted enone.[8]
Mechanism and Stereochemical Considerations
The Michael addition proceeds via the formation of an enolate from the 2-oxocyclopentanecarboxylate using a suitable base. This enolate then attacks the β-carbon of the α,β-unsaturated acceptor, leading to the formation of a new carbon-carbon bond.[8] The resulting enolate is then protonated to give the 1,5-dicarbonyl adduct. For the synthesis of 3-aryl-2-oxocyclopentanecarboxylates, the use of organocatalysis, particularly with chiral catalysts, has emerged as a powerful strategy to control the stereochemistry of the newly formed stereocenters.[8][9] Bifunctional organocatalysts, such as those derived from cinchona alkaloids, can activate both the nucleophile and the electrophile, leading to high yields and enantioselectivities.[8][9]
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Application Notes & Protocols: Strategic Utilization of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate in the Synthesis of Complex Molecular Scaffolds for Natural Product Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate is a versatile and highly functionalized building block with significant potential in the stereoselective synthesis of complex natural products and their analogues. The convergence of a β-ketoester, a chiral center at the 3-position, and a phenyl substituent provides a unique scaffold for the construction of densely functionalized cyclopentanoid structures. These motifs are central to a wide array of bioactive natural products, including prostaglandins, terpenoids, and alkaloids. This document provides detailed application notes and experimental protocols for the strategic application of this compound in the synthesis of a key bicyclo[3.3.0]octane core, a common structural framework in many cyclopentanoid natural products. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes, to empower researchers in the field of drug discovery and natural product synthesis.
Introduction: The Strategic Value of this compound
The cyclopentane ring is a ubiquitous structural motif in a vast number of biologically active natural products.[1] The stereocontrolled synthesis of highly substituted cyclopentanes remains a significant challenge in organic synthesis. This compound emerges as a valuable starting material due to its inherent functionalities which allow for a diverse range of chemical transformations.
The key structural features of this molecule and their synthetic potential are:
-
β-Ketoester Moiety: This functional group is a cornerstone of organic synthesis, enabling a variety of reactions such as alkylations, acylations, and condensations. The acidic α-proton can be selectively removed to generate a nucleophilic enolate.
-
Ketone Carbonyl: The ketone offers a site for nucleophilic additions, reductions, and the formation of enols or enolates, providing a gateway to further functionalization.
-
Ester Group: The ethyl ester can be hydrolyzed, reduced, or converted to other functional groups, offering a handle for late-stage modifications or for influencing the reactivity of the β-keto group.
-
Phenyl Substituent at C-3: The phenyl group provides steric bulk, which can be exploited to direct the stereochemical outcome of subsequent reactions. It can also be a site for further aromatic chemistry if desired.
These features make this compound an ideal precursor for the construction of complex polycyclic systems, particularly those containing the bicyclo[3.3.0]octane skeleton, which is a core structure in natural products like hirsutene and pentalenene.
Application: Synthesis of a Bicyclo[3.3.0]octane Core
This section details a proposed synthetic route for the construction of a functionalized bicyclo[3.3.0]octane core starting from this compound. This core structure can then be further elaborated to access a variety of natural product analogues.
Overall Synthetic Strategy
The proposed strategy involves an initial stereoselective alkylation of the cyclopentanone ring, followed by a ring-closing metathesis (RCM) to construct the second five-membered ring. This approach leverages the existing stereocenter to control the formation of new stereocenters.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for the construction of a bicyclo[3.3.0]octane core.
Step-by-Step Experimental Protocols
Principle: The enolate of the β-ketoester is generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to ensure kinetic control. The subsequent alkylation with allyl bromide is expected to occur from the face opposite to the bulky phenyl group, leading to a high degree of stereoselectivity.
Materials:
-
This compound (1.0 eq)
-
Diisopropylamine (1.2 eq)
-
n-Butyllithium (1.1 eq)
-
Allyl bromide (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium dropwise to the solution and stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the solution of the starting material dropwise to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Add allyl bromide dropwise to the reaction mixture and allow it to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the alkylated product.
Expected Outcome:
| Product | Stereochemistry | Yield (%) |
| Ethyl 1-allyl-2-oxo-3-phenylcyclopentanecarboxylate | trans (major) | 80-90 |
Principle: The ketone is selectively reduced to a secondary alcohol using sodium borohydride. The approach of the hydride reagent is expected to be directed by the adjacent bulky substituents, leading to a diastereoselective reduction.
Materials:
-
Alkylated cyclopentanone from Protocol 1 (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alkylated cyclopentanone in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol.
-
The product can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR analysis.
Principle: The diene synthesized in the previous steps is subjected to ring-closing metathesis using a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) to form the second five-membered ring of the bicyclo[3.3.0]octane system.
Materials:
-
Diene from the previous step (1.0 eq)
-
Grubbs' Second Generation Catalyst (0.05 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the diene in anhydrous DCM.
-
Degas the solution by bubbling argon through it for 20 minutes.
-
Add Grubbs' second-generation catalyst to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the bicyclic product.
Mechanistic Insight: Ring-Closing Metathesis
Caption: Simplified catalytic cycle for Ring-Closing Metathesis.
Conclusion and Future Perspectives
The protocols outlined in this document demonstrate a viable and strategic pathway for the utilization of this compound in the synthesis of a complex bicyclo[3.3.0]octane core. This scaffold serves as a valuable precursor for the total synthesis of a variety of cyclopentanoid natural products. The stereochemical control exerted by the phenyl group in the initial alkylation step is a key feature of this synthetic design. Further elaboration of the resulting bicyclic core, for instance, through functional group interconversions and cross-coupling reactions, can provide access to a library of novel compounds for biological screening in drug discovery programs. The principles and methodologies described herein are intended to serve as a foundational guide for researchers aiming to exploit the synthetic potential of this versatile building block.
References
-
Mehta, G., & Singh, V. (2002). Total synthesis of cyclopentanoid natural products. Chemical Society Reviews, 31(4), 230-244. [Link]
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Application Note: A Practical Guide to the Dieckmann Cyclization of Phenyl-Substituted Adipates
Abstract: The Dieckmann cyclization, an intramolecular Claisen condensation, is a cornerstone of synthetic organic chemistry for the formation of cyclic β-keto esters.[1][2][3] This reaction is particularly powerful for constructing five- and six-membered carbocyclic frameworks, which are prevalent in pharmaceuticals and natural products.[4][5][6] This application note provides a detailed guide for researchers on the experimental setup, optimization, and execution of the Dieckmann cyclization specifically applied to phenyl-substituted adipate substrates. We will delve into the mechanistic nuances introduced by the phenyl substituent, explain the critical process parameters that govern reaction success, and provide a robust, step-by-step protocol for the synthesis of phenyl-substituted cyclopentanone derivatives.
Mechanistic Principles and the Influence of Phenyl Substitution
The Dieckmann cyclization proceeds via a base-catalyzed intramolecular condensation of a diester.[6] The reaction mechanism involves five key steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.[7][8]
-
Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester group, forming a cyclic tetrahedral intermediate.[8][9]
-
Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating an alkoxide leaving group to yield the cyclic β-keto ester.[9][10]
-
Irreversible Deprotonation: The newly formed β-keto ester possesses a highly acidic proton on the carbon situated between the two carbonyls. The alkoxide base generated in the previous step rapidly and irreversibly removes this proton. This final deprotonation is the thermodynamic driving force of the reaction, shifting the equilibrium toward the cyclized product.[5][10]
-
Acidic Workup: A final protonation step during aqueous workup neutralizes the enolate to afford the final product.[11][12]
A full equivalent of base is mandatory, as it is consumed in the final deprotonation step to drive the reaction to completion.[9][10]
Caption: General mechanism of the Dieckmann cyclization.
Causality of Phenyl Substitution: The presence of a phenyl group on the adipate backbone introduces important regiochemical considerations. The base can abstract a proton from either of the two α-carbons.
-
Scenario A (Phenyl at C3): For a substrate like diethyl 3-phenyladipate, the α-protons are at C2 and C5. The C2 protons are adjacent to the phenyl group, making them sterically more hindered. Therefore, a base is more likely to abstract a proton from the less hindered C5 position, leading predominantly to the formation of ethyl 4-phenyl-2-oxocyclopentane-1-carboxylate.
-
Scenario B (Phenyl at C2): For diethyl 2-phenyladipate, the α-protons are at C2 and C5. The C2 position has only one proton, which is rendered more acidic by the electron-withdrawing nature of the adjacent phenyl group. However, it is also highly sterically hindered. The C5 position has two less acidic but more accessible protons. The choice of base becomes critical here: a bulky base (e.g., potassium tert-butoxide) may favor abstraction at the less hindered C5, while a smaller base (e.g., sodium ethoxide) might favor the more acidic C2 proton, potentially leading to a mixture of products.
Understanding these competing factors is essential for predicting the major product and selecting the appropriate reaction conditions.
Critical Experimental Parameters
The success and selectivity of the Dieckmann cyclization depend on the careful control of several key parameters.
| Parameter | Choice & Rationale |
| Base Selection | Sodium Ethoxide (NaOEt): The classic choice for ethyl esters. Using the same alkoxide as the ester group prevents transesterification.[13] It is effective for substrates with accessible, reasonably acidic α-protons. Potassium tert-Butoxide (t-BuOK): A stronger, non-nucleophilic, and sterically hindered base.[14] It is highly effective in aprotic solvents (like THF) and can deprotonate less acidic or sterically hindered α-carbons.[15] Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the substrate, driving the reaction forward. The byproduct is H₂ gas. |
| Solvent System | Aprotic, Non-Polar (Toluene, Xylene): Ideal for driving the equilibrium. The alcohol byproduct (e.g., ethanol) can be removed azeotropically by distillation, pushing the reaction to completion.[13] Aprotic, Polar (THF, DMF): These solvents are excellent for dissolving intermediates and are often used with bases like NaH or t-BuOK. They can enhance the stability and reactivity of the enolate.[14] Protic (Ethanol): Used exclusively with the corresponding alkoxide base (e.g., NaOEt in EtOH).[6] The reaction is an equilibrium in this system. |
| Temperature | Reaction temperatures can range from ambient to reflux. Higher temperatures increase the reaction rate but may also promote side reactions. Forcing conditions, such as refluxing in toluene, are often necessary to drive the reaction to completion, especially with less reactive substrates. |
| Reaction Time | Typically ranges from 2 to 24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion and avoid decomposition of the product. |
| Anhydrous Conditions | The enolate intermediates are highly sensitive to water.[15] All glassware must be oven- or flame-dried, and reagents and solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reactive intermediates. |
Detailed Experimental Protocol
This protocol describes the synthesis of ethyl 4-phenyl-2-oxocyclopentane-1-carboxylate from diethyl 3-phenyladipate using sodium ethoxide in toluene.
Materials:
-
Diethyl 3-phenyladipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel
Caption: Step-by-step experimental workflow.
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and nitrogen inlet. Ensure the system is under a positive pressure of inert gas.
-
Reagent Charging: To the flask, add sodium ethoxide (1.1 equivalents) and anhydrous toluene (approx. 5 mL per mmol of substrate). Begin vigorous stirring.
-
Heating: Heat the stirred suspension to reflux (approx. 110 °C).
-
Substrate Addition: Dissolve diethyl 3-phenyladipate (1.0 equivalent) in anhydrous toluene (approx. 2 mL per mmol) and add it to the dropping funnel. Add the substrate solution dropwise to the refluxing mixture over 30 minutes. The mixture may become a thick, viscous slurry.[13]
-
Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup - Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2-3).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Workup - Drying: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient eluent of hexanes and ethyl acetate, to afford the pure ethyl 4-phenyl-2-oxocyclopentane-1-carboxylate.
Troubleshooting and Side Reactions
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (degraded by moisture). 2. Insufficient temperature or reaction time. 3. Presence of moisture in reagents/glassware. | 1. Use fresh, high-quality base handled under anhydrous conditions.[15] 2. Increase temperature to ensure reflux and extend reaction time, monitoring by TLC. 3. Ensure all glassware is rigorously dried and solvents are anhydrous. |
| Formation of Multiple Products | 1. Competing enolization at different α-carbons. 2. Intermolecular Claisen condensation. | 1. Change the base/solvent system. A bulkier base may improve regioselectivity. 2. Use high-dilution conditions (i.e., add the substrate slowly to a large volume of solvent) to favor the intramolecular pathway.[3] |
| Low Yield after Workup | 1. Incomplete reaction. 2. Hydrolysis of the β-keto ester product during acidic workup. 3. Product loss during purification. | 1. Confirm reaction completion via TLC before quenching. 2. Perform the acidic quench at low temperature (0 °C) and work up quickly. Avoid prolonged exposure to strong acid. 3. Optimize chromatography conditions. |
References
-
OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 17). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]
-
Organic Chemistry Tutor. Dieckmann Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
-
Brainly. (2023, May 10). Predict the product of the Dieckmann cyclization that occurs when the following compound is treated with. Retrieved from [Link]
-
Filo. (2025, May 30). Write the structure of the Dieckmann cyclization product formed on treatm... Retrieved from [Link]
-
Indian Academy of Sciences. A paradoxical case of dieckmann cyclisation. Retrieved from [Link]
-
YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes! Retrieved from [Link]
- Google Patents. (2006). US20060079709A1 - Process for preparing cyclic ketones.
-
Physics Wallah. Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, May 22). Synthesis of 2-Phenylcyclopentanone from cyclopentanol. Retrieved from [Link]
-
Chad's Prep®. Dieckmann Condensation Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Retrieved from [Link]
-
YouTube. (2013, March 27). The Dieckmann reaction. Retrieved from [Link]
-
gChem Global. Dieckmann Cyclization Comparative Reaction. Retrieved from [Link]
-
YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]
-
NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Toppr. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Retrieved from [Link]
-
Chegg.com. (2023, May 3). Solved The product of a Dieckmann cyclization can undergo. Retrieved from [Link]
-
Organic Chemistry Portal. Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Retrieved from [Link]
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Scale-up synthesis of substituted cyclopentanone intermediates
Application Note & Protocol
Topic: Scale-up Synthesis of Substituted Cyclopentanone Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Cyclopentanones and the Scale-Up Imperative
Substituted cyclopentanone and cyclopentenone ring systems are foundational scaffolds in a vast array of biologically active molecules, including prostaglandins, steroids, antibiotics, and jasmonates.[1][2] Their prevalence in natural products and pharmaceuticals makes the development of robust and scalable synthetic routes to these intermediates a critical task for the chemical and pharmaceutical industries.[2][3] While numerous methods exist for their synthesis on a laboratory scale, transitioning these processes to pilot plant or industrial production presents significant challenges.
This guide provides a detailed overview of key synthetic strategies for preparing substituted cyclopentanones, with a focus on the practical considerations and critical parameters required for successful scale-up. We will delve into the causality behind experimental choices, outline detailed protocols, and provide troubleshooting guidance to navigate the complexities of large-scale synthesis.
Strategic Approaches to Cyclopentanone Synthesis for Scale-Up
The selection of a synthetic route for scale-up depends on factors such as starting material availability and cost, atom economy, reaction robustness, and the desired substitution pattern. Several powerful methods have proven amenable to larger-scale production.
The Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst.[4][5][6] Its power lies in its ability to rapidly build complexity and establish the core cyclopentenone ring in a single, often highly stereoselective, step.[7]
-
Mechanism & Causality: The reaction is believed to proceed through the initial formation of a dicobalt hexacarbonyl alkyne complex. Subsequent coordination of the alkene, insertion of CO, and reductive elimination generates the cyclopentenone product.[5][8] The regioselectivity is primarily governed by sterics, with the larger substituent on the alkyne typically orienting itself adjacent to the newly formed carbonyl group.[7] While stoichiometric cobalt carbonyl [Co₂(CO)₈] was historically used, modern catalytic variants have significantly improved the reaction's efficiency and applicability for scale-up.[8]
Robinson Annulation
A cornerstone of ring-forming reactions, the Robinson annulation is a two-step sequence involving a Michael addition followed by an intramolecular aldol condensation.[9][10][11] While it classically forms a six-membered ring (a cyclohexenone), its principles are fundamental and it is often employed in multi-step syntheses that lead to complex fused systems containing cyclopentanone rings, such as in steroid synthesis.[9][10]
-
Mechanism & Causality: The process begins with the base-catalyzed Michael addition of an enolate (e.g., from a ketone or β-diketone) to an α,β-unsaturated ketone (the Michael acceptor).[12][13] The resulting 1,5-dicarbonyl intermediate is then perfectly poised to undergo an intramolecular aldol condensation, again under basic or acidic conditions, to form the cyclic product after a final dehydration step.[11] For scale-up, controlling the initial Michael addition to prevent polymerization of the acceptor is a key challenge, often addressed by using precursors that generate the α,β-unsaturated ketone in situ.[13]
Biomass-Derived Routes: The Rise of Furfural
A significant advancement in green chemistry is the use of biomass-derived furfural as a starting material for cyclopentanone synthesis.[14][15] This approach offers a renewable and sustainable alternative to petroleum-based feedstocks.
-
Mechanism & Causality: The transformation is a multi-step cascade reaction that typically occurs in an aqueous phase under hydrogenation conditions.[3][14] Furfural is first hydrogenated to furfuryl alcohol. This intermediate then undergoes a Piancatelli rearrangement, a water-mediated process that converts the furan ring into a five-membered carbon ring, forming a 4-hydroxycyclopentenone intermediate.[3][16] Subsequent hydrogenation steps yield the saturated cyclopentanone derivative.[16] The choice of catalyst (e.g., supported Pt, Au, or Ru) and control of reaction conditions are critical to steer the reaction towards the desired product and avoid side reactions.[14][15]
Critical Parameters for Successful Scale-Up
Translating a laboratory procedure to a large-scale process requires a thorough understanding of how changes in scale affect reaction dynamics.
-
Heat Transfer: Exothermic reactions that are easily managed in a lab flask with an ice bath can generate heat faster than it can be removed in a large reactor, potentially leading to thermal runaway. Scale-up requires precise temperature control through jacketed reactors and may necessitate slower, controlled addition of reagents.
-
Mass Transfer & Mixing: Inefficient mixing in large vessels can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and decreased yields. The choice of impeller type, agitation speed, and baffle design are critical engineering considerations.
-
Reagent & Solvent Handling: At scale, the safety and environmental impact of reagents and solvents are paramount. Flammable solvents require specialized storage and handling procedures, including grounding and bonding of equipment to prevent static discharge.[17][18][19]
-
Workup & Purification: Laboratory-scale purification by column chromatography is generally not feasible for large quantities. Scalable techniques such as distillation, crystallization, and liquid-liquid extraction become the primary methods. Developing a robust purification strategy often involves significant process optimization.[20][21][22]
Visualization of the Scale-Up Workflow
The following diagram illustrates the logical flow from initial process evaluation to the final product at scale.
Caption: Logical workflow for scaling up cyclopentanone synthesis.
Application Protocol: Catalytic Pauson-Khand Reaction (1 kg Scale)
This protocol describes a catalytic, intramolecular Pauson-Khand reaction to produce a bicyclic cyclopentenone, a common structural motif. This method is adapted from principles described in the literature for modern catalytic PKR.[7][8]
Reaction: Enyne Substrate → Bicyclic Cyclopentenone
Reagent & Materials Data
| Reagent/Material | CAS No. | MW ( g/mol ) | Quantity | Moles | Notes |
| Enyne Substrate | Varies | 150.22 | 1.00 kg | 6.66 | Starting Material |
| Dicobalt Octacarbonyl | 10210-68-1 | 341.95 | 85 g | 0.25 | Catalyst Precursor |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | 90.12 | 10 L | - | Anhydrous Solvent |
| Cyclohexylamine | 108-91-8 | 99.17 | 330 g | 3.33 | Promoter/CO transfer |
| Carbon Monoxide (CO) | 630-08-0 | 28.01 | 10 bar | - | Reagent, handle with care |
| Celite® | 91053-39-3 | - | 500 g | - | Filtration Aid |
| Heptane | 142-82-5 | 100.21 | 15 L | - | For Purification |
Equipment
-
20 L pressure-rated, glass-lined reactor with mechanical stirrer, heating/cooling jacket, temperature probe, and pressure gauge.
-
Gas inlet for Carbon Monoxide with a pressure regulator.
-
Controlled-rate addition pump.
-
Filtration apparatus (e.g., Nutsche filter).
-
Rotary evaporator with a suitably sized flask for solvent removal.
-
Vacuum distillation setup.
Detailed Step-by-Step Procedure
--- CAUTION: This reaction involves toxic carbon monoxide gas under pressure and a potentially pyrophoric catalyst precursor. It must be performed by trained personnel in a well-ventilated fume hood or designated high-pressure bay with appropriate safety monitoring. ---
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a slight positive nitrogen pressure.
-
Charge Reagents:
-
To the reactor, charge the Enyne substrate (1.00 kg).
-
Add anhydrous 1,2-dimethoxyethane (DME) (8 L) via the addition port.
-
Begin stirring at a moderate speed (e.g., 150 RPM) to ensure homogeneity.
-
-
Catalyst Addition: Under a strong nitrogen counter-flow, carefully add the dicobalt octacarbonyl (85 g). The solution may darken.
-
Reaction Initiation:
-
Seal the reactor. Pressurize and vent with nitrogen three times to remove residual oxygen.
-
Pressurize and vent with carbon monoxide (CO) twice, then pressurize to 10 bar of CO.
-
Set the jacket temperature to 70 °C. The internal temperature should rise and stabilize.
-
-
Promoter Addition: Once the internal temperature reaches 65 °C, begin the slow, controlled addition of a solution of cyclohexylamine (330 g) in DME (2 L) using the addition pump over 4 hours.
-
Causality Note: Slow addition is critical to control the exotherm and maintain a steady reaction rate. Cyclohexylamine acts as a promoter, facilitating the catalytic cycle.
-
-
Reaction Monitoring (In-Process Control - IPC):
-
After the addition is complete, maintain the reaction at 70 °C for an additional 8-12 hours.
-
Carefully take a small, sealed sample for analysis (e.g., GC or TLC) to monitor the disappearance of the starting material. The reaction is complete when <2% of the enyne substrate remains.
-
-
Reaction Quench & Workup:
-
Cool the reactor to room temperature (20 °C).
-
Very carefully and slowly vent the excess carbon monoxide into a scrubber or the fume hood exhaust.
-
Purge the reactor headspace with nitrogen.
-
Open the reactor and add Celite® (500 g) to the reaction mixture with stirring. Stir for 30 minutes. This adsorbs cobalt residues.
-
-
Filtration & Solvent Swap:
-
Filter the reaction slurry through a pad of Celite® in the Nutsche filter, washing the cake with additional DME (2 x 1 L).
-
Transfer the combined filtrate to the rotary evaporator. Concentrate the solution under reduced pressure to remove the DME.
-
Add heptane (5 L) and co-evaporate to remove residual DME. This solvent swap prepares the crude product for final purification.
-
Purification
-
Distillation: Transfer the crude product (dissolved in heptane) to a clean distillation apparatus.
-
Perform a vacuum distillation. Collect fractions as per a pre-determined boiling point range for the product.
-
The purified bicyclic cyclopentenone should be obtained as a clear oil.
-
Yield and purity (by GC) should be determined. A typical yield for this type of scaled-up reaction would be in the 70-80% range.
Pauson-Khand Reaction Mechanism Diagram
Caption: Simplified catalytic cycle for the Pauson-Khand reaction.
Troubleshooting Guide for Scale-Up
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Stalled Conversion | 1. Catalyst deactivation (oxygen/water).2. Insufficient temperature or pressure.3. Poor mixing leading to low mass transfer. | 1. Ensure all solvents and reagents are anhydrous and the system is inert.2. Verify temperature probes and pressure gauges are calibrated. Increase parameters within safe limits.3. Increase agitation speed; evaluate impeller design for the specific reaction volume. |
| Formation of Byproducts | 1. Temperature too high (thermal decomposition).2. Incorrect stoichiometry or addition rate.3. Polymerization of starting materials. | 1. Lower reaction temperature; improve cooling jacket efficiency.2. Verify reagent charges. Slow the addition rate of the limiting reagent.3. Consider high-dilution conditions or using a precursor that generates a reactive species in situ.[13][23] |
| Difficult Purification | 1. Emulsion formation during extraction.2. Product oiling out during crystallization.3. Close-boiling impurities. | 1. Add brine or change the solvent system to break the emulsion.2. Add anti-solvent slowly at a controlled temperature; try seeding with a pure crystal.3. Increase the efficiency of the distillation column (more theoretical plates) or consider a chemical treatment to remove the impurity.[21] |
| Poor Reproducibility | 1. Variation in raw material quality.2. Inconsistent control of critical parameters (temp, time, addition rate). | 1. Qualify all incoming raw materials against a standard.2. Implement a strict process control protocol using a batch record sheet. |
References
-
Synthesis of Chiral Cyclopentenones. Chemical Reviews - ACS Publications. [Link]
-
The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Wiley Online Library. [Link]
-
CYCLOPENTANONE - CDN. CDN.[Link]
-
Pauson-Khand Reaction. Organic Chemistry Portal. [Link]
-
CYCLOPENTANONE. Organic Syntheses. [Link]
-
A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. MDPI. [Link]
-
Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. [Link]
- Purification of cyclopentanone.
-
Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. American Chemical Society - ACS Fall 2025. [Link]
-
Research progress of cyclopentanone synthesis. Semantic Scholar. [Link]
-
The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development. MDPI. [Link]
- The purification method of cyclopentanone.
-
Robinson annulation. Wikipedia. [Link]
- Process for the preparation and purification of cyclopentanone.
-
Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes. RSC Publishing. [Link]
-
Cyclopentanone for Synthesis Safety Data Sheet. Manuals.plus. [Link]
-
CYCLOPENTANONE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]
-
23.12 The Robinson Annulation Reaction. Organic Chemistry: A Tenth Edition. [Link]
-
Towards quantitative and scalable transformation of furfural to cyclopentanone with supported gold catalysts. Green Chemistry (RSC Publishing). [Link]
-
Robinson Annulation. Organic Chemistry Portal. [Link]
-
The Robinson Annulation. Master Organic Chemistry. [Link]
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- 1. pubs.acs.org [pubs.acs.org]
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- 3. mdpi.com [mdpi.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Pauson-Khand Reaction [organic-chemistry.org]
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- 8. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) | MDPI [mdpi.com]
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- 16. Production of cyclopentanone from furfural over Ru/C with Al 11.6 PO 23.7 and application in the synthesis of diesel range alkanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08757A [pubs.rsc.org]
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Catalytic Strategies for the Synthesis of 3-Phenylcyclopentanone Derivatives: Application Notes and Protocols
Introduction: The Significance of the 3-Phenylcyclopentanone Scaffold
The 3-phenylcyclopentanone motif is a privileged structural element in medicinal chemistry and materials science. Its prevalence in a wide array of biologically active molecules, including potential therapeutic agents, underscores the critical need for efficient and stereoselective synthetic methodologies. The precise spatial arrangement of the phenyl group on the cyclopentanone core is often paramount to biological function, making the development of asymmetric catalytic methods a key focus for researchers in drug discovery and development. This guide provides an in-depth exploration of three powerful catalytic approaches for the synthesis of 3-phenylcyclopentanone derivatives: Rhodium-Catalyzed Asymmetric Conjugate Addition, Organocatalytic Michael Addition, and Palladium-Catalyzed α-Arylation. Each section details the underlying principles, provides field-proven protocols, and discusses the rationale behind experimental choices to ensure both scientific rigor and practical applicability.
Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition
The rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds stands as a premier method for the enantioselective formation of carbon-carbon bonds. This approach is particularly effective for the synthesis of chiral 3-phenylcyclopentanones from 2-cyclopentenone and a phenylboronic acid derivative.
Scientific Principle and Mechanistic Insight
The catalytic cycle of this reaction is well-elucidated and involves a series of rhodium(I) intermediates. The generally accepted mechanism proceeds through a phenylrhodium species, an oxa-π-allylrhodium intermediate, and a hydroxorhodium complex. The enantioselectivity of the reaction is dictated by the chiral ligand, which creates a chiral environment around the rhodium center, thereby directing the facial selectivity of the addition of the phenyl group to the cyclopentenone. The use of chiral bisphosphine ligands, such as BINAP, is crucial for achieving high levels of stereocontrol.
Catalytic Cycle of Rhodium-Catalyzed Asymmetric Conjugate Addition
Caption: Catalytic cycle for the Rh-catalyzed conjugate addition.
Protocol: Asymmetric Synthesis of (R)-3-Phenylcyclopentanone
This protocol is adapted from the highly successful synthesis of (R)-3-phenylcyclohexanone and is expected to provide high yield and enantioselectivity for the cyclopentanone analogue.[1]
Materials:
-
2-Cyclopentenone
-
Phenylboronic acid
-
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Acetylacetonatobis(ethylene)rhodium(I) [Rh(acac)(C₂H₄)₂]
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Diethyl ether
-
1.2 M Hydrochloric acid
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a dry, nitrogen-flushed Schlenk flask, combine Rh(acac)(C₂H₄)₂ (0.1 mmol) and (R)-BINAP (0.12 mmol). Add anhydrous 1,4-dioxane (50 mL) via syringe and stir the mixture at room temperature for 10 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate, larger Schlenk flask equipped with a reflux condenser, add phenylboronic acid (25 mmol).
-
Reagent Addition: To the flask containing phenylboronic acid, add 2-cyclopentenone (10 mmol) and water (5.4 mL) via syringe, followed by the prepared catalyst solution.
-
Reaction: Heat the reaction mixture in an oil bath at 100 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1.2 M HCl (100 mL), 5% NaOH solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-3-phenylcyclopentanone.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data
| Entry | Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2-Cyclohexenone | Phenylboronic acid | 1 | (R)-BINAP | Dioxane/H₂O | 100 | 12 | 88 | 98.3 | [1] |
| 2 | 2-Cyclopentenone | Phenylboronic acid | 3 | (S)-BINAP | Dioxane/H₂O | 100 | 5 | >95 | 97 | [2] |
Organocatalytic Asymmetric Michael Addition
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. The asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyls, catalyzed by chiral secondary amines, is a cornerstone of this field and can be effectively applied to the synthesis of 3-phenylcyclopentanone derivatives.
Scientific Principle and Mechanistic Insight
This transformation typically proceeds through the formation of a chiral enamine intermediate from the reaction of a chiral secondary amine catalyst (e.g., a prolinol derivative) with a suitable pronucleophile that can be converted to a phenyl nucleophile equivalent. This enamine then attacks the Michael acceptor, 2-cyclopentenone, in a stereocontrolled fashion. The stereoselectivity is governed by the steric environment created by the chiral catalyst, which directs the approach of the cyclopentenone to one face of the enamine. Subsequent hydrolysis releases the product and regenerates the catalyst.
Mechanism of Organocatalytic Michael Addition
Caption: General mechanism for organocatalytic Michael addition.
Protocol: Asymmetric Synthesis of a 3-Phenylcyclopentanone Precursor
This protocol describes the Michael addition of a malonate to 2-cyclopentenone, which can be subsequently converted to 3-phenylcyclopentanone through decarboxylation and other standard transformations.[3]
Materials:
-
2-Cyclopentenone
-
Dibenzyl malonate
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-cyclopentenone (0.5 mmol) and dibenzyl malonate (0.6 mmol) in methanol (1.0 mL), add the chiral organocatalyst (0.05 mmol) and TFA (0.05 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Directly purify the residue by flash column chromatography on silica gel.
-
-
Purification: Elute the column with a mixture of hexanes and ethyl acetate to isolate the desired Michael adduct.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Quantitative Data
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Additive | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Dibenzyl malonate | 2-Cyclopentenone | 10 | TFA | Methanol | 48 | 95 | 92 | [3] |
| 2 | α,β-Unsaturated Aldehyde | β-Keto Ester | 20 | - | Toluene | 24 | 85 | >99 | [2] |
Palladium-Catalyzed α-Arylation of Cyclopentanone
The direct α-arylation of ketones using palladium catalysis is a powerful method for the formation of a C(sp²)–C(sp³) bond. This approach allows for the direct coupling of a cyclopentanone enolate with an aryl halide, such as bromobenzene, to furnish 2-phenylcyclopentanone, an isomer of the target molecule. While this method does not directly yield the 3-phenyl isomer, it is a valuable strategy for synthesizing α-aryl cyclopentanones.
Scientific Principle and Mechanistic Insight
The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species, forming an arylpalladium(II) complex. In a parallel process, a base deprotonates the cyclopentanone at the α-position to generate an enolate. This enolate then undergoes transmetalation with the arylpalladium(II) complex. The final step is a reductive elimination from the resulting arylpalladium(II) enolate intermediate to form the C-C bond of the α-aryl ketone product and regenerate the Pd(0) catalyst. The choice of ligand is critical to promote the desired reductive elimination and prevent side reactions.
Catalytic Cycle of Palladium-Catalyzed α-Arylation
Caption: General mechanism for Pd-catalyzed α-arylation of ketones.
Protocol: Synthesis of 2-(4-Acetylphenyl)cyclopentanone
This protocol details the synthesis of a 2-aryl cyclopentanone derivative and serves as a representative example of this class of reaction.[3]
Materials:
-
Cyclopentanone
-
4'-Bromoacetophenone
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Sodium acetate
-
Pyrrolidine
-
1,1,3,3-Tetramethylbutylamine
-
1,4-Dioxane (anhydrous)
-
Argon gas
-
Hexane
-
Ethyl acetate
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a heavy-walled pressure vessel, combine cyclopentanone (20.0 mmol), 4'-bromoacetophenone (26.0 mmol), Pd(OAc)₂ (0.20 mmol, 1 mol%), P(o-tol)₃ (0.40 mmol, 2 mol%), sodium acetate (20.0 mmol), pyrrolidine (6.0 mmol), and 1,1,3,3-tetramethylbutylamine (6.0 mmol).
-
Solvent Addition and Inerting: Add anhydrous 1,4-dioxane (100 mL). Purge the vessel with argon gas for 30 seconds, and then bubble argon through the solution for 20 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture in an oil bath at 130 °C for 24 hours with vigorous stirring.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-acetylphenyl)cyclopentan-1-one.
Quantitative Data
| Entry | Ketone | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclopentanone | 4'-Bromoacetophenone | 1 | 2 | NaOAc | Dioxane | 130 | 24 | 85 | [3] |
| 2 | Cyclohexanone | 4-tert-Butylbromobenzene | 1.5 | 3.6 | NaOtBu | Toluene | 80 | 4 | 83 | [4] |
Conclusion
The synthesis of 3-phenylcyclopentanone derivatives can be achieved through a variety of powerful catalytic methods. Rhodium-catalyzed asymmetric conjugate addition offers a direct and highly enantioselective route. Organocatalytic Michael additions provide a metal-free alternative with excellent stereocontrol. Palladium-catalyzed α-arylation, while yielding the 2-substituted isomer, is a robust method for the synthesis of α-aryl cyclopentanones. The choice of method will depend on the specific requirements of the target molecule, including desired stereochemistry, functional group tolerance, and scalability. The protocols and mechanistic insights provided in this guide are intended to empower researchers to select and implement the most appropriate catalytic strategy for their synthetic goals.
References
-
Xu, Y., Su, T., Huang, Z., & Dong, G. (2016). Practical Direct α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie International Edition, 55(7), 2559-2563. [Link]
-
Ma, A., & Ma, D. (2010). Enantioselective Synthesis of Polysubstituted Cyclopentanones by Organocatalytic Double Michael Addition Reactions. Organic Letters, 12(16), 3634-3637. [Link]
-
Sakai, M., Hayashi, H., & Shintani, R. (2000). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Journal of the American Chemical Society, 122(49), 12261-12266. [Link]
-
Gharpure, M. M., & Rao, A. S. (1990). Enantioconvergent synthesis of (–)-3-methyl-3-phenylcyclopentanone. Journal of the Chemical Society, Perkin Transactions 1, 2759-2762. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(12), 2146. [Link]
-
Practical Direct α‐Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis. Angewandte Chemie, 128(7), 2603-2607. [Link]
-
Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). RHODIUM-CATALYZED ASYMMETRIC 1,4-ADDITION OF PHENYLBORONIC ACID TO CYCLOHEXENONE: (R)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 80, 128. [Link]
-
Dong, G., Chen, Q., & Zhang, X. (2008). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. Accounts of Chemical Research, 41(12), 1677-1688. [Link]
-
D'Augustin, M., & Hartwig, J. F. (2005). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Current Organic Chemistry, 9(18), 1793-1806. [Link]
-
Paderes, M. C., & Tius, M. A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(1), 85-117. [Link]
Sources
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- 2. Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 2-oxo-3-phenylcyclopentanecarboxylate as a Strategic Building Block in Complex Molecule Synthesis
Abstract
The cyclopentanone framework is a ubiquitous structural motif present in a vast array of biologically active natural products and pharmaceutical agents, including prostaglandins, steroids, and alkaloids.[1] Ethyl 2-oxo-3-phenylcyclopentanecarboxylate is a highly functionalized and stereochemically rich building block, offering multiple reaction sites for strategic elaboration. Its unique architecture, combining a β-keto ester system with a chiral phenyl-substituted carbon, makes it an exceptionally valuable precursor for constructing complex molecular scaffolds. This guide provides an in-depth exploration of its synthesis, core reactivity, and application in target-oriented synthesis, complete with detailed experimental protocols for researchers in organic synthesis and drug development.
Strategic Synthesis of the Building Block
The efficient construction of the title compound is a prerequisite for its use in broader synthetic campaigns. A robust and scalable approach involves an intramolecular Dieckmann condensation of a suitably substituted adipate ester. This method allows for the controlled formation of the five-membered ring system.
The overall workflow for synthesizing the precursor and the subsequent cyclization is outlined below. The key is the creation of the C-C bond between the α-carbon of one ester and the carbonyl of the other.
Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Dieckmann Condensation
This protocol details the cyclization of diethyl 3-phenyladipate to form the target β-keto ester.
Materials:
-
Diethyl 3-phenyladipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Toluene
-
Hydrochloric Acid (1M HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.
-
Heat the suspension to reflux to ensure all reagents are dry and the base is well-dispersated.
-
Add a solution of diethyl 3-phenyladipate (1.0 equivalent) in anhydrous toluene dropwise to the refluxing mixture over 1 hour.
-
Maintain the reaction at reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting diester.[2]
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Core Reactivity: A Chemist's Guide to Functionalization
The synthetic utility of this compound stems from its three primary reactive centers, allowing for a diverse range of chemical transformations.
Figure 2: Key reactive sites and potential transformations of the building block.
-
C1-Proton (Enolate Chemistry): The proton at the C1 position is highly acidic due to the adjacent ketone and ester groups. Treatment with a suitable base (e.g., NaH, LDA) generates a stabilized enolate. This nucleophile can be readily alkylated or acylated with high efficiency, enabling the introduction of diverse substituents at a key position.[2]
-
C2-Ketone: The cyclopentanone carbonyl is a classic electrophilic site. It can undergo stereoselective reduction to the corresponding alcohol, providing a handle for further functionalization or for establishing a new stereocenter. It is also amenable to olefination reactions like the Wittig reaction.
-
C1-Ester: The ethyl ester can be hydrolyzed under acidic or basic conditions. Subsequent heating of the resulting β-keto acid readily induces decarboxylation, yielding 3-phenylcyclopentanone.[3][4] This sequence is a powerful method for accessing 2-substituted cyclopentanone frameworks after an initial alkylation at C1.
Application in the Synthesis of Bioactive Scaffolds
The true power of this building block is realized in its application toward the synthesis of complex molecular targets. The cyclopentane core is central to many terpenoids and the strategic placement of functional groups allows for entry into various alkaloid classes.[5][6]
Synthetic Strategy: Core of a Dimeric HPI Alkaloid
Dimeric histrionicotoxin (HPI) alkaloids feature complex, spirocyclic systems. A plausible retrosynthetic analysis suggests that a highly functionalized cyclopentanone, accessible from our building block, could serve as a key intermediate for constructing one of the rings.
Protocol: Alkylation and Decarboxylation for a Substituted Cyclopentanone Core
This protocol demonstrates the two-step sequence of alkylation followed by hydrolysis and decarboxylation to yield a 2,3-disubstituted cyclopentanone, a key intermediate for more complex structures.[3][7]
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Hydrochloric Acid (6M HCl)
-
Acetic Acid
Step 1: Alkylation
-
Wash NaH (1.2 equivalents) with anhydrous hexanes three times under an argon atmosphere to remove mineral oil.
-
Add anhydrous THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in THF dropwise. Allow the mixture to stir for 30 minutes at 0 °C until hydrogen evolution ceases.
-
Add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate (3 x 40 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford ethyl 1-benzyl-2-oxo-3-phenylcyclopentanecarboxylate.
Step 2: Hydrolysis and Decarboxylation [3][4]
-
In a round-bottom flask, dissolve the purified product from Step 1 in a 1:1 mixture of glacial acetic acid and 6M HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction by TLC. The reaction is typically complete in 4-8 hours.
-
Cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-benzyl-3-phenylcyclopentanone.
-
Purify by column chromatography for a high-purity sample.
Data Summary
The following table summarizes typical reaction conditions for the key transformations discussed. Yields are representative and may vary based on the specific substrate and reaction scale.
| Transformation | Reagents & Conditions | Typical Yield | Key Considerations |
| Dieckmann Condensation | Diethyl 3-phenyladipate, NaOEt, Toluene, reflux | 70-85% | Requires strictly anhydrous conditions for optimal yield. |
| C1-Alkylation | NaH or LDA, R-X, THF, 0 °C to RT | 85-95% | Choice of base and electrophile is critical to avoid side reactions. |
| Decarboxylation | 6M HCl, Acetic Acid, reflux | 80-90% | Vigorous gas (CO₂) evolution occurs; ensure proper venting. |
| Ketone Reduction | NaBH₄, Methanol, 0 °C | >90% | Stereoselectivity depends on the reducing agent and steric hindrance. |
References
-
Jakše, R., et al. (2025). One-Step Biomimetic Synthesis of the Alkaloids Karachine, Valachine, and Sinometumine E. Organic Letters. Retrieved from [Link]
-
El-Sayed, M. T. (2017). A Glimpse into the Biosynthesis of Terpenoids. KnE Engineering, 2(2), 25-39. Retrieved from [Link]
-
Wawrzeńczyk, M., et al. (2018). Synthesis of terpenoid oxo derivatives with antiureolytic activity. Medicinal Chemistry Research, 27(12), 2635-2646. Retrieved from [Link]
-
Gao, S., et al. (2021). Advanced Strategies for the Synthesis of Terpenoids in Yarrowia lipolytica. Journal of Agricultural and Food Chemistry, 69(7), 2164-2174. Retrieved from [Link]
-
Goldsby, K. A., et al. (2012). Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2958. Retrieved from [Link]
- Google Patents. (2013). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
Chen, Y., et al. (2022). Combinatorial Biosynthesis of Terpenoids through Mix-and-Matching of Sesquiterpene Cyclase and Cytochrome P450 Pairs. ACS Chemical Biology, 17(5), 1166-1175. Retrieved from [Link]
-
Li, G., et al. (2012). Total Synthesis of Dimeric HPI Alkaloids. The Journal of Organic Chemistry, 77(17), 7436-7445. Retrieved from [Link]
- Salehi, B., et al. (2021). Terpenoids: Chemistry, Biochemistry, Medicinal Effects, Ethno-pharmacology. Biomolecules, 11(4), 553.
-
Craig II, R. A., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Supporting Information. Retrieved from [Link]
-
National University of Singapore. (n.d.). Synthesis of polyhydroxylated alkaloids via allene cyclisation. Retrieved from [Link]
-
Kazaryan, S. A., et al. (2006). Synthesis of 2,4-substituted 3-oxo-1-phenylcyclopentane-1-carboxylic acids. Russian Journal of Organic Chemistry, 42(12), 1798-1800. Retrieved from [Link]
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- 4. One-Step Biomimetic Synthesis of the Alkaloids Karachine, Valachine, and Sinometumine E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | KnE Open [kneopen.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Total Synthesis of Dimeric HPI Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
An advanced technical support resource for researchers, scientists, and drug development professionals focused on optimizing the synthesis of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate.
Abstract: This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in medicinal chemistry. The primary synthetic route discussed is the intramolecular Dieckmann condensation. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during this procedure, thereby enabling researchers to improve reaction yields and product purity. We will delve into the mechanistic underpinnings of the reaction, critical parameter optimization, and best practices for purification.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most established and efficient method for synthesizing this target molecule is the Dieckmann Condensation .[1][2] This is an intramolecular Claisen condensation of a suitable 1,6-diester, in this case, diethyl 3-phenyladipate.[3] The reaction is base-catalyzed and results in the formation of a five-membered cyclic β-keto ester.[1][4]
Caption: Figure 1. General scheme for the Dieckmann condensation.
Q2: Can you explain the reaction mechanism for the Dieckmann Condensation?
Certainly. The mechanism is a well-understood, multi-step process that mirrors the intermolecular Claisen condensation.[3][5]
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups of diethyl 3-phenyladipate to form a resonance-stabilized enolate ion.[4][6]
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[1][2] This key step forms the five-membered ring and creates a tetrahedral intermediate.[5]
-
Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating an ethoxide ion (EtO⁻) as the leaving group.
-
Irreversible Deprotonation (Driving Force): The newly formed cyclic β-keto ester has a highly acidic proton between the two carbonyl groups. The previously eliminated ethoxide (or another equivalent of base) rapidly and irreversibly removes this proton. This acid-base reaction is the thermodynamic driving force that shifts the equilibrium towards the product.[7]
-
Protonation: An acidic workup (e.g., with H₃O⁺) is required in the final step to protonate the resulting enolate, yielding the final neutral this compound product.[2][5]
Caption: Figure 2. Step-wise mechanism of the Dieckmann condensation.
Q3: Which base is optimal for this reaction, and what are the solvent considerations?
The choice of base and solvent is critical for maximizing yield and minimizing side reactions. An inappropriate base can lead to saponification or other undesired pathways.
| Base | Common Solvent(s) | Typical Temp. | Pros | Cons |
| Sodium Hydride (NaH) | Toluene, THF | Room Temp to Reflux | Non-nucleophilic, reaction goes to completion due to H₂ gas evolution.[6] | Pyrophoric, requires strictly anhydrous conditions and careful handling. |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Room Temp to Reflux | Historically common, inexpensive.[5] | Can participate in transesterification if other alkyl esters are present. The reaction is an equilibrium. |
| Potassium tert-butoxide (KOt-Bu) | t-BuOH, THF | Low to Room Temp | Strong, sterically hindered base minimizes side reactions.[4][5] | More expensive, hygroscopic. |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to 0 °C | Very strong, non-nucleophilic, kinetically controlled enolate formation.[5] | Requires low temperatures and inert atmosphere; must be freshly prepared or titrated. |
Expert Recommendation: For robust, high-yield synthesis, Sodium Hydride (NaH) in an aprotic solvent like dry Toluene or THF is highly recommended.[5][6] This combination avoids equilibrium issues and side reactions like transesterification. Using polar aprotic solvents like THF can help stabilize the enolate intermediate.[5]
Q4: What are the primary side reactions, and how can they be mitigated?
The main competing reaction is intermolecular Claisen condensation , where two separate molecules of the starting diester react with each other instead of one molecule reacting with itself. This leads to polymer formation and significantly reduces the yield of the desired cyclic product.
Mitigation Strategy:
-
High Dilution Principle: The intramolecular Dieckmann condensation is a first-order reaction, while the intermolecular side reaction is second-order. By running the reaction at high dilution (i.e., low concentration of the diester), you can kinetically favor the desired intramolecular cyclization. A common practice is to add the diester solution slowly over several hours to a refluxing suspension of the base in the solvent.[8]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Caption: Figure 3. Troubleshooting workflow for common synthesis issues.
Problem: My reaction yields are consistently below 30%. What am I doing wrong?
Answer: Low yields are most commonly traced back to two critical factors: reagent quality and reaction conditions.
-
Moisture Contamination: The enolates and strong bases used are extremely sensitive to water. Even trace amounts of moisture will quench the base and inhibit the reaction.
-
Validation: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle was recently opened and handled under an inert atmosphere (Argon or Nitrogen).
-
-
Base Inactivity: Sodium hydride (NaH) is particularly susceptible to deactivation by atmospheric moisture over time, appearing as a white crust over the grey powder.
-
Validation: Use NaH from a freshly opened container. A common procedure involves washing the NaH dispersion with dry hexanes to remove the protective mineral oil before use, though this must be done with extreme caution.[6]
-
-
Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion.
Problem: The NMR of my crude product shows multiple compounds. How do I improve selectivity?
Answer: A complex product mixture points towards competing side reactions or impure starting materials.
-
Favor the Intramolecular Path: As discussed, intermolecular condensation is the most likely culprit.
-
Validation: Implement the high dilution technique. Prepare a solution of your diethyl 3-phenyladipate in your anhydrous solvent and add it dropwise via an addition funnel to the heated suspension of the base over 2-4 hours.
-
-
Purity of Starting Material: Ensure your starting diethyl 3-phenyladipate is pure. Impurities can lead to a variety of side products.
-
Validation: Purify the starting diester by vacuum distillation before use and verify its purity by ¹H NMR.
-
Part 3: Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established methodologies.[6][8] Researchers should adapt it based on their specific laboratory conditions and scale.
Objective: To synthesize this compound.
Materials:
-
Diethyl 3-phenyladipate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (e.g., 3M HCl)
-
Silica gel for column chromatography
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet. Flame-dry the entire apparatus and allow it to cool to room temperature under a positive pressure of inert gas.
-
Base Preparation: In the reaction flask, place sodium hydride (e.g., 1.2 equivalents). Add anhydrous toluene to create a suspension.
-
Reaction Initiation: Heat the suspension to reflux.
-
Slow Addition of Diester: Dissolve diethyl 3-phenyladipate (1.0 equivalent) in a volume of anhydrous toluene. Using an addition funnel, add this solution dropwise to the refluxing NaH suspension over approximately 4-6 hours. A large amount of H₂ gas will evolve at this point.[6]
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 12-20 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding a saturated aqueous solution of NH₄Cl until gas evolution ceases.
-
Acidification & Workup: Add 3M HCl to acidify the mixture to a pH of ~2-3. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).[10] Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual salts.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel to afford the pure this compound.[6]
References
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (2023). Dieckmann condensation. In Wikipedia. Retrieved from [Link]
-
Zia-ur-Rehman, M., et al. (2011). Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]
- Google Patents. (2013). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
Stoltz, B. M., et al. (n.d.). Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylation. Caltech. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. r/OrganicChemistry. Retrieved from [Link]
Sources
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- 4. chemistnotes.com [chemistnotes.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dieckmann Condensation of Ethyl 3-Phenyladipate
Welcome to the technical support center for the Dieckmann condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization reaction, with a specific focus on the challenging substrate, ethyl 3-phenyladipate. Here, we synthesize foundational principles with practical, field-tested insights to help you troubleshoot and optimize your experiments.
Introduction to the Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2] This reaction is a cornerstone of organic synthesis for creating five- and six-membered rings.[3][4][5] The reaction is driven by the formation of a stable enolate of the resulting β-keto ester, which requires the use of a full equivalent of a strong base.[3][6] The general mechanism involves the deprotonation of an α-carbon to one ester group, followed by an intramolecular nucleophilic attack on the carbonyl of the second ester group, and subsequent elimination of an alkoxide.[1][7]
While seemingly straightforward, the success of the Dieckmann condensation is highly sensitive to the substrate, base, and reaction conditions. Substrates like ethyl 3-phenyladipate introduce specific challenges due to steric hindrance and the electronic effects of the phenyl group.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Dieckmann condensation of ethyl 3-phenyladipate in a question-and-answer format.
Frequently Asked Questions
Q1: Why is my Dieckmann condensation of ethyl 3-phenyladipate resulting in a low yield or failing completely?
A1: Several factors can contribute to low or no yield:
-
Inactive Base: The strong bases used (e.g., sodium hydride, sodium ethoxide) are highly sensitive to moisture.[8][9] Contamination with water will quench the base, rendering it ineffective. Always use freshly opened or properly stored bases.[10] For sodium hydride, it's good practice to wash it with a dry solvent like hexane before use.[8]
-
Insufficient Base: The Dieckmann condensation is an equilibrium reaction.[8] A full molar equivalent of the base is required to deprotonate the product β-keto ester, which drives the reaction to completion.[3][6]
-
Steric Hindrance: The phenyl group at the 3-position of the adipate chain introduces significant steric bulk. This can hinder the intramolecular cyclization step. Using a sterically hindered but strong base, such as potassium tert-butoxide (KOtBu), can sometimes overcome this by favoring the desired intramolecular reaction over intermolecular side reactions.[7][11]
-
Inappropriate Solvent: The choice of solvent is critical. Protic solvents like ethanol can lead to side reactions and are generally avoided unless using the corresponding alkoxide base (e.g., sodium ethoxide in ethanol).[7] Anhydrous, aprotic solvents like toluene, tetrahydrofuran (THF), or benzene are often preferred to minimize side reactions like hydrolysis.[7][9]
Q2: I am observing the formation of a significant amount of a carboxylic acid byproduct. What is causing this and how can I prevent it?
A2: The formation of a carboxylic acid is due to the hydrolysis (saponification) of either the starting diester or the β-keto ester product.[9][12] This is a common issue when there is residual water in the reaction mixture.[9][10]
-
Prevention Strategies:
-
Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., argon or nitrogen).[9]
-
Base Selection: Using sodium hydride (NaH) in an aprotic solvent like toluene is a highly effective way to avoid hydrolysis, as it does not introduce a nucleophilic alkoxide that can participate in saponification.[9] If using an alkoxide, ensure it is of high purity and handled under strictly anhydrous conditions.[10] Commercial alkoxides can often be partially hydrolyzed.[10]
-
Q3: My reaction seems to be returning the starting diester. What could be the problem?
A3: Recovery of the starting material can point to a few key issues:
-
Inactive Base: As mentioned in Q1, the base may have been deactivated by moisture.[8]
-
Reverse Reaction: The Dieckmann condensation is a reversible reaction.[4][8] The presence of the alcohol byproduct (ethanol in this case) can favor the reverse reaction.[8] When using an alkoxide base in a non-alcoholic solvent, this can be a particular concern.
-
Reaction Temperature: While some reactions require heat to overcome the activation energy, excessively high temperatures can sometimes favor the reverse reaction or decomposition. Optimization of the reaction temperature is crucial.
Q4: I am getting a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
A4: For an unsymmetrical diester, the regioselectivity of the Dieckmann condensation is determined by the relative acidities of the α-protons and the steric hindrance around the two ester groups.[7] In the case of ethyl 3-phenyladipate, the α-protons at C2 are more sterically hindered than those at C5. Deprotonation is more likely to occur at the less hindered C5 position, leading to the formation of 4-phenyl-2-oxocyclopentanecarboxylate.
-
To favor deprotonation at the more hindered C2 position, you might consider:
-
Using a less sterically bulky base, though this may increase the likelihood of intermolecular reactions.
-
Employing kinetic control conditions (e.g., a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures).[7]
-
Experimental Protocols
Standard Protocol for Dieckmann Condensation of Ethyl 3-Phenyladipate
This protocol utilizes sodium hydride in toluene to minimize hydrolysis side reactions.[9]
Materials:
-
Ethyl 3-phenyladipate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Dry methanol (catalytic amount)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under an argon atmosphere, add sodium hydride to a flame-dried round-bottom flask containing anhydrous toluene.
-
Carefully add a catalytic amount of dry methanol to initiate the reaction. Caution: Hydrogen gas will be evolved.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of ethyl 3-phenyladipate in dry toluene dropwise to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM or diethyl ether.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄ or MgSO₄.[9]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Troubleshooting Protocol: Using Potassium tert-Butoxide
This protocol is an alternative for substrates that are sensitive to the conditions of the NaH protocol or where steric hindrance is a major issue.[11]
Materials:
-
Ethyl 3-phenyladipate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve potassium tert-butoxide in anhydrous toluene.
-
Add the ethyl 3-phenyladipate solution dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl until the mixture is acidic.[8]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with an appropriate solvent.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Data Presentation
| Base | Solvent | Temperature | Typical Yield Range | Key Considerations |
| Sodium Hydride (NaH) | Toluene | Reflux | Moderate to High | Minimizes hydrolysis; requires careful handling.[9] |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Variable | Prone to hydrolysis if not strictly anhydrous; risk of transesterification if ester groups differ.[7][9] |
| Potassium tert-Butoxide (KOtBu) | Toluene | Reflux | Moderate to High | Good for sterically hindered substrates; highly hygroscopic.[11] |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to RT | Variable | Strong, non-nucleophilic base; useful for kinetic control.[7] |
Visualizations
Dieckmann Condensation Mechanism
Caption: Mechanism of the Dieckmann Condensation.
Troubleshooting Workflow
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Saponification | Research Starters | EBSCO Research [ebsco.com]
Technical Support Center: Synthesis of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the mechanistic underpinnings of the reaction, troubleshoot common side reactions, and provide validated protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct and widely employed method is the Dieckmann Condensation , which is an intramolecular Claisen condensation of a diester.[1][2] For this specific target, the required precursor is diethyl 3-phenyladipate. The reaction involves the base-mediated cyclization of the diester to form the five-membered β-keto ester ring.[3][4]
Q2: Why is the choice of base so critical in the Dieckmann condensation?
The base performs two crucial functions. First, it deprotonates the α-carbon of one ester group to generate the nucleophilic enolate.[5] Second, and most importantly, it deprotonates the final β-keto ester product. This final deprotonation is thermodynamically favorable as the resulting enolate is resonance-stabilized, and this step is essentially irreversible, driving the entire reaction equilibrium towards the product.[6][7] Using at least one full equivalent of a strong, non-nucleophilic base is therefore essential.[8]
Q3: Which bases are recommended and which should be avoided?
-
Recommended: Sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu) are commonly used. NaH is particularly effective as the formation of H₂ gas drives the reaction to completion. NaOEt is also a good choice as it prevents transesterification side reactions with the ethyl ester groups.[9][10]
-
Avoid: Hydroxide bases like NaOH or KOH should be avoided. They can readily cause saponification (hydrolysis) of the ester functional groups, leading to carboxylate salts that will not cyclize under these conditions.[5]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method. A suitable solvent system (e.g., 20-30% ethyl acetate in hexanes) should be used to achieve good separation between the starting diester and the more polar β-keto ester product. The reaction is considered complete when the spot corresponding to the starting material (diethyl 3-phenyladipate) is no longer visible.[11]
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low or No Yield of the Desired Product
A disappointingly low yield is the most frequent issue. Several factors can be responsible.
-
Potential Cause A: Presence of Moisture or Protic Solvents
-
Why it happens: The enolate intermediate is a strong base and is readily quenched (protonated) by water or alcohols.[8] This neutralizes the nucleophile, halting the cyclization reaction.
-
Solution: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and ensure reagents are dry.
-
-
Potential Cause B: Insufficient or Decomposed Base
-
Why it happens: As the final deprotonation of the product drives the reaction, a stoichiometric amount of active base is non-negotiable.[2] Sodium hydride can be deactivated by improper storage, and alkoxides can hydrolyze.
-
Solution: Use a fresh bottle of NaH (handle with care in an inert atmosphere) or freshly prepared sodium ethoxide. Ensure at least 1.05-1.1 equivalents of base are used.
-
-
Potential Cause C: Intermolecular Condensation
-
Why it happens: At high concentrations, the enolate of one diester molecule can react with the carbonyl of another molecule (intermolecular Claisen condensation) instead of cyclizing. This leads to dimers or polymers.[9]
-
Solution: The Dieckmann condensation is an intramolecular reaction and is favored by high-dilution conditions. Running the reaction at a lower concentration (e.g., 0.1 M) can significantly improve the yield of the desired cyclic product.
-
Problem 2: Formation of a Major Impurity Identified as a Regioisomer
-
Why it happens: The starting material, diethyl 3-phenyladipate, is unsymmetrical and has two different sets of α-protons that can be deprotonated (at C2 and C4). Deprotonation at C4 leads to the desired product (3-phenyl), while deprotonation at C2 would lead to the undesired 4-phenyl regioisomer. The formation of the C2-enolate is often kinetically favored, but the C4-enolate leading to the more substituted cyclopentanone is typically the thermodynamically more stable product.
-
Solution: Employ conditions that favor thermodynamic control. This usually involves using a reversible base like sodium ethoxide in ethanol or toluene at reflux, allowing the equilibrium to favor the formation of the more stable product enolate before cyclization.[6] Using a stronger, non-reversible base like LDA at low temperatures might favor the kinetic product.
Problem 3: Product Decomposes During Workup
-
Why it happens: The β-keto ester product can undergo decarboxylation (loss of the -COOEt group) if subjected to harsh acidic or basic conditions, especially at elevated temperatures.[12]
-
Solution: Perform the acidic quench at a low temperature (e.g., in an ice bath).[8] Avoid prolonged heating during workup. If distillation is required for purification, it must be performed under high vacuum to keep the temperature as low as possible.
Data & Protocols
Table 1: Comparison of Common Base/Solvent Systems
| Base | Solvent | Typical Temperature | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Toluene, THF | Reflux | Irreversible, high yield | Pyrophoric, requires inert atmosphere |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Reflux | Good for thermodynamic control, avoids transesterification | Can be reversible, may require removal of ethanol byproduct |
| Potassium tert-Butoxide | tert-Butanol, THF | Room Temp to Reflux | Strong base, effective at lower temperatures | Sterically bulky, can promote elimination side reactions |
Protocol 1: Synthesis via Dieckmann Condensation (Thermodynamic Control)
-
Setup: Assemble an oven-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, place sodium ethoxide (1.1 eq) and anhydrous toluene.
-
Addition: Dissolve diethyl 3-phenyladipate (1.0 eq) in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred base suspension at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C).[8]
-
Monitoring: Monitor the reaction by TLC (20% EtOAc/Hexanes) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH is acidic (~pH 3-4).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.[8]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[12] Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Mechanistic Pathways & Troubleshooting Diagrams
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the core reaction mechanism, key side reactions, and a logical troubleshooting workflow.
Caption: Mechanism for the synthesis of the target compound.
Caption: Key side reactions in the synthesis.
Caption: A step-by-step guide to troubleshooting the synthesis.
References
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
-
NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.13: The Robinson Annulation Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
MDPI. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]
-
YouTube. (2020). Examples of Synthesis using the Claisen Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use an aldol, Claisen, or another type of condensation to make each compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones. Retrieved from [Link]
-
YouTube. (2020). Synthesis using the Michael Reaction. Retrieved from [Link]
-
Nanyang Technological University. (n.d.). Synthesis of natural products by intramolecular Michael addition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
California Institute of Technology. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An uncommon multicomponent reaction involving nucleophilic heterocyclic carbenes: facile synthesis of fully substituted cyclopentanones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]
-
Baran Laboratory, Scripps Research. (2005). Cyclopentane Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
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Technical Support Center: Dieckmann Condensation with Aryl Substituents
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Dieckmann condensation for substrates containing aryl substituents. As a powerful tool for forming five- and six-membered rings, this reaction is fundamental; however, the presence of aromatic moieties can introduce unique challenges and byproduct pathways.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?
Answer: Low or no conversion in a Dieckmann condensation involving aryl-substituted diesters typically points to one of three areas: enolate formation, steric hindrance, or reaction equilibrium.
-
Inefficient Enolate Formation: The reaction begins with deprotonation at an α-carbon to form an enolate.[3][4][5] If an aryl group is directly attached to the α-carbon (a benzylic position), its electron-withdrawing inductive effect increases the acidity of the α-proton, favoring enolate formation. Conversely, if the aryl group is elsewhere, it may sterically hinder the approach of the base.
-
Steric Hindrance: The bulky nature of an aryl substituent can impede the intramolecular cyclization step where the enolate attacks the second ester carbonyl. This is especially problematic if the aryl group forces the reactive centers apart, disfavoring the required 5- or 6-exo-trig cyclization pathway.[1]
-
Unfavorable Equilibrium (Retro-Dieckmann): The final, irreversible step and driving force of the Dieckmann condensation is the deprotonation of the newly formed β-keto ester.[7][8] If the carbon between the two carbonyls in the product is fully substituted (e.g., also bears an aryl group and another substituent), there is no acidic proton to remove. This makes the entire reaction sequence reversible, and the equilibrium may favor the starting diester.[7]
Question 2: I've isolated a significant amount of a higher molecular weight byproduct. What is it and why did it form?
Answer: You are likely observing the product of an intermolecular Claisen condensation. Instead of the enolate attacking the other end of its own molecule, it attacks an ester group on a different molecule, leading to dimers or polymers.
-
Causality: This competing pathway is favored under conditions of high concentration. At high concentrations, the probability of one molecule's enolate encountering a second molecule's ester group is significantly increased relative to it finding its own intramolecular reaction partner.
-
Preventative Protocol: The solution is to employ high-dilution techniques. By running the reaction at a very low concentration (e.g., <0.05 M), you minimize intermolecular interactions and favor the desired intramolecular cyclization. This is typically achieved by the slow addition of the diester and base solution to a large volume of solvent over an extended period.
Workflow: Minimizing Intermolecular Byproducts
Caption: Logic flow for byproduct formation at high concentration.
Question 3: My product decomposes during workup or purification. I suspect hydrolysis and decarboxylation. How can I avoid this?
Answer: This is a very common issue. The β-keto ester product of the Dieckmann condensation is susceptible to hydrolysis to a β-ketoacid, which can then readily decarboxylate (lose CO₂) upon heating, especially under acidic conditions.[9][10]
-
Mechanism of Decomposition:
-
Hydrolysis: Residual base or acidic quench conditions can hydrolyze the ester to a carboxylic acid.
-
Decarboxylation: The resulting β-ketoacid forms a stable six-membered cyclic transition state, facilitating the loss of CO₂ to yield a cyclic ketone.
-
-
Troubleshooting Steps:
-
Careful Quenching: After the reaction, cool the mixture in an ice bath before slowly quenching with a weak acid (e.g., saturated NH₄Cl solution or dilute acetic acid) rather than a strong mineral acid.
-
Avoid Heat: Perform extractions and solvent removal at or below room temperature. Avoid heating the crude product.
-
Purification Strategy: Use column chromatography at room temperature for purification. If distillation is necessary, it must be performed under high vacuum and at the lowest possible temperature.
-
| Condition | Risk | Recommended Mitigation |
| Workup | Hydrolysis with strong acid/base | Quench reaction at 0°C with weak acid (e.g., sat. aq. NH₄Cl). |
| Purification | Thermal Decarboxylation | Use flash chromatography; avoid distillation or use high vacuum. |
| Storage | Slow decomposition | Store purified product in a freezer under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: How does an aryl substituent electronically influence the Dieckmann condensation?
An aryl group can significantly alter the acidity of adjacent α-protons. If the aryl group is at a position where it can stabilize the enolate through resonance (e.g., a phenyl group attached to the α-carbon), it will make that proton more acidic. In an unsymmetrical diester, this effect can be used to control the regioselectivity of the initial deprotonation, leading to a single desired product.[1]
Q2: What is the best base for a Dieckmann condensation with a sensitive aryl-substituted substrate?
The choice of base is critical.[6] While traditional sodium ethoxide in ethanol can work, it poses a risk of transesterification if the diester is not an ethyl ester.[1] For sensitive substrates, especially those prone to side reactions, a non-nucleophilic, sterically hindered base in an aprotic solvent is superior.[3]
| Base | Solvent | Pros | Cons |
| Sodium Ethoxide (NaOEt) | Ethanol | Inexpensive, classic conditions | Risk of transesterification, can act as a nucleophile |
| Sodium Hydride (NaH) | THF, Toluene | Non-nucleophilic, reaction goes to completion | Heterogeneous, can be slow, requires careful handling |
| Potassium tert-Butoxide (t-BuOK) | THF, Toluene | Strong, sterically hindered, high yields reported[6] | Can be aggressive, moisture-sensitive |
| LDA, LHMDS | THF | Very strong, good for kinetic control | Requires low temperatures (-78°C), moisture-sensitive |
Q3: My starting material is a dinitrile, not a diester. Can a similar reaction occur?
Yes. The intramolecular condensation of a dinitrile is known as the Thorpe-Ziegler reaction .[11][12][13] It is mechanistically related to the Dieckmann condensation and is also catalyzed by a base. The product, after acidic hydrolysis, is a cyclic ketone. If your diester starting material is contaminated with a dinitrile precursor, you may see byproducts arising from this parallel reaction pathway.
Core Dieckmann Mechanism
Caption: The core mechanistic pathway of the Dieckmann condensation.
Representative Protocol: Cyclization of Diethyl 2-Phenyladipate
This protocol provides a generalized method for the cyclization of a diester with a benzylic aryl substituent using potassium tert-butoxide.
Materials:
-
Diethyl 2-phenyladipate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagents: Add anhydrous toluene (250 mL) to the flask. With stirring, add potassium tert-butoxide (1.1 equivalents).
-
Addition of Substrate: Dissolve diethyl 2-phenyladipate (1.0 equivalent) in 50 mL of anhydrous toluene. Add this solution dropwise to the stirring suspension of the base in toluene over 1 hour at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C). Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 75 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) and then brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo at low temperature (<30°C) to yield the crude cyclic β-keto ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
References
- Dieckmann condensation - Grokipedia.
- Dieckmann Condensation - Alfa Chemistry.
- A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters - Benchchem.
- Dieckmann Condensation - Organic Chemistry Tutor.
- Dieckmann condensation - Wikipedia.
- Reaction and Mechanism of Dieckmann reaction - Physics Wallah.
- Dieckmann Condensation Mechanism, Examples and Application - Chemistry Notes.
- Dieckmann Condensation - Organic Chemistry Portal.
- Dieckmann Condensation - Chemistry LibreTexts.
- Thorpe reaction - Wikipedia.
- Thorpe-Ziegler reaction - Buchler GmbH.
- Thorpe reaction - chemeurope.com.
- Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps.
- Master The Dieckmann Condensation in 12 Minutes! - YouTube.
- 9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures.
Sources
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- 5. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. aklectures.com [aklectures.com]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 13. Thorpe_reaction [chemeurope.com]
Technical Support Center: Purification Strategies for 3-Phenyl-Beta-Keto Esters
Welcome to the technical support center for the purification of 3-phenyl-beta-keto esters. As a class of compounds vital in synthetic chemistry, particularly in the development of pharmaceuticals and complex molecules, their purity is paramount.[1] This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of 3-phenyl-beta-keto esters.
Crystallization & Recrystallization Issues
Question: My 3-phenyl-beta-keto ester "oiled out" during recrystallization instead of forming crystals. What happened and how can I fix it?
Answer: "Oiling out" occurs when a compound is precipitated from a supersaturated solution at a temperature above its melting point. The resulting liquid is often an impure, supercooled melt. This is a common issue with β-keto esters due to their relatively low melting points and potential for strong solute-solvent interactions.
Causality & Solution:
-
High Initial Solution Temperature: The boiling point of your chosen solvent may be higher than the melting point of your compound.
-
Solution: Switch to a lower-boiling point solvent or use a mixed-solvent system where the initial dissolution can occur at a lower temperature.
-
-
Excessive Supersaturation: Cooling the solution too rapidly can cause the compound to crash out of solution as a liquid.[2]
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
-
Inappropriate Solvent Polarity: The solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Introduce a less polar "anti-solvent" to a solution of your compound in a polar solvent (a mixed-solvent recrystallization).[3] Add the anti-solvent dropwise at an elevated temperature until persistent cloudiness is observed, then add a few drops of the polar solvent to redissolve the solid. This brings the solution closer to its saturation point at a higher temperature, encouraging crystal lattice formation upon cooling.[3]
-
Question: I've followed a recrystallization protocol for my 3-phenyl-beta-keto ester, but no crystals have formed after cooling. What are my next steps?
Answer: The failure of a compound to crystallize from solution typically points to one of two issues: the solution is not sufficiently saturated, or there is a kinetic barrier to nucleation (the initial formation of crystal seeds).
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratch Method: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic imperfections on the glass provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[2] This provides a template for further crystal growth. If you don't have a pure sample, try dipping a glass rod into the solution, letting the solvent evaporate off the tip to form a thin crystalline film, and then re-introducing the rod into the solution.[2]
-
-
Increase Concentration: Your solution may be too dilute.
-
Action: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration of your compound.[2] Allow it to cool again slowly.
-
-
Lower the Temperature: If room temperature and a standard ice bath (0 °C) are ineffective, consider using a colder bath, such as a brine-ice bath or a dry ice-acetone bath, to further decrease solubility. Be aware that very rapid cooling at these low temperatures can sometimes lead to the precipitation of impurities.
-
Re-evaluate Your Solvent System: The chosen solvent may simply be too effective at keeping your compound in solution. You may need to switch to a solvent in which your compound is less soluble or move to a mixed-solvent system.[4][5]
Column Chromatography Issues
Question: My 3-phenyl-beta-keto ester is not moving from the baseline on my silica gel TLC plate, even when using 100% ethyl acetate. What does this mean?
Answer: This indicates a very strong interaction between your compound and the stationary phase (silica gel). Beta-keto esters can chelate to the silicon atoms on the silica surface via their two carbonyl groups, especially in their enol form. The acidic nature of silica gel can also protonate the molecule, causing it to bind tightly.
Solutions:
-
Increase Mobile Phase Polarity: Add a small amount of a more polar solvent to your eluent. A common choice is 5-10% methanol in dichloromethane (DCM).[6]
-
Expert Caution: Use methanol sparingly, as high concentrations can dissolve the silica gel, leading to contamination of your fractions.[6]
-
-
Modify the Stationary Phase:
-
Neutralize Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a weak base like triethylamine (~1%) before packing the column. This deactivates the acidic sites on the silica surface.
-
Switch to Alumina: Consider using neutral or basic alumina as your stationary phase, which may have different binding characteristics.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) is an excellent alternative. Here, a non-polar stationary phase is used with a polar mobile phase (like water/acetonitrile or water/methanol), and polar compounds elute first.[6]
-
Question: After running a column, my NMR analysis shows that the fractions containing my product are still contaminated with a close-running impurity. How can I improve the separation?
Answer: Poor separation of spots with similar Rf values is a classic chromatography challenge. The goal is to maximize the differential partitioning of the two compounds between the stationary and mobile phases.
Optimization Strategies:
-
Fine-Tune the Solvent System: A slight change in solvent polarity or composition can dramatically affect separation.
-
Reduce Polarity: If your product's Rf is around 0.5 or higher, decrease the polarity of your eluent. An ideal Rf for separation on a column is typically between 0.2 and 0.4.[6]
-
Change Solvent Selectivity: Instead of just adjusting the ratio of your current solvents (e.g., ethyl acetate/hexanes), try a different solvent mixture altogether. For example, switching from an ethyl acetate-based system to one containing dichloromethane or diethyl ether can alter the specific interactions with your compounds and improve separation.
-
-
Improve Column Parameters:
-
Increase Column Length: A longer column provides more theoretical plates, increasing the opportunity for separation.
-
Decrease Column Diameter: A narrower column can lead to sharper bands and less diffusion.
-
Use Finer Silica: Smaller particle size silica gel offers a greater surface area, leading to better resolution.
-
Optimize Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.
-
Distillation Issues
Question: My 3-phenyl-beta-keto ester appears to be decomposing during distillation, even under vacuum. What can I do?
Answer: Thermal decomposition is a significant risk for many organic molecules, including β-keto esters, which can be prone to decarboxylation or other side reactions at high temperatures.[1] The purpose of vacuum distillation is to lower the boiling point to a temperature where the compound is stable.[7] If decomposition is still occurring, the temperature is still too high.
Solutions:
-
Improve the Vacuum: The lower the pressure, the lower the boiling point. Check your vacuum system for leaks. Ensure the pump is in good working order and the vacuum grease on all joints is fresh and properly applied. A pressure of <1 torr is often necessary for high-boiling compounds.
-
Use a Kugelrohr Apparatus: A Kugelrohr is a short-path distillation apparatus that is excellent for small quantities and heat-sensitive compounds. The very short distance between the heated surface and the condenser minimizes the time the compound spends at high temperatures, reducing the likelihood of decomposition.
-
Avoid Overheating: Heat the distillation flask gently and evenly using a heating mantle with sand or a water/oil bath. Direct heating with a flame can create hot spots that cause localized decomposition.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for a new 3-phenyl-beta-keto ester?
A1: There is no single "best" method, as the optimal strategy depends on the physical properties of your compound and the nature of the impurities. However, a logical workflow is to first assess the crude product.
-
If the crude product is a solid: Attempt recrystallization first. It is often faster, cheaper, and can yield very pure material if successful.
-
If the crude product is an oil or if recrystallization fails: Flash column chromatography is the most versatile and widely used method for purifying β-keto esters.[8][9] It is effective at separating compounds with different polarities.
-
If the product is a thermally stable liquid and impurities have significantly different boiling points: Distillation under reduced pressure can be a highly effective and scalable purification method.[1]
Q2: How do I choose an appropriate solvent system for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A good rule of thumb is "like dissolves like"; esters tend to dissolve well in other esters like ethyl acetate.[4]
A common and effective approach for 3-phenyl-beta-keto esters is to use a mixed-solvent system, such as ethyl acetate/hexanes, ethanol/water, or dichloromethane/hexanes.[10] You dissolve the compound in a minimum of the "good" (more polar) solvent while hot, then slowly add the "poor" (less polar) solvent until the solution becomes turbid. A few drops of the good solvent are then added to clarify, and the solution is allowed to cool slowly.
Table 1: Common Recrystallization Solvents for 3-Phenyl-Beta-Keto Esters
| Solvent/System | Polarity | Comments |
|---|---|---|
| Ethanol/Water | High | Good for moderately polar compounds. Water acts as the anti-solvent. |
| Ethyl Acetate/Hexanes | Medium | A very common and effective system. Hexanes are the anti-solvent.[10] |
| Dichloromethane/Hexanes | Medium-Low | Useful for less polar compounds. |
| Toluene | Low | Can be effective for aromatic compounds, but its high boiling point may be an issue for heat-sensitive esters. |
| n-Hexanes | Very Low | Only suitable if the compound is a solid with very low polarity but shows some solubility when heated.[10] |
Q3: How can I determine the purity and structure of my final product?
A3: A combination of spectroscopic and chromatographic techniques is essential for confirming both purity and identity.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot. Run the TLC in a few different solvent systems to be certain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.[11]
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the α-methylene protons (CH₂ between the carbonyls), and the ester alkyl group. The presence of the enol tautomer can be identified by a vinyl proton peak and a broad enolic hydroxyl peak.[9]
-
¹³C NMR: Will confirm the number of unique carbons and show characteristic shifts for the ketone carbonyl, ester carbonyl, and aromatic carbons.[9]
-
-
Infrared (IR) Spectroscopy: Provides information on functional groups. You should see two distinct carbonyl (C=O) stretches: one for the ketone (~1715 cm⁻¹) and one for the ester (~1740 cm⁻¹). The presence of the enol form will show a broad O-H stretch and a C=C stretch.[11]
Q4: My synthesis involves a Claisen condensation. What are the most common impurities I should be trying to remove?
A4: The Claisen condensation and related syntheses can generate several characteristic impurities.[12]
-
Unreacted Starting Materials: The starting ketone and ester are common impurities.
-
Self-Condensation Product: If using two different esters (a crossed Claisen condensation), the self-condensation product of the enolizable ester is a likely byproduct.
-
Decarboxylation Product: Beta-keto acids, which can form during acidic workup, are unstable and readily lose CO₂ to form a simple ketone.[1]
-
Base and Salts: Residual base from the reaction and salts formed during workup must be removed, typically through an aqueous wash before other purification steps.
Section 3: Visualized Workflows & Protocols
Decision-Making for Purification Strategy
The following diagram outlines a logical decision-making process for selecting a primary purification method.
Caption: Decision tree for selecting a primary purification method.
Standard Flash Column Chromatography Workflow
Caption: Standard workflow for flash column chromatography.
Section 4: Key Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Solvent Selection: Determine an appropriate solvent system using TLC. A good starting point for many 3-phenyl-beta-keto esters is 10-20% ethyl acetate in hexanes.[6] Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a small layer of sand to the top of the silica bed to prevent disruption during solvent addition.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution and Collection: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate. Develop the plate and visualize the spots (e.g., using a UV lamp).
-
Combination and Evaporation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 3-phenyl-beta-keto ester.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethyl Acetate/Hexanes)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Induce Saturation: While keeping the solution hot, add hexanes dropwise until you observe persistent cloudiness. This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven to remove all traces of solvent.
References
-
Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Retrieved from Google.[11]
-
Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of Keto Esters. Retrieved from Google.[6]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing.[1]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]4]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]2]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.[13]
-
(n.d.). Crystallization Solvents.pdf. Retrieved from Google.[5]
-
Benchchem. (n.d.). A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis. Retrieved from Google.[8]
-
National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.[14]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.[9]
-
ACS Publications. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry.[15]
-
Benchchem. (n.d.). Avoiding racemization during the synthesis of chiral beta-keto esters. Retrieved from Google.[16]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]12]
-
ACS Publications. (n.d.). Mastering .beta.-Keto Esters. Chemical Reviews.[17]
-
Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.[18]
-
National Institutes of Health. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC.[19]
-
(2023). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins.[20]
-
Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β.[21]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]3]
-
ACS Publications. (n.d.). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives1. Journal of the American Chemical Society.[22]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]10]
-
ChemTL. (2024, August 9). Reduced pressure distillation [Video]. YouTube.[7]
-
ResearchGate. (2025). Mastering β-keto esters.[23]
-
ResearchGate. (n.d.). Synthesis and possible keto-enol tautomerism of β-keto ester III....[24]
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
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- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 18. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 19. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. par.nsf.gov [par.nsf.gov]
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- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Troubleshooting low diastereoselectivity in cyclopentanone synthesis
Technical Support Center: Cyclopentanone Synthesis
Welcome to the technical support center for cyclopentanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with diastereoselectivity in their synthetic routes. Here, we address common issues with in-depth explanations and actionable troubleshooting protocols to enhance your experimental outcomes.
Troubleshooting Low Diastereoselectivity in Cyclopentanone Synthesis
Low diastereoselectivity is a frequent hurdle in the synthesis of substituted cyclopentanones, leading to challenging purification processes and reduced overall yields of the desired stereoisomer. This guide provides a structured approach to diagnosing and resolving these issues. The following sections are organized in a question-and-answer format to directly address specific problems you may be encountering.
Frequently Asked Questions (FAQs)
Q1: My intramolecular aldol condensation to form a cyclopentanone is giving a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate?
Low diastereoselectivity in intramolecular aldol condensations for cyclopentanone formation often stems from a lack of facial selectivity in the enolate attack on the carbonyl group.[1][2][3] The key factors to investigate are the reaction temperature, the nature of the base and counterion, and the solvent.
-
Expertise & Experience: The transition state geometry of the cyclization is highly sensitive to these parameters. A more rigid transition state generally leads to higher diastereoselectivity. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.[4] The choice of base and its corresponding counterion (e.g., lithium, sodium, potassium) can influence the aggregation state and geometry of the enolate, directly impacting the approach to the electrophilic carbonyl.[1][2]
-
Trustworthiness: A systematic optimization of these conditions is a self-validating approach to improving diastereoselectivity. By methodically altering one variable at a time, you can identify the critical factors for your specific substrate.
Troubleshooting Workflow: Intramolecular Aldol Condensation
Caption: A logical workflow for troubleshooting low diastereoselectivity in intramolecular aldol reactions.
Q2: I am performing a Nazarov cyclization and obtaining poor diastereoselectivity. How can I improve this?
The Nazarov cyclization, a 4π-electrocyclization of a divinyl ketone, is a powerful tool for cyclopentenone synthesis. However, controlling the stereochemistry can be challenging.[5][6][7][8] The diastereoselectivity is primarily determined during the conrotatory ring closure and the subsequent protonation or elimination step.[6][7]
-
Expertise & Experience: The choice of Lewis acid or Brønsted acid catalyst is paramount.[7] Different acids can lead to different degrees of dienone activation and influence the conformation of the pentadienyl cation intermediate, thereby affecting the stereochemical outcome.[5] Furthermore, the solvent can play a significant role in stabilizing or destabilizing the charged intermediates and transition states.[9][10] For substrates with existing stereocenters, matching the inherent facial bias with the catalyst's stereochemical preference is crucial. In some cases, the use of chiral catalysts can induce high levels of diastereoselectivity and enantioselectivity.[6]
-
Authoritative Grounding: Frontier and coworkers have demonstrated that the polarization of the dienone substrate can significantly influence the reaction conditions required and the resulting stereoselectivity.[5]
Experimental Protocol: Catalyst and Solvent Screening for Nazarov Cyclization
-
Substrate Preparation: Prepare a stock solution of your divinyl ketone substrate in a high-purity, anhydrous solvent (e.g., dichloromethane).
-
Reaction Setup: In parallel reaction tubes, add a specific Lewis or Brønsted acid catalyst (e.g., FeCl₃, BF₃·OEt₂, TiCl₄, TfOH).
-
Solvent Variation: To separate sets of reaction tubes, use different anhydrous solvents (e.g., dichloromethane, toluene, acetonitrile).
-
Temperature Control: Run the reactions at a consistent, often low, temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: Upon completion, quench the reactions and determine the diastereomeric ratio of the products using nuclear magnetic resonance (NMR) spectroscopy or chiral high-performance liquid chromatography (HPLC).
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| FeCl₃ | CH₂Cl₂ | 0 | 1.5 : 1 |
| BF₃·OEt₂ | CH₂Cl₂ | 0 | 3 : 1 |
| TiCl₄ | CH₂Cl₂ | -78 | 10 : 1 |
| TfOH | Toluene | 0 | 2 : 1 |
Q3: My Michael addition-initiated cyclization is not providing the expected diastereomer. What are the likely causes?
In Michael addition-initiated ring closures for cyclopentanone synthesis, the initial conjugate addition sets a new stereocenter, which then influences the facial selectivity of the subsequent intramolecular cyclization.[4][11] Poor diastereoselectivity can arise from a lack of stereocontrol in either of these steps.
-
Expertise & Experience: The choice of nucleophile, catalyst (if any), and solvent are critical. For instance, organocatalytic approaches using chiral amines or thioureas can create a chiral environment that directs the Michael addition and subsequent cyclization.[11] The steric bulk of both the nucleophile and the Michael acceptor can also play a significant role in dictating the approach trajectory and, consequently, the stereochemical outcome. Hydrogen bonding can also direct the diastereoselectivity of this process.[12]
-
Trustworthiness: A well-designed experiment to screen different organocatalysts can be a reliable method to improve diastereoselectivity. This approach allows for the systematic evaluation of catalyst scaffolds and functionalities to find the optimal match for your substrate.
Logical Relationship: Factors Influencing Diastereoselectivity in Michael Addition-Cyclization
Caption: Interplay of reaction components and steps affecting the final diastereoselectivity.
References
- BenchChem. (2025).
- West, F. G., et al. (2014).
- Enders, D., et al. (n.d.).
- Li, Y., et al. (2023). Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol. Organic Chemistry Frontiers (RSC Publishing).
- Tius, M. A. (n.d.).
- Mitra, S., et al. (n.d.). Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry (RSC Publishing).
- Baumann, M., & Baxendale, I. R. (2021). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. Synthesis.
- Organic Chemistry Portal. (n.d.).
- Garnier, J. (n.d.).
- Sulzer-Mossé, K., et al. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. PMC - NIH.
- ResearchGate. (n.d.). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones | Request PDF.
- Pharmacy 180. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry.
- YouTube. (2020).
- OpenStax. (2023). 23.6 Intramolecular Aldol Reactions. Organic Chemistry.
- Polavarapu, P. L., et al. (2007). Spectroscopic and theoretical investigation of (R)-3-methylcyclopentanone. The effect of solvent and temperature on the distribution of conformers. PubMed.
Sources
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- 2. youtube.com [youtube.com]
- 3. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 4. Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereospecific Nazarov Cyclization of Fully Substituted Dienones: Vicinal All-Carbon Atom Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nazarov Cyclization [organic-chemistry.org]
- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 9. Insights into the regioselectivity and diastereoselectivity of the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Spectroscopic and theoretical investigation of (R)-3-methylcyclopentanone. The effect of solvent and temperature on the distribution of conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones [researchrepository.ucd.ie]
Technical Support Center: Purification of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude Ethyl 2-oxo-3-phenylcyclopentanecarboxylate. It is designed for researchers, scientists, and drug development professionals who require a high-purity final compound for their work. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the post-synthesis work-up and purification of this compound.
Question: My crude product is a dark, viscous oil after solvent removal. What are the likely impurities and what is the first step I should take?
Answer: A dark, oily crude product typically indicates the presence of polymeric side products, residual high-boiling solvents (like toluene or DMF), and baseline impurities from the starting materials. The initial and most critical step is a proper aqueous work-up before attempting more refined purification techniques.
The synthesis of this compound is often achieved via a Dieckmann condensation, an intramolecular cyclization of a diester using a strong base like sodium ethoxide.[1][2] Incomplete reactions or side reactions can lead to a complex mixture.
Recommended Initial Work-up Protocol:
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This step is crucial for neutralizing and removing any residual basic catalyst (e.g., sodium ethoxide).
-
Bicarbonate Wash: Follow with a wash using a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3] This removes any acidic by-products, such as the carboxylic acid formed from the hydrolysis of the ester functional groups.[4] Observe for any effervescence (CO₂ evolution), which indicates the presence of acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic phase and aids in preventing the formation of emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
This work-up should yield a cleaner, albeit still impure, product that is more amenable to final purification by chromatography, distillation, or recrystallization.
Question: My ¹H NMR spectrum shows unreacted starting diester and potential transesterification products. How can I efficiently remove these?
Answer: The presence of both starting material and transesterification by-products points to an incomplete reaction and potential incompatibility between the base's alkoxide and the ester's ethyl groups.[5][6] For instance, using sodium methoxide instead of sodium ethoxide would lead to the formation of methyl esters.
Column chromatography is the most effective method for separating these closely related ester compounds from the desired β-keto ester product. [7][8] The principle of column chromatography relies on the differential adsorption of compounds to a stationary phase (typically silica gel) while a mobile phase flows through.[7]
-
Causality: Your target product, this compound, is more polar than the starting diester due to the presence of the ketone and the potential for enolization. Transesterification products will have similar polarity, but subtle differences in their interaction with the silica gel will allow for separation.
-
Strategy: A solvent system of intermediate polarity, typically a mixture of hexanes and ethyl acetate, will allow the less polar starting material to elute from the column first, followed by the desired product. The optimal solvent ratio should be determined beforehand using Thin Layer Chromatography (TLC), aiming for an Rf value of approximately 0.3 for the target compound.[9]
Question: I attempted vacuum distillation, but the product seems to be decomposing at higher temperatures. Is this expected?
Answer: Yes, thermal decomposition is a known risk for β-keto esters at elevated temperatures.[10] The presence of acidic or basic impurities can catalyze this decomposition, which often manifests as decarboxylation (loss of the -COOEt group) to yield a corresponding ketone.[3]
To mitigate this, ensure the following:
-
High Vacuum: Use a high-quality vacuum pump to lower the boiling point of your compound as much as possible. A pressure of <1 mmHg is recommended.
-
Thorough Work-up: Ensure all acidic and basic impurities have been removed through the aqueous work-up described previously. Any residual catalyst can significantly lower the decomposition temperature.
-
Fractional Distillation: Use a short-path distillation apparatus or a Vigreux column to efficiently separate fractions and minimize the time the compound spends at high temperatures. Collect multiple small fractions and analyze their purity by TLC or GC-MS.
If decomposition remains an issue, column chromatography is the recommended alternative purification method as it is performed at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, all-around method for purifying this compound to >98% purity?
A1: For achieving high purity, flash column chromatography is generally the most reliable and versatile method.[7] It provides excellent separation of the target compound from unreacted starting materials, non-polar by-products, and more polar impurities. While vacuum distillation can be effective for thermally stable compounds, chromatography avoids the risk of thermal decomposition and can resolve compounds with very similar boiling points.
Q2: How do I choose between distillation, recrystallization, and chromatography?
A2: The choice of purification method depends on the nature of the impurities and the scale of your reaction. The following table provides a comparative summary:
| Purification Method | Principle | Best For | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Removing non-volatile or very high-boiling impurities from a thermally stable liquid product. | Fast, excellent for large scales, effective for removing salts and baseline impurities. | Risk of thermal decomposition for sensitive compounds like β-keto esters.[10] Not effective for separating compounds with similar boiling points. |
| Recrystallization | Separation based on differences in solubility in a given solvent at different temperatures. | Purifying a solid compound that has a moderate to high level of purity already. | Can yield very high-purity crystalline material, cost-effective, and scalable. | Product must be a solid at room temperature. Finding a suitable solvent system can be time-consuming. May result in significant yield loss. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase.[8] | Complex mixtures containing multiple components with varying polarities. | High resolution, applicable to both liquids and solids, performed at room temperature, avoiding thermal degradation.[7] | Can be time-consuming, requires larger volumes of solvent, may be less economical for very large scales. |
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Q3: Can you provide a detailed protocol for flash column chromatography of this compound?
A3: Certainly. This protocol assumes a standard aqueous work-up has already been performed.
Objective: To purify crude this compound using silica gel flash column chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes (or heptane) and Ethyl Acetate (reagent grade)
-
Crude product
-
Glass column with stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Protocol:
-
Determine Eluent System:
-
On a TLC plate, spot the crude product.
-
Develop the plate in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal system will give the desired product an Rf value of ~0.3.[9]
-
-
Pack the Column (Slurry Method):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (the least polar component, e.g., hexanes or a 95:5 mixture).[11]
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .[11]
-
Add a protective layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (like dichloromethane).
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elute and Collect Fractions:
-
Begin eluting with the chosen solvent system, starting with a slightly less polar mixture if performing a gradient elution.
-
Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
-
Combine and Concentrate:
-
Once the desired product begins to elute, collect all fractions containing the pure compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for purification by flash column chromatography.
References
-
Macmillan, D. W. C., et al. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Angewandte Chemie International Edition, 2017. Available from: [Link]
-
Grokipedia. Dieckmann condensation. Available from: [Link]
-
Totton, L., et al. Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. Acta Crystallographica Section E, 2010. Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
-
Tohoku University. Supporting Information for a related synthesis. Available from: [Link]
-
Wikipedia. Dieckmann condensation. Available from: [Link]
-
The Organic Chemistry Tutor. Dieckmann Condensation. Available from: [Link]
- Google Patents. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
Stoltz, B. M., et al. Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Ketone Enolates. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]
-
ResearchGate. Analysis of potential phenylacetone precursors... by gas chromatography/mass spectrometry and their conversion to phenylacetone. Available from: [Link]
-
YouTube. Column Chromatography (Purification). Available from: [Link]
-
Chemistry Stack Exchange. How would I synthesize ethyl 2-oxocyclohexane-1-carboxylate from cyclohexanone?. Available from: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
ResearchGate. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]
-
YouTube. Column Chromatography. Available from: [Link]
-
Chemistry LibreTexts. 8.1: Principles of Column Chromatography. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aklectures.com [aklectures.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Substituted Cyclopentanones
Welcome to the technical support center for the synthesis of substituted cyclopentanones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical advice for optimizing a critical parameter: reaction temperature. Precise temperature control is paramount in directing the course of these syntheses, influencing yield, purity, and stereoselectivity. This resource offers a structured approach to diagnosing and resolving common temperature-related issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My Pauson-Khand reaction is sluggish and giving low yields. Should I simply increase the temperature?
A1: While increasing the temperature can enhance the reaction rate, it's a nuanced solution. The thermal Pauson-Khand reaction often necessitates elevated temperatures to proceed efficiently.[1] However, excessively high temperatures can lead to the decomposition of your starting materials or the desired product.[1] Before defaulting to a higher temperature, consider a systematic approach. A temperature screen, for example, from 80 °C to 140 °C, can help identify the optimal range for your specific substrate.[1]
Furthermore, explore the use of promoters like N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO).[1] These additives can facilitate the reaction at milder temperatures, potentially improving your yield by minimizing thermal degradation.[1][2] Also, consider the impact of microwave irradiation, which can significantly shorten reaction times by enabling rapid and efficient heating.[3]
Q2: I'm observing significant side product formation in my Nazarov cyclization. Could the reaction temperature be the culprit?
A2: Yes, improper reaction temperature is a likely cause of side product formation in Nazarov cyclizations. This reaction proceeds through a 4π-electrocyclization of a pentadienyl cation.[4][5] The stability of this intermediate and the subsequent oxyallyl cation is temperature-dependent.[6] While some Nazarov cyclizations can be carried out at room temperature, others may require cooling to improve selectivity.[4]
Lowering the reaction temperature in kinetically controlled reactions like the asymmetric Nazarov cyclization can often lead to an increase in enantioselectivity.[4] However, the relationship between temperature and selectivity is complex and also depends on the enthalpy and entropy of formation of the different stereoisomers.[4] If you are observing side products, it is advisable to screen lower temperatures to see if this improves the desired product ratio.
Q3: In my Robinson annulation to form a cyclopentanone-containing ring system, the final intramolecular aldol condensation step is not proceeding efficiently. How can temperature be adjusted to favor this step?
A3: The Robinson annulation is a powerful tool that combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring.[7][8][9][10] The final aldol condensation step, which is often promoted by heating, leads to the formation of an α,β-unsaturated ketone.[7] If this step is sluggish, a moderate increase in temperature can facilitate the dehydration of the aldol addition product.
However, be cautious, as excessive heat can promote side reactions. The initial Michael addition product, a 1,5-diketone, can potentially undergo other base-catalyzed reactions at elevated temperatures. Therefore, it is crucial to find a balance where the aldol condensation is promoted without significant byproduct formation. It's recommended to monitor the reaction closely by techniques like TLC or LC-MS while gradually increasing the temperature.
Q4: My catalytic reaction for cyclopentanone synthesis is stalling. Before changing the catalyst, what temperature adjustments should I consider?
A4: Catalyst deactivation or low turnover frequency can often be addressed by optimizing the reaction temperature.[11] For many catalytic processes, there is an optimal temperature window. Below this window, the reaction rate is too slow, and above it, catalyst decomposition or side reactions can occur.[12]
Before assuming the catalyst is the issue, perform a temperature optimization study. A modest increase in temperature can sometimes overcome the activation energy barrier and restart a stalled reaction.[12] Conversely, if you suspect catalyst deactivation due to thermal instability, lowering the temperature and extending the reaction time might be beneficial. It's also worth noting that some catalytic systems show enhanced activity with the addition of co-catalysts or additives, which can sometimes allow for lower reaction temperatures.[12]
Troubleshooting Guide: Temperature-Related Issues
| Issue | Potential Temperature-Related Cause | Suggested Solution |
| Low Yield | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress. Consider using a higher boiling point solvent if necessary.[1] |
| Reaction temperature is too high, causing decomposition of starting materials or product. | Lower the reaction temperature. If the reaction rate becomes too slow, consider using a promoter or a more active catalyst to compensate.[1][11] | |
| Formation of Side Products | High reaction temperatures can enable alternative reaction pathways with similar activation energies. | Decrease the reaction temperature to favor the desired reaction pathway, which typically has a lower activation energy.[4] |
| Insufficient temperature for a specific step in a tandem reaction, leading to the accumulation of intermediates that can then react via undesired pathways. | Carefully control the temperature profile of the reaction. For multi-step, one-pot syntheses, a temperature ramp may be necessary to initiate subsequent transformations. | |
| Reaction Stalling | The activation energy for the reaction is not being met at the current temperature. | Increase the reaction temperature to provide sufficient energy for the reaction to proceed. |
| The catalyst is deactivating at the current operating temperature. | Lower the reaction temperature to a range where the catalyst is stable. This may require longer reaction times. | |
| Poor Stereoselectivity | The reaction is being run under thermodynamic control at a high temperature, leading to a mixture of stereoisomers. | Lower the reaction temperature to favor kinetic control, which can often lead to higher stereoselectivity.[4] |
Experimental Workflow for Temperature Optimization
The following diagram outlines a general workflow for systematically optimizing the reaction temperature for the synthesis of a substituted cyclopentanone.
Caption: A stepwise workflow for optimizing reaction temperature.
Protocol: Temperature Screening for a Pauson-Khand Reaction
This protocol provides a general framework for determining the optimal temperature for an intramolecular Pauson-Khand reaction.
Materials:
-
1,6-enyne starting material
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Reaction vials or flasks suitable for parallel synthesis
-
Heating block or oil baths capable of maintaining stable temperatures
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Analytical equipment (TLC plates, LC-MS, GC-MS)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the 1,6-enyne starting material in the chosen anhydrous, degassed solvent.
-
Reaction Setup:
-
To a series of reaction vials, add an equal amount of dicobalt octacarbonyl.
-
Add an equal volume of the enyne stock solution to each vial.
-
Seal the vials under an inert atmosphere.
-
-
Temperature Screening:
-
Place each vial in a pre-heated heating block or oil bath set to a different temperature (e.g., 80 °C, 100 °C, 120 °C, 140 °C).[1]
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
-
Monitoring and Analysis:
-
Periodically, and at the end of the reaction time, carefully take a small aliquot from each reaction for analysis.
-
Analyze the aliquots by TLC, LC-MS, or GC-MS to determine the consumption of starting material and the formation of the desired cyclopentenone product and any byproducts.
-
-
Work-up and Isolation:
-
Once the reactions are complete, cool them to room temperature.
-
Quench the reactions appropriately (e.g., by exposure to air to decompose the cobalt complex).
-
Purify the product from each reaction vial using column chromatography.
-
-
Evaluation:
-
Determine the isolated yield of the desired cyclopentenone for each reaction temperature.
-
Compare the purity of the products obtained at different temperatures.
-
Based on these results, identify the optimal reaction temperature that provides the best balance of yield and purity.
-
References
-
ACS Publications. Synthesis of Chiral Cyclopentenones | Chemical Reviews. Available from: [Link]
-
ScholarSpace. Chapter 1: The Nazarov Cyclization. Available from: [Link]
-
University of Illinois. THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS. Available from: [Link]
-
Nature. Catalytic activation of carbon–carbon bonds in cyclopentanones. Available from: [Link]
-
ResearchGate. Robinson Annulation. Available from: [Link]
-
Wikipedia. Nazarov cyclization reaction. Available from: [Link]
-
MDPI. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Available from: [Link]
-
Organic Chemistry Portal. Cyclopentanone synthesis. Available from: [Link]
-
Organic Chemistry Portal. Cyclopentenone synthesis. Available from: [Link]
-
ACS Publications. Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. Available from: [Link]
-
MDPI. The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development. Available from: [Link]
-
NROChemistry. Pauson-Khand Reaction. Available from: [Link]
-
PMC. Asymmetric Nazarov Cyclizations. Available from: [Link]
-
PMC. Recent Advances in the Pauson–Khand Reaction. Available from: [Link]
-
RSC Publishing. Application of Pauson–Khand reaction in the total synthesis of terpenes. Available from: [Link]
-
ACS Omega. Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. Available from: [Link]
-
Organic Syntheses. cyclopentanone. Available from: [Link]
-
Master Organic Chemistry. The Robinson Annulation. Available from: [Link]
-
RSC Publishing. Efficient method for cyclopentanone synthesis from furfural: understanding the role of solvents and solubility in a bimetallic catalytic system. Available from: [Link]
-
ResearchGate. Optimization of cyclopentane formation a. | Download Scientific Diagram. Available from: [Link]
-
Chemistry Notes. Robinson annulation reaction: Easy mechanism. Available from: [Link]
-
RSC Publishing. An uncommon multicomponent reaction involving nucleophilic heterocyclic carbenes: facile synthesis of fully substituted cyclopentanones. Available from: [Link]
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OpenStax. 23.12 The Robinson Annulation Reaction. Available from: [Link]
-
Chemistry LibreTexts. 23.12: The Robinson Annulation Reaction. Available from: [Link]
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Technical Support Center: Navigating the Retro-Dieckmann Reaction in Phenyl-Substituted Systems
Welcome to the technical support center for chemists and researchers engaged in organic synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in cyclization reactions: the prevention of the retro-Dieckmann condensation, particularly in systems bearing phenyl substituents. As specialists in drug development and fine chemical synthesis, we understand that unexpected equilibria can derail a synthetic route. This document provides expert insights and actionable protocols to ensure your Dieckmann condensations proceed to the desired cyclic β-ketoester product with high fidelity.
Understanding the Equilibrium: The Dieckmann Condensation and Its Reversal
The Dieckmann condensation is a powerful intramolecular Claisen condensation that forges cyclic β-ketoesters, typically five- or six-membered rings, from a single diester molecule.[1][2][3][4] The reaction is base-catalyzed and proceeds through the formation of an enolate, which then attacks the second ester group within the same molecule.[5][6]
A critical, and often overlooked, aspect of the Dieckmann condensation is its reversibility. The forward reaction is in equilibrium with the retro-Dieckmann reaction, which is the ring-opening of the β-ketoester back to the starting diester. The thermodynamic driving force for the forward reaction is the deprotonation of the newly formed β-ketoester by the alkoxide base.[5][7] The resulting enolate is significantly stabilized by delocalization of the negative charge across both carbonyl groups, effectively sequestering the product and driving the equilibrium towards the cyclized form.[7][8]
However, in certain systems, particularly those with phenyl substituents, the equilibrium can be unfavorably shifted, leading to significant amounts of the retro-Dieckmann product. This guide will illuminate the factors at play and provide strategies to mitigate this undesired outcome.
The Challenge of Phenyl-Substituted Systems
While a phenyl group's electron-withdrawing nature might be expected to increase the acidity of the α-protons and favor enolate formation, its steric bulk and electronic influence on the stability of intermediates can complicate the reaction landscape. If the final, doubly-stabilized enolate is sterically hindered or otherwise destabilized, the equilibrium may favor the starting diester.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the Dieckmann condensation of phenyl-substituted diesters in a practical question-and-answer format.
Q1: My Dieckmann condensation is resulting in a low yield of the desired cyclic β-ketoester and a significant amount of the starting diester. What is the likely cause?
A1: This is a classic symptom of the retro-Dieckmann reaction dominating the equilibrium. The primary reason is that the final deprotonation of the β-ketoester product is not occurring efficiently, or the resulting enolate is not sufficiently stable to prevent the reverse reaction. Several factors could be at play:
-
Inadequate Base: The base you are using may not be strong enough or may be present in insufficient quantity to fully deprotonate the product. The Dieckmann condensation requires a full equivalent of base to drive the equilibrium forward.[5]
-
Presence of Protic Solvents/Water: Any protic species, such as water or alcohol, can protonate the product enolate, shifting the equilibrium back towards the β-ketoester, which can then undergo the retro-reaction. It is crucial to maintain strictly anhydrous conditions.[9]
-
Steric Hindrance: The phenyl group, depending on its position, can sterically hinder the approach of the base to deprotonate the α-proton of the β-ketoester.
-
Thermodynamic vs. Kinetic Control: At higher temperatures, the reaction is under thermodynamic control, and if the starting diester is thermodynamically more stable than the product, the retro-reaction will be favored.[10][11]
Q2: How can I shift the equilibrium to favor the cyclized product in my phenyl-substituted system?
A2: To favor the forward Dieckmann condensation, you need to ensure the formation and preservation of the product enolate. Here are several strategies:
Strategy 1: Rigorous Control of Reaction Conditions
Strictly anhydrous conditions are paramount. Ensure all glassware is oven-dried, and solvents are freshly distilled and dried over an appropriate drying agent. Commercial bases like sodium ethoxide or potassium tert-butoxide can be partially hydrolyzed and should be handled under an inert atmosphere. For particularly sensitive reactions, using freshly sublimed potassium tert-butoxide is recommended.
Strategy 2: Judicious Choice of Base and Solvent
The choice of base and solvent is critical in controlling the outcome.
| Base | Solvent | Temperature | Rationale & Considerations |
| Sodium Hydride (NaH) | Anhydrous THF, Toluene | Room Temp to Reflux | NaH is a non-nucleophilic, strong base that irreversibly deprotonates the ester to form the enolate. The hydrogen gas byproduct drives the initial equilibrium forward. |
| Lithium Diisopropylamide (LDA) | Anhydrous THF | -78 °C to 0 °C | LDA is a very strong, sterically hindered, non-nucleophilic base that provides kinetic control.[10] It rapidly and irreversibly forms the enolate at low temperatures, which can then cyclize. This is an excellent choice to avoid the equilibrium issues seen with alkoxide bases. |
| Potassium tert-butoxide (t-BuOK) | Anhydrous THF, Toluene | Room Temp to Reflux | A strong, sterically hindered base that is effective in many Dieckmann condensations. A solvent-free approach with t-BuOK at elevated temperatures (e.g., 100 °C) has been shown to be effective for the Claisen condensation of ethyl phenylacetate and may be applicable to intramolecular versions.[12] |
| Sodium Ethoxide (NaOEt) | Anhydrous Ethanol, Toluene | Reflux | The "classic" Dieckmann conditions. Prone to equilibrium issues if conditions are not strictly anhydrous. The alkoxide should match the ester to prevent transesterification.[7] |
Strategy 3: Temperature Control
Lowering the reaction temperature can favor the kinetically controlled product.[11] By using a strong, non-nucleophilic base like LDA at low temperatures (e.g., -78 °C), you can favor the rapid formation of the product before the retro-reaction can occur.
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Hydride (Thermodynamic Control)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous toluene (or THF) to the flask.
-
Slowly add a solution of the phenyl-substituted diester (1 equivalent) in anhydrous toluene via a syringe or dropping funnel at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous work-up and purification.
Protocol 2: Dieckmann Condensation using LDA (Kinetic Control)
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) followed by the slow addition of n-butyllithium (1.05 equivalents). Stir for 30 minutes at -78 °C to generate LDA.
-
Slowly add a solution of the phenyl-substituted diester (1 equivalent) in anhydrous THF to the LDA solution at -78 °C.
-
Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous work-up and purification.
Visualizing the Process
The Dieckmann Condensation and its Reversal
Caption: The equilibrium between the forward Dieckmann condensation and the retro-Dieckmann reaction.
Troubleshooting Workflow for Retro-Dieckmann Issues
Caption: A logical workflow for troubleshooting and preventing the retro-Dieckmann reaction.
References
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Karbasi, A. B. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Retro-Dieckmann Challenge Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of Dieckmann condensation. Retrieved from [Link]
-
Leah4sci. (2019, September 5). 13.04 Dieckmann Condensations and Crossed Claisen Condensations [Video]. YouTube. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Strain-promoted retro-Dieckmann-type condensation on [2.2.2]- and [2.2.1]bicyclic systems: a fragmentation reaction for the preparation of functionalized heterocycles and carbocycles. Royal Society of Chemistry. Retrieved from [Link]
-
Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.11: Enolates - Claisen Condensation and Decarboxylation. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. ACS Publications. Retrieved from [Link]
-
Jensen, W. B. (n.d.). Kinetic vs Thermodynamic Control. University of Cincinnati. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for the Enantioseparation of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
In the landscape of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers is a critical requirement.[1] Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, a versatile chiral building block, is no exception. The differential pharmacological and toxicological profiles of its enantiomers necessitate robust analytical methods to ensure enantiomeric purity.[2] This guide provides a comparative analysis of two rationally designed High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of this key intermediate, leveraging industry-standard polysaccharide-based chiral stationary phases (CSPs).
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[3] Direct chiral HPLC, utilizing a chiral stationary phase, is a powerful and widely adopted technique to create a transient diastereomeric association between the analyte enantiomers and the chiral selector of the CSP, leading to differential retention times.[3]
This guide will compare two leading polysaccharide-based CSPs for this separation: an amylose-based column and a cellulose-based column. The selection of these CSPs is grounded in their broad applicability and proven success in resolving a wide array of chiral compounds, including those with cyclic keto-ester functionalities.
Chiral Recognition on Polysaccharide-Based CSPs: A Mechanistic Overview
The chiral recognition mechanism on polysaccharide-based CSPs, such as those derived from amylose and cellulose, is a complex interplay of various interactions. These include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The phenyl group and the keto-ester functionalities of this compound are key interaction points with the chiral selector. The precise fit of one enantiomer into the chiral groove of the polysaccharide derivative leads to a more stable transient complex and, consequently, a longer retention time.
Experimental Protocols
The following protocols are designed as a starting point for the method development and comparison of the enantioseparation of this compound.
Method 1: Amylose-Based Chiral Stationary Phase
-
Rationale: Amylose-based CSPs, particularly those with 3,5-dimethylphenylcarbamate derivatives, have demonstrated broad enantioselectivity for a wide range of chiral compounds.[4] The helical structure of the amylose backbone creates well-defined chiral grooves that can effectively differentiate between enantiomers.
-
Protocol:
-
Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP).[5]
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
-
Method 2: Cellulose-Based Chiral Stationary Phase
-
Rationale: Cellulose-based CSPs, especially those with 3,5-dimethylphenylcarbamate derivatives, offer complementary selectivity to their amylose counterparts.[4] While structurally similar, the different glycosidic linkage in cellulose results in a distinct three-dimensional chiral environment.
-
Protocol:
-
Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP).[6]
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
-
Caption: Workflow for Chiral HPLC Method Comparison.
Comparative Data Analysis
The performance of each method is evaluated based on key chromatographic parameters: retention time (t_R), resolution (R_s), and selectivity (α). The following table summarizes the expected performance based on the separation of structurally similar cyclic keto esters.
| Parameter | Method 1 (Amylose-Based) | Method 2 (Cellulose-Based) |
| t_R1 (min) | 8.2 | 9.5 |
| t_R2 (min) | 10.1 | 12.3 |
| Resolution (R_s) | 2.1 | 2.5 |
| Selectivity (α) | 1.25 | 1.31 |
Note: The data presented is illustrative and representative of typical performance for this class of compounds on these CSPs. Actual results may vary.
Caption: Data-driven Method Selection Logic.
Discussion and Recommendations
Based on the comparative data, both the amylose-based and cellulose-based CSPs are capable of resolving the enantiomers of this compound under normal phase conditions. However, the cellulose-based column (Method 2) is predicted to provide superior performance with higher resolution and selectivity.
-
Resolution (R_s): A resolution value greater than 1.5 is generally considered baseline separation. Both methods achieve this, but the higher R_s of 2.5 with the cellulose-based column provides a more robust separation, which is advantageous for quantitative analysis and preparative applications.
-
Selectivity (α): The selectivity factor is a measure of the separation between the two enantiomer peaks. The higher α value for the cellulose-based method indicates a greater difference in the interaction strength of the two enantiomers with the CSP, leading to a better separation.
Recommendations for Method Optimization:
-
Mobile Phase Composition: The ratio of n-hexane to 2-propanol can be adjusted to optimize retention times and resolution. Increasing the percentage of 2-propanol will generally decrease retention times, while a lower percentage may improve resolution.
-
Alternative Alcohols: Other alcohols, such as ethanol, can be explored as modifiers and may offer different selectivity.[7]
-
Temperature: Varying the column temperature can also influence the separation. Lower temperatures often lead to better resolution but longer analysis times.
For the enantioseparation of this compound, a preliminary screening on both a high-quality amylose-based and a cellulose-based chiral stationary phase is recommended. Based on established trends for similar compounds, the cellulose-based CSP is likely to provide the optimal separation. The detailed protocols and comparative data in this guide offer a solid foundation for researchers and drug development professionals to efficiently develop a robust and reliable chiral HPLC method for this important compound.
References
-
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2025). ResearchGate. Retrieved from [Link]
-
Recent Development: Enantio Selective Eextraction in Chiral Separation. (n.d.). Avens Publishing Group. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
CHIRALCEL® OD-H and CHIRALCEL® OJ-H Instruction Manual. (2013). Daicel Chiral Technologies. Retrieved from [Link]
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (2021). MDPI. Retrieved from [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Chiral switches versus de novo enantiomerically pure compounds. (n.d.). ScienceDirect. Retrieved from [Link]
- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100.
-
INSTRUCTION MANUAL FOR CHIRALPAK® AD-H. (2013). Daicel Chiral Technologies. Retrieved from [Link]
-
Chiral Drugs: An Overview. (2006). ResearchGate. Retrieved from [Link]
-
Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. (2025). ResearchGate. Retrieved from [Link]
-
Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. (2016). PubMed. Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
CHIRALPAK® AD-H 3.0x250mm, 5µm HPLC Column | 19045. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]
-
Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. (2019). ACS Publications. Retrieved from [Link]
-
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. (2014). Royal Society of Chemistry. Retrieved from [Link]
-
beta keto esters by HPLC. (2010). Chromatography Forum. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate: An NMR-Centric Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a molecule is the bedrock of any successful project. In this guide, we delve into the nuanced world of spectral data analysis, focusing on a molecule with significant stereochemical complexity: Ethyl 2-oxo-3-phenylcyclopentanecarboxylate. This β-keto ester, a valuable synthetic intermediate, presents a fascinating case study in the power of Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide is not a rigid protocol but an in-depth exploration grounded in field-proven insights. We will dissect the anticipated ¹H and ¹³C NMR spectra of this molecule, explaining the causal links between its structure and its spectral output. Furthermore, we will objectively compare the insights gleaned from NMR with those from alternative analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), providing the context needed to select the most effective characterization strategy.
The Subject Molecule: this compound
The structure of this compound features a five-membered ring with three contiguous stereocenters (C1, C2, and C3), leading to the possibility of multiple diastereomers. The presence of a phenyl group, a ketone, and an ethyl ester introduces a rich variety of electronic environments, making NMR an ideal tool for its characterization. A critical aspect of its analysis is the potential for keto-enol tautomerism, a common phenomenon in β-keto esters that can significantly influence the observed spectra.[1][2][3]
Part 1: In-Depth NMR Spectral Analysis - A Predictive Approach
In the absence of a publicly available experimental spectrum for this specific molecule, we will construct a detailed prediction based on established principles and data from analogous structures, such as Ethyl 2-oxocyclopentanecarboxylate and various phenyl-substituted cyclopentanones.[4][5] This predictive approach mirrors the real-world challenge of characterizing novel compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex due to the molecule's asymmetry. The protons on the cyclopentane ring, particularly at C4 and C5, are diastereotopic, meaning they are chemically non-equivalent and will resonate at different chemical shifts, each likely appearing as a complex multiplet.[6]
Table 1: Predicted ¹H NMR Data for this compound (Keto Form)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Phenyl-H | 7.20-7.40 | m | - | Aromatic protons in a typical phenyl group environment. |
| O-CH₂-CH₃ | 4.10-4.30 | q | ~7.1 | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| H-3 | 3.80-4.00 | dd | J ≈ 8.0, 6.0 | Benzylic proton, deshielded by the adjacent phenyl group and ketone. Coupled to H-4 protons. |
| H-1 | 3.20-3.40 | d | J ≈ 10.0 | Methine proton at the ester-bearing carbon, coupled to H-5 protons. |
| H-4a, H-4b | 2.20-2.60 | m | - | Diastereotopic methylene protons adjacent to the phenyl-bearing carbon. |
| H-5a, H-5b | 1.90-2.30 | m | - | Diastereotopic methylene protons adjacent to the ester-bearing carbon. |
| O-CH₂-CH₃ | 1.20-1.30 | t | ~7.1 | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
Note: The exact chemical shifts and coupling constants will depend on the relative stereochemistry of the substituents.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The presence of two carbonyl groups (ketone and ester) will be a key feature.
Table 2: Predicted ¹³C NMR Data for this compound (Keto Form)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ketone) | 210-220 | Typical chemical shift for a cyclopentanone carbonyl carbon. |
| C=O (Ester) | 170-175 | Characteristic chemical shift for an ester carbonyl carbon. |
| Phenyl-C (quaternary) | 135-140 | The carbon of the phenyl ring attached to the cyclopentane. |
| Phenyl-C (CH) | 127-130 | Aromatic carbons of the phenyl group. |
| O-CH₂-CH₃ | 60-62 | Methylene carbon of the ethyl ester. |
| C-1 | 55-60 | Methine carbon bearing the ester group. |
| C-3 | 45-50 | Methine carbon bearing the phenyl group. |
| C-4 | 35-40 | Methylene carbon of the cyclopentane ring. |
| C-5 | 25-30 | Methylene carbon of the cyclopentane ring. |
| O-CH₂-CH₃ | 13-15 | Methyl carbon of the ethyl ester. |
The Role of 2D NMR in Unambiguous Assignment
For a molecule of this complexity, 1D NMR alone is insufficient for a definitive structural assignment. 2D NMR techniques are indispensable.[7]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the cyclopentane ring protons.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing a powerful tool for assigning both ¹H and ¹³C signals.[6][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the entire molecular framework, for instance, by correlating the phenyl protons to the C3 of the cyclopentane ring.[8]
The workflow for a comprehensive NMR analysis is outlined below:
Sources
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A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the fragmentation behavior of molecules in mass spectrometry is a cornerstone of structural elucidation and impurity profiling in pharmaceutical and chemical research. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate. By dissecting the primary fragmentation pathways, this document serves as a valuable resource for researchers working on the characterization of β-keto esters and related compounds. The fragmentation of the title compound is compared with its structural analogs, Ethyl 2-oxocyclopentanecarboxylate and 3-Phenylcyclopentanone, to highlight the influence of each functional moiety on the resulting mass spectrum. This guide integrates theoretical fragmentation mechanisms with experimental data from closely related structures to provide a robust and practical framework for spectral interpretation.
Introduction: The Structural Significance of this compound
This compound is a β-keto ester featuring a cyclopentanone ring substituted with a phenyl group and an ethyl carboxylate group. This combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of complex carbocyclic and heterocyclic scaffolds relevant to medicinal chemistry. Accurate and reliable analytical methods are paramount for its characterization, with mass spectrometry being a primary tool for confirming its structure and identifying potential byproducts. This guide focuses on predicting and understanding its fragmentation pattern under electron ionization (EI), a common ionization technique that provides rich structural information through characteristic fragmentation.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound (Molecular Weight: 246.29 g/mol ) is governed by the presence of the ketone, the ethyl ester, and the phenyl group. The primary fragmentation processes are expected to be α-cleavage and McLafferty-type rearrangements.
Alpha-Cleavage
Alpha-cleavage is a common fragmentation pathway for carbonyl compounds, involving the cleavage of a bond adjacent to the carbonyl group.[1][2][3][4] For this compound, several α-cleavage events are possible:
-
Loss of the Ethyl Ester Group: Cleavage of the bond between the cyclopentanone ring and the carboxylate group can lead to the loss of a ·COOEt radical (mass 73), resulting in a fragment ion at m/z 173. Alternatively, cleavage can result in the formation of a resonance-stabilized acylium ion.
-
Cleavage within the Cyclopentanone Ring: The bonds adjacent to the ketone carbonyl within the ring can also undergo cleavage, leading to ring-opening and subsequent fragmentation.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen.[4][5][6] In the case of the ethyl ester, a rearrangement involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen can lead to the elimination of a neutral ethene molecule (mass 28). This would result in a fragment ion corresponding to the carboxylic acid.
Other Significant Fragmentations
-
Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group to the cyclopentanone ring can result in the loss of a phenyl radical (mass 77) or a benzene molecule (mass 78).
-
Loss of Carbon Monoxide (CO): Cyclic ketones are known to lose a neutral CO molecule (mass 28).[7]
-
Tropylium Ion Formation: The presence of the phenyl group can lead to the formation of the stable tropylium ion (C7H7+) at m/z 91.
The interplay of these fragmentation pathways will define the final mass spectrum. A proposed fragmentation scheme is visualized below.
Caption: Predicted major fragmentation pathways for this compound.
Comparative Fragmentation Analysis
To provide a more robust prediction, we will compare the expected fragmentation of the title compound with the known fragmentation patterns of two structurally related molecules: Ethyl 2-oxocyclopentanecarboxylate and 3-Phenylcyclopentanone.
Ethyl 2-oxocyclopentanecarboxylate
This compound lacks the phenyl substituent. Its mass spectrum provides insight into the fragmentation of the β-keto ester functionality on the cyclopentanone ring. The NIST WebBook provides a mass spectrum for this compound (CAS No. 611-10-9).[8][9][10] Key fragments are observed at m/z values of 156 (M+), 111, 83, and 55.
-
m/z 111: Loss of the ethoxy group (·OCH2CH3, mass 45).
-
m/z 83: Loss of the entire ester group (·COOCH2CH3, mass 73).
-
m/z 55: A common fragment in cyclic ketones, likely arising from ring cleavage.
3-Phenylcyclopentanone
This molecule contains the phenyl-substituted cyclopentanone core but lacks the ethyl ester group. Its fragmentation will be dominated by the phenyl and ketone moieties. A mass spectrum for this compound is available on SpectraBase (ID: KKHx71yhKnn).[11] Key fragments are expected at m/z 160 (M+), 131, 104, and 91.
-
m/z 131: Loss of an ethyl group (C2H5, mass 29) from the ring.
-
m/z 104: Loss of CO from the m/z 132 ion or a retro-Diels-Alder type fragmentation.
-
m/z 91: The stable tropylium ion.
Data Summary and Comparison
| Compound | Molecular Weight ( g/mol ) | Key Predicted/Observed Fragments (m/z) | Dominant Fragmentation Pathways |
| This compound | 246.29 | 246 (M+), 201, 173, 218, 169, 91 | α-cleavage (loss of ester fragments), McLafferty rearrangement, loss of phenyl, tropylium formation |
| Ethyl 2-oxocyclopentanecarboxylate | 156.18 | 156 (M+), 111, 83, 55[8][9] | α-cleavage (loss of ester fragments), ring cleavage |
| 3-Phenylcyclopentanone | 160.21 | 160 (M+), 131, 104, 91[11] | α-cleavage, loss of CO, tropylium ion formation |
This comparison highlights how the presence of both the ethyl ester and phenyl groups in the title compound will lead to a more complex mass spectrum with characteristic fragments derived from each functional group. The presence of a strong peak at m/z 91 would be a clear indicator of the phenyl substituent, while fragments corresponding to the loss of ethoxy and carboethoxy groups would confirm the ester functionality.
Experimental Protocols
To obtain a high-quality mass spectrum of this compound, the following experimental setup is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for analyzing volatile and thermally stable compounds like the title molecule.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: 100 °C hold for 1 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
Caption: A typical workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be rich and informative, reflecting its composite chemical structure. The key fragmentation pathways are expected to be α-cleavage at the ketone and ester functionalities, McLafferty rearrangement of the ethyl ester, and fragmentations driven by the phenyl group, including the formation of the tropylium ion. By comparing its predicted fragmentation with the known spectra of Ethyl 2-oxocyclopentanecarboxylate and 3-Phenylcyclopentanone, we can confidently anticipate the major ions and their origins. This guide provides a solid foundation for researchers to interpret the mass spectra of this and related compounds, aiding in structural confirmation and purity assessment during the drug discovery and development process.
References
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- PubChem.
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A Comparative Guide to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate and Other Keto Esters in Synthesis
For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the versatile intermediates in a synthetic chemist's toolbox, β-keto esters are of paramount importance due to their ability to undergo a wide range of carbon-carbon bond-forming reactions. This guide provides an in-depth technical comparison of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate with other commonly employed keto esters, including acyclic variants like ethyl acetoacetate and ethyl benzoylacetate, and cyclic analogues such as ethyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate. This comparison is supported by experimental data and mechanistic insights to provide a clear understanding of their respective strengths and applications in organic synthesis.
Introduction to β-Keto Esters: Pillars of Synthetic Chemistry
β-Keto esters are characterized by a ketone and an ester functional group separated by a methylene group. The protons on this α-carbon are acidic, readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of reactions, including alkylations, acylations, and condensation reactions. The resulting products can be further transformed, for instance, through decarboxylation of the corresponding β-keto acid, to yield ketones, making them invaluable in the synthesis of complex molecules.[1][2]
This compound: A Unique Scaffold
This compound presents a unique combination of a cyclic β-keto ester with a phenyl substituent at the β-position. This structure imparts specific steric and electronic properties that influence its reactivity and the stereochemical outcome of its reactions.
Synthesis of this compound
The synthesis of this substituted cyclopentanone derivative can be efficiently achieved through a one-pot tandem Michael addition-Dieckmann condensation.[3][4][5] This powerful strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated ester, followed by an intramolecular cyclization to form the five-membered ring. For instance, the reaction of an appropriate phenyl-substituted precursor with an acrylate can furnish the desired product in good yields.
Comparative Analysis of Reactivity and Synthetic Utility
The true value of a synthetic building block is revealed in its performance in key chemical transformations. Here, we compare this compound with other keto esters in several fundamental reactions.
Alkylation
Alkylation of the α-carbon is a cornerstone reaction of β-keto esters. The reactivity in this transformation is governed by the ease of enolate formation and the steric accessibility of the α-carbon.
| Keto Ester | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | n-Butyl bromide | NaOEt | Ethanol | 69-72 | [6] |
| Ethyl acetoacetate | n-Butyl bromide | NaOEt | Ethanol | 69-72 | [6] |
| This compound | Methyl iodide | K₂CO₃ | Acetone | High (qualitative) | [7] |
Table 1: Representative Alkylation Reactions of β-Keto Esters.
The presence of the phenyl group in this compound can influence both the acidity of the α-proton and the stereochemical course of the alkylation. The electron-withdrawing nature of the phenyl group may slightly increase the acidity of the α-proton, facilitating enolate formation. However, the steric bulk of the phenyl group can direct the approach of the electrophile, potentially leading to higher diastereoselectivity in the formation of a new stereocenter. In contrast, the unsubstituted ethyl 2-oxocyclopentanecarboxylate and the acyclic ethyl acetoacetate offer less steric hindrance, which can be advantageous for achieving high yields with bulky electrophiles.
Acylation
Acylation at the α-carbon provides access to 1,3,5-tricarbonyl compounds, which are valuable precursors for the synthesis of various heterocycles.
| Keto Ester | Acylating Agent | Base/Catalyst | Yield (%) | Reference |
| Diethyl malonate | Acid chlorides | MgCl₂, Et₃N | Excellent | [8] |
| Ethyl acetoacetate | Acid chlorides | MgCl₂, Pyridine | Excellent | [8] |
Table 2: C-Acylation of Active Methylene Compounds.
Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound.[9][10][11]
| Active Methylene Compound | Aldehyde/Ketone | Catalyst | Yield (%) | Reference |
| Ethyl acetoacetate | Benzaldehyde | Piperidine | Good | [11] |
| Malononitrile | Aromatic aldehydes | Various | Good to Excellent | [12] |
Table 3: Knoevenagel Condensation with Active Methylene Compounds.
β-Keto esters are excellent substrates for the Knoevenagel condensation. The reactivity is influenced by the acidity of the α-protons and the steric environment. Aldehydes are generally more reactive than ketones in this reaction.[11] The phenyl substituent in this compound could sterically hinder the approach to the carbonyl group of the keto ester itself if it were to act as the carbonyl component, but as the active methylene component, its enhanced acidity could be beneficial.
Synthesis of Heterocyclic Compounds
β-Keto esters are foundational starting materials for the synthesis of a wide variety of heterocyclic compounds, including pyridines, pyrazoles, and thiophenes.[13] The choice of the keto ester directly determines the substitution pattern of the resulting heterocycle.
For example, the reaction of a β-keto ester with a hydrazine derivative is a classical method for preparing pyrazolones, a class of compounds with diverse pharmacological activities.[1] Using ethyl acetoacetate yields a methyl-substituted pyrazolone, while ethyl benzoylacetate provides a phenyl-substituted pyrazolone. This compound would lead to the formation of a more complex, tricyclic pyrazolone system.
Experimental Protocols
To provide a practical context for the discussed reactions, detailed experimental protocols for key transformations are provided below.
General Procedure for the Alkylation of Ethyl 2-oxocyclopentanecarboxylate
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Alkyl halide (e.g., n-butyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried round-bottom flask under an inert atmosphere.
-
The solution is cooled to 0 °C, and ethyl 2-oxocyclopentanecarboxylate is added dropwise with stirring.
-
The mixture is stirred at room temperature for 1 hour to ensure complete enolate formation.
-
The alkyl halide is then added dropwise, and the reaction mixture is heated to reflux for 2-4 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.
One-Pot Tandem Michael Addition-Dieckmann Condensation for Substituted Cyclohexane β-Keto Esters
Materials:
-
Benzylic nitrile or ester
-
Methyl acrylate
-
Potassium tert-butoxide
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
To a solution of the benzylic nitrile or ester in the anhydrous solvent is added potassium tert-butoxide at room temperature under an inert atmosphere.
-
Methyl acrylate is then added dropwise, and the reaction mixture is stirred for the appropriate time (typically 0.25-3 hours).
-
The reaction is quenched with an acidic workup.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography.
Visualization of Synthetic Pathways
To better illustrate the synthetic logic, the following diagrams created using Graphviz (DOT language) depict key reaction workflows.
Caption: Dieckmann condensation for the synthesis of cyclic β-keto esters.
Caption: General workflow for the alkylation of a β-keto ester.
Conclusion
The choice of a β-keto ester in a synthetic endeavor is a strategic decision that can significantly impact the outcome. This compound offers a unique structural motif, providing access to complex carbocyclic and heterocyclic systems with potential for high stereocontrol due to the directing effect of the phenyl group. For simpler, less sterically demanding applications, acyclic keto esters like ethyl acetoacetate and ethyl benzoylacetate remain highly valuable and cost-effective options. Cyclic analogues without the phenyl substituent, such as ethyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate, provide a balance of conformational rigidity and reactivity. Ultimately, a thorough understanding of the subtle differences in reactivity, as outlined in this guide, will empower researchers to make informed decisions and design more efficient and elegant synthetic routes.
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A Researcher's Guide to Validating the Stereochemistry of 3-Substituted Cyclopentanones
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of modern chemical and pharmaceutical science. The spatial arrangement of atoms in a chiral molecule, its stereochemistry, can profoundly influence its biological activity, with different enantiomers or diastereomers exhibiting distinct pharmacological and toxicological profiles. Among the vast landscape of chiral molecules, 3-substituted cyclopentanones represent a prevalent and important structural motif found in a variety of natural products and synthetic compounds with significant therapeutic potential.
The inherent conformational flexibility of the five-membered ring system in cyclopentanones introduces unique challenges in stereochemical validation. This guide provides a comprehensive comparison of the principal analytical techniques employed for this purpose, offering insights into the causality behind experimental choices and providing field-proven protocols. We will delve into the strengths and limitations of each method, empowering you to select the most appropriate strategy for your specific research needs and to interpret your data with confidence.
The Challenge: Conformational Dynamics of the Cyclopentanone Ring
Unlike the more rigid six-membered cyclohexane ring, which predominantly adopts well-defined chair conformations, the cyclopentane ring exists in a dynamic equilibrium of non-planar forms, primarily the "envelope" and "twist" conformations. The energy barrier between these forms is low, leading to rapid interconversion at room temperature. The introduction of a substituent at the 3-position further complicates this conformational landscape. This flexibility can average out key NMR parameters and influence chiroptical measurements, making unambiguous stereochemical assignment a non-trivial task. Understanding and, where possible, controlling these conformational preferences is paramount to successful stereochemical validation.
A Comparative Overview of Key Analytical Techniques
The determination of stereochemistry can be broadly divided into establishing the relative configuration (the spatial relationship between different stereocenters within the same molecule) and the absolute configuration (the definitive three-dimensional arrangement of atoms in space). The following sections compare the most powerful techniques for elucidating both aspects for 3-substituted cyclopentanones.
| Technique | Principle | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| NMR Spectroscopy | |||||
| NOE/ROESY | Measures through-space correlations between protons, indicating spatial proximity. | Solution (typically 1-10 mg in a suitable deuterated solvent). | Moderate to High | Excellent for determining relative stereochemistry; non-destructive. | Interpretation can be complicated by conformational flexibility; provides relative, not absolute, configuration. |
| Chiral Derivatizing Agents (e.g., Mosher's Method) | Formation of diastereomers with distinct NMR spectra upon reaction with a chiral agent. | Solution (typically 1-5 mg of the derivatized product). | Low to Moderate | Allows for the determination of absolute configuration of stereocenters bearing a hydroxyl or amine group.[1][2][3] | Requires a suitable functional group for derivatization; the synthesis of diastereomers can be time-consuming. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] | Solution (typically 5-10 mg in a suitable solvent).[4] | Moderate | Provides the absolute configuration of the molecule in solution; non-destructive.[5][6] | Requires comparison with theoretical calculations (DFT); sensitivity can be low for conformationally flexible molecules.[5] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state. | High-quality single crystal (typically >0.1 mm). | Low | The "gold standard" for unambiguous determination of both relative and absolute configuration.[7] | Obtaining a suitable crystal can be a significant bottleneck; the solid-state conformation may not be the same as in solution. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.[8] | Solution (microgram to milligram quantities). | High | Excellent for determining enantiomeric purity and for preparative separation of enantiomers.[8][9] | Does not directly provide structural information for absolute configuration assignment without reference standards. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Relative and Absolute Configuration
NMR spectroscopy is often the first-line technique for structural elucidation. For 3-substituted cyclopentanones, specific NMR experiments can provide a wealth of stereochemical information.
The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the relative configuration of diastereomers by identifying protons that are close to each other in space (typically within 5 Å). In a 2D NOESY or ROESY experiment, cross-peaks indicate these spatial correlations.
Causality Behind Experimental Choices: For a 3-substituted cyclopentanone with an additional stereocenter, for instance, at the 2-position, NOE can distinguish between the cis and trans isomers. Protons on the same face of the ring will show an NOE correlation, while those on opposite faces will not. The choice between a NOESY and a ROESY experiment depends on the molecular weight of the compound. For small molecules like many cyclopentanone derivatives, ROESY is often preferred as it avoids the complication of zero or near-zero NOEs that can occur for molecules of intermediate size.
Experimental Workflow: NOE-Based Stereochemical Assignment
Caption: Workflow for determining relative stereochemistry using NOE.
For 3-substituted cyclopentanones bearing a hydroxyl group, Mosher's method is a valuable NMR technique for determining the absolute configuration of the carbinol center.[2] This method involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[2][3] The anisotropic effect of the phenyl ring in the MTPA moiety leads to different chemical shifts for the protons near the stereocenter in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration can be deduced.[2]
Self-Validating System: The beauty of Mosher's method lies in its internal consistency. A consistent pattern of positive and negative Δδ values on either side of the stereocenter provides a high degree of confidence in the assignment.
Experimental Protocol: Mosher's Ester Analysis
-
Preparation of (S)-MTPA and (R)-MTPA Esters:
-
In two separate vials, dissolve approximately 1-2 mg of the 3-hydroxycyclopentanone in 0.5 mL of anhydrous pyridine or CH2Cl2 containing a catalytic amount of DMAP.
-
To one vial, add a slight excess (1.2 equivalents) of (R)-(-)-MTPA chloride.
-
To the other vial, add a slight excess (1.2 equivalents) of (S)-(+)-MTPA chloride.
-
Allow the reactions to proceed at room temperature until the starting alcohol is consumed (monitor by TLC or LC-MS).
-
Quench the reactions with a few drops of water and extract the products with a suitable organic solvent. The crude esters are often sufficiently pure for NMR analysis.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.
-
Carefully assign the proton signals for both diastereomers. 2D NMR (COSY, HSQC) may be necessary for unambiguous assignment.
-
-
Data Interpretation:
-
Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Map the signs of the Δδ values onto a conformational model of the MTPA esters. Protons on one side of the plane defined by the C(O)-C(α) bond will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the established model for MTPA esters, the spatial arrangement of substituents corresponding to the observed Δδ pattern reveals the absolute configuration of the hydroxyl-bearing carbon.
-
Vibrational Circular Dichroism (VCD): A Chiroptical Method for Absolute Configuration in Solution
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution. A key advantage of VCD is that it does not require crystallization or chemical derivatization.[4][5]
Causality Behind Experimental Choices: The successful application of VCD relies on a comparison between the experimental spectrum and a theoretically predicted spectrum for a known enantiomer, typically calculated using density functional theory (DFT).[4] If the experimental and calculated spectra match in terms of the signs and relative intensities of the bands, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the absolute configuration is the opposite. The choice of solvent is critical, as it can influence the conformational equilibrium of the flexible cyclopentanone ring. It is often necessary to perform calculations that model the effect of the solvent.
Experimental Workflow: VCD for Absolute Configuration
Caption: Workflow for absolute configuration determination using VCD.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including both relative and absolute configuration. It is considered the "gold standard" to which other methods are often compared.
Trustworthiness: The output of a successful X-ray crystallographic analysis is a detailed atomic model with precise bond lengths, bond angles, and torsional angles, leaving no ambiguity about the stereochemistry. The Flack parameter is a critical value in the refinement of the crystal structure of a non-centrosymmetric crystal, which is used to determine the absolute configuration. A value close to 0 for a given enantiomer confirms that assignment with high confidence.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
This is often the most challenging step. Grow single crystals of the 3-substituted cyclopentanone derivative of sufficient size and quality. Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using an X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data. For chiral molecules in a non-centrosymmetric space group, refinement of the Flack parameter will allow for the determination of the absolute configuration.
-
-
Structure Analysis:
-
Analyze the final refined structure to determine the connectivity, stereochemistry, and other geometric parameters.
-
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Chiral HPLC is an indispensable tool for separating enantiomers and determining the enantiomeric excess (ee) of a sample.[9] The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times.
Causality Behind Experimental Choices: The choice of the chiral stationary phase is critical and often empirical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds. The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) is optimized to achieve the best separation.
Experimental Protocol: Chiral HPLC Analysis
-
Column and Mobile Phase Selection:
-
Select a suitable chiral column based on the structure of the 3-substituted cyclopentanone (e.g., a polysaccharide-based column).
-
Choose an appropriate mobile phase system (e.g., hexane/isopropanol).
-
-
Method Development:
-
Inject a racemic standard of the compound to be analyzed.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.
-
-
Sample Analysis:
-
Inject the chiral sample.
-
Integrate the peak areas of the two enantiomers.
-
-
Enantiomeric Excess (ee) Calculation:
-
Calculate the ee using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Conclusion: An Integrated Approach for Confident Stereochemical Assignment
The validation of the stereochemistry of 3-substituted cyclopentanones requires a thoughtful and often multi-faceted approach. While X-ray crystallography provides the ultimate answer when a suitable crystal is available, a combination of other techniques can build an irrefutable case for a particular stereochemical assignment. NMR, particularly NOE experiments, is unparalleled for determining relative stereochemistry in solution. When a hydroxyl or amine group is present, Mosher's method offers a reliable path to absolute configuration. VCD has emerged as a powerful technique for determining absolute configuration in solution without the need for derivatization or crystallization, though it requires computational support. Chiral HPLC is the method of choice for assessing enantiomeric purity.
By understanding the principles, strengths, and limitations of each of these techniques, and by applying the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can confidently navigate the challenges of stereochemical validation for this important class of molecules, ensuring the integrity and quality of their research.
References
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Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
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Batista, A. N. L., Valverde, A. L., Nafie, L. A., & Batista Jr, J. M. (2024). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications, 60(79), 10439-10450. Retrieved from [Link]
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Bella, M., & Jørgensen, K. A. (2004). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 104(7), 3427-3460. Retrieved from [Link]
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Lozanova, A. V., et al. (2017). Enantioselective synthesis of a substituted cyclopentanone with all-carbon quaternary stereocenter. Arkivoc, 2017(3), 217-224. Retrieved from [Link]
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Tu, Y.-Q., et al. (2011). Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone and Magnolione®. European Journal of Organic Chemistry, 2011(25), 4964-4969. Retrieved from [Link]
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Stephens, P. J., McCann, D. M., & Cheeseman, J. R. (2007). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Retrieved from [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-20. Retrieved from [Link]
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Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]
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Mihályi, M., et al. (2006). Synthesis of chiral hydroxylated cyclopentanones and cyclopentanes. Tetrahedron: Asymmetry, 17(12), 1839-1845. Retrieved from [Link]
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Krawczyk, H., et al. (2004). Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. Tetrahedron: Asymmetry, 15(10), 1617-1623. Retrieved from [Link]
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Reddy, P. V., & Yadav, J. S. (2002). A route to enantiomerically pure 5-(2′-hydroxyethyl)cyclopent-2-en-1-ol and its absolute configuration by Mosher esters. Tetrahedron: Asymmetry, 13(14), 1493-1496. Retrieved from [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]
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Khumsuban, S., et al. (2013). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 18(8), 9517-9526. Retrieved from [Link]
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Kusano, T., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(4), 817. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations: A Technical Guide. Retrieved from [Link]
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Reddit. (2019). Multiplicity of cyclopentanone for H NMR. Retrieved from [Link]
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Navigating the Synthesis of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate: A Comparative Guide to Synthetic Routes
For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of complex molecular scaffolds is a perpetual challenge. Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, a versatile building block, presents an interesting case study in the strategic selection of synthetic pathways. This guide provides an in-depth, objective comparison of the classical and contemporary routes to this valuable cyclopentanone derivative, supported by experimental data and mechanistic insights to inform practical laboratory applications.
The Classical Approach: Dieckmann Condensation
The Dieckmann condensation, an intramolecular Claisen condensation of a diester, has long been a cornerstone for the formation of five- and six-membered cyclic β-keto esters.[1][2] This approach remains a viable and frequently employed method for the synthesis of this compound.
Reaction Principle: The synthesis commences with the preparation of diethyl 3-phenyladipate, which is subsequently treated with a strong base to induce intramolecular cyclization. The mechanism involves the deprotonation of an α-carbon to one of the ester groups, forming an enolate which then attacks the carbonyl carbon of the other ester group in a nucleophilic acyl substitution reaction.[2]
Experimental Protocol: Dieckmann Condensation of Diethyl 3-phenyladipate
Step 1: Synthesis of Diethyl 3-phenyladipate
-
A detailed, validated protocol for the synthesis of the precursor, diethyl 3-phenyladipate, is crucial and can be achieved through various methods, such as the Michael addition of diethyl malonate to ethyl cinnamate followed by decarboxylation, or the alkylation of a phenylacetate derivative.
Step 2: Dieckmann Cyclization
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Addition of Diester: The solution is heated to reflux, and a solution of diethyl 3-phenyladipate (1.0 equivalent) in anhydrous ethanol is added dropwise over a period of 1-2 hours to maintain a gentle reflux.
-
Reaction Monitoring: The reaction mixture is refluxed for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting diester.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid to neutralize the sodium enolate. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Alternative Strategy: Tandem Michael Addition-Cyclization
A more convergent and potentially more atom-economical approach involves a tandem Michael addition-cyclization sequence. This "one-pot" strategy obviates the need for the pre-synthesis and isolation of the diester precursor.[3][4]
Reaction Principle: This route begins with the base-catalyzed Michael addition of an enolate, such as that derived from ethyl phenylacetate, to an α,β-unsaturated ester, like ethyl acrylate. The resulting intermediate, a 1,5-diester, is then subjected to an in-situ intramolecular Dieckmann-type cyclization to afford the target cyclopentanone.
Conceptual Experimental Protocol: Tandem Michael Addition-Cyclization
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, a suitable strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide (1.1 equivalents) is suspended in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene.
-
Enolate Formation: Ethyl phenylacetate (1.0 equivalent) is added dropwise to the cooled suspension of the base. The mixture is stirred at a low temperature (e.g., 0 °C to room temperature) to facilitate the formation of the enolate.
-
Michael Addition: Ethyl acrylate (1.0 equivalent) is then added dropwise to the enolate solution, maintaining the low temperature. The reaction is stirred until the Michael addition is complete, as monitored by TLC.
-
Intramolecular Cyclization: The reaction temperature is then gradually raised and the mixture is heated to reflux to promote the intramolecular Dieckmann condensation.
-
Work-up and Purification: The work-up and purification procedure would be similar to that of the classical Dieckmann condensation, involving acidic quenching, extraction, and purification by vacuum distillation or column chromatography.
Performance Data: Specific experimental data for the one-pot synthesis of this compound via this tandem approach is not explicitly detailed in the available literature. However, the successful application of similar one-pot double Michael addition-Dieckmann condensation strategies for the synthesis of other substituted cyclohexane β-keto esters suggests the feasibility and potential for high efficiency of this route.
Comparative Analysis
| Parameter | Route 1: Dieckmann Condensation | Route 2: Tandem Michael Addition-Cyclization |
| Starting Materials | Diethyl 3-phenyladipate | Ethyl phenylacetate, Ethyl acrylate |
| Number of Steps | Two (synthesis of diester + cyclization) | One-pot |
| Atom Economy | Lower (requires pre-synthesis of diester) | Higher (more convergent) |
| Control over Reaction | Stepwise control allows for optimization of each stage. | Requires careful control of reaction conditions to manage tandem reactions. |
| Potential Yield | Generally good to high for analogous reactions. | Potentially high, but may be more sensitive to side reactions. |
| Reagents | Strong base (e.g., sodium ethoxide) | Strong, non-nucleophilic base (e.g., NaH, KOtBu) |
Mechanistic Diagrams
Caption: Mechanism of the Dieckmann Condensation.
Caption: Conceptual workflow of the Tandem Michael Addition-Cyclization.
Conclusion and Future Perspectives
Both the classical Dieckmann condensation and the modern tandem Michael addition-cyclization offer viable pathways to this compound. The choice of route will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and the importance of process efficiency and atom economy.
The Dieckmann condensation provides a robust and well-understood method, particularly when the precursor diester is readily accessible. The tandem approach, while conceptually more elegant and efficient, may require more careful optimization of reaction conditions to control the sequential reactions and minimize potential side products.
Future research in this area could focus on the development of catalytic asymmetric versions of these reactions to directly access enantiomerically enriched this compound, a valuable objective for the synthesis of chiral pharmaceuticals. The exploration of greener reaction conditions, such as the use of alternative solvents and more environmentally benign catalysts, would also be a valuable contribution to the field.
References
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A Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 3-Phenylcyclopentanone
In the realm of pharmaceutical development and materials science, the precise stereochemical configuration of a molecule is paramount, often dictating its biological activity, physical properties, and overall efficacy. For researchers and scientists, the ability to confidently distinguish between diastereomers, such as the cis and trans isomers of 3-phenylcyclopentanone, is a fundamental necessity. This guide provides an in-depth spectroscopic comparison of these two isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to create a clear and actionable framework for their differentiation.
The orientation of the phenyl group relative to the cyclopentanone ring—either on the same side (cis) or the opposite side (trans) as a reference point on the ring—gives rise to subtle yet significant differences in their three-dimensional structure. These structural nuances manifest as distinct signatures in various spectroscopic analyses, allowing for their unambiguous identification.
Key Spectroscopic Distinctions at a Glance
A comparative summary of the expected spectroscopic data for cis- and trans-3-phenylcyclopentanone is presented below. This table serves as a quick reference for researchers in identifying the key differentiating features.
| Spectroscopic Technique | Key Parameter | cis-3-Phenylcyclopentanone | trans-3-Phenylcyclopentanone |
| ¹H NMR | Chemical Shift (ppm) | Protons on the same face as the phenyl group are shielded (upfield shift). | Protons are in a more neutral chemical environment. |
| Coupling Constants (Hz) | Distinct J-couplings due to specific dihedral angles. | Different J-couplings compared to the cis isomer. | |
| ¹³C NMR | Chemical Shift (ppm) | Carbon atoms influenced by the steric bulk of the cis phenyl group may show slight shifts. | Generally less steric hindrance compared to the cis isomer. |
| IR Spectroscopy | Fingerprint Region (cm⁻¹) | Unique pattern of bands due to different vibrational modes. | Distinct pattern of bands different from the cis isomer. |
| Mass Spectrometry | Fragmentation Pattern | While the molecular ion peak will be the same, relative abundances of fragment ions may differ slightly. | Similar to the cis isomer, but minor differences in fragment ion intensities are possible. |
Deciphering the Isomers: A Deep Dive into the Spectra
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful and definitive technique for distinguishing between the cis and trans isomers of 3-phenylcyclopentanone. The spatial arrangement of the phenyl group profoundly influences the chemical environment of the protons and carbons in the cyclopentanone ring.
¹H NMR Spectroscopy: The key to differentiation in ¹H NMR lies in the chemical shifts and coupling constants of the cyclopentanone ring protons.
-
Chemical Shift: In the cis isomer, the phenyl group is on the same face of the ring as the adjacent protons. This proximity leads to anisotropic shielding effects, causing the signals for these protons to appear at a higher field (lower ppm value) compared to the corresponding protons in the trans isomer. In the trans isomer, the phenyl group is on the opposite face, resulting in a more "normal" chemical shift for the ring protons.
-
Coupling Constants (J-values): The dihedral angles between adjacent protons in the cyclopentanone ring are different for the cis and trans isomers. According to the Karplus relationship, the magnitude of the vicinal coupling constant (³J) is dependent on this dihedral angle. Therefore, the splitting patterns and the measured J-values for the methine proton at C3 and the methylene protons at C2 and C4 will be distinct for each isomer, providing a reliable method for assignment.
¹³C NMR Spectroscopy: While the differences in ¹³C NMR are generally more subtle than in ¹H NMR, they can still provide confirmatory evidence. The steric hindrance imposed by the phenyl group in the cis isomer can cause slight upfield shifts for the nearby carbon atoms (C2, C3, and C4) compared to the trans isomer, where the phenyl group is less sterically demanding. The carbonyl carbon (C1) and the carbons of the phenyl ring are typically less affected.
Visualizing the Stereoisomers
The distinct spatial arrangements of the phenyl group in the cis and trans isomers are the root cause of their different spectroscopic properties.
Caption: Logical relationship between stereochemistry and NMR signatures.
Infrared (IR) Spectroscopy: A Tale of Two Fingerprints
Infrared spectroscopy provides valuable information about the functional groups and the overall molecular structure. While both isomers will exhibit a strong absorption band for the carbonyl group (C=O) around 1740 cm⁻¹, the key to distinguishing them lies in the "fingerprint region" (below 1500 cm⁻¹).
The different symmetries of the cis and trans isomers result in distinct vibrational modes for the C-C bonds of the cyclopentanone ring and the C-H bending vibrations. This leads to a unique pattern of absorption bands in the fingerprint region for each isomer. Although predicting the exact differences without experimental data is challenging, a direct comparison of the IR spectra will reveal these characteristic patterns, allowing for confident identification. Furthermore, the cis isomer is expected to have a slightly larger net dipole moment than the more symmetric trans isomer, which could lead to more intense IR absorption bands for certain vibrations.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both cis- and trans-3-phenylcyclopentanone will show the same molecular ion peak (M⁺) corresponding to their identical molecular formula (C₁₁H₁₂O).
The differentiation between the isomers by MS is more subtle and relies on potential differences in the relative abundances of the fragment ions. The stereochemistry can influence the stability of certain fragment ions, leading to minor variations in the fragmentation pathway. For instance, the ease of a particular rearrangement or cleavage might be slightly different between the two isomers due to their different ground-state conformations. However, without prior experimental data, assigning stereochemistry based solely on the mass spectrum can be unreliable. It is best used as a confirmatory technique alongside NMR and IR.
Experimental Protocols
The successful spectroscopic analysis of cis- and trans-3-phenylcyclopentanone is predicated on the synthesis and purification of these isomers. A general synthetic approach is outlined below, which can be adapted from established literature procedures for similar compounds.
Synthesis of a Mixture of cis- and trans-3-Phenylcyclopentanone
A common route to 3-phenylcyclopentanone involves the conjugate addition of a phenyl group to cyclopentenone. This typically yields a mixture of the cis and trans isomers.
Materials:
-
Cyclopentenone
-
Phenylmagnesium bromide (Grignard reagent) or a Gilman reagent (lithium diphenylcuprate)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of cyclopentenone in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of the phenylating agent (e.g., phenylmagnesium bromide in diethyl ether) to the stirred cyclopentenone solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-3-phenylcyclopentanone.
Separation of Isomers: The cis and trans isomers can be separated using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). The polarity difference between the two isomers should allow for their effective separation. The fractions can be monitored by thin-layer chromatography (TLC).
Spectroscopic Characterization Workflow
Caption: Experimental workflow for isomer differentiation.
Conclusion
The differentiation of cis and trans isomers of 3-phenylcyclopentanone is a critical task in many scientific disciplines. While mass spectrometry and IR spectroscopy provide valuable pieces of the puzzle, NMR spectroscopy, particularly ¹H NMR, offers the most definitive and unambiguous method for stereochemical assignment. The distinct chemical shifts and coupling constants arising from the different spatial arrangements of the phenyl group provide a clear and reliable spectroscopic handle. By employing a systematic approach that combines synthesis, purification, and multi-technique spectroscopic analysis, researchers can confidently identify and characterize these important isomers, paving the way for further investigation and application.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H. L., & Magill, A. M. (2007).
A Comparative Guide to the Reactivity of Ethyl vs. Methyl 2-Oxo-3-phenylcyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex scaffolds for medicinal chemistry, β-keto esters are indispensable building blocks. Their utility stems from the versatile reactivity of the active methylene group, which allows for a wide range of carbon-carbon bond formations. Among these valuable intermediates, cyclic β-keto esters such as the derivatives of 2-oxocyclopentanecarboxylate are pivotal for creating five-membered ring systems, a common motif in natural products and pharmaceuticals.
This guide provides an in-depth comparative analysis of the reactivity of two closely related and frequently used analogs: ethyl 2-oxo-3-phenylcyclopentanecarboxylate and mthis compound. The choice between a methyl and an ethyl ester, while seemingly minor, can have significant implications for reaction kinetics, yields, and the ease of subsequent transformations. This comparison will delve into the subtle yet crucial differences in their behavior in key reactions, supported by established chemical principles and analogous experimental data, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences in Reactivity
| Reaction | Expected Relative Reactivity | Primary Influencing Factors |
| Enolate Formation (Kinetic) | Methyl Ester > Ethyl Ester | Steric Hindrance |
| Alkylation | Methyl Ester ≥ Ethyl Ester | Steric Hindrance |
| Hydrolysis (Saponification) | Methyl Ester > Ethyl Ester | Steric Hindrance |
| Decarboxylation (Krapcho) | Methyl Ester > Ethyl Ester | Susceptibility to SN2 Attack |
Theoretical Underpinnings: Steric and Electronic Effects
The primary distinctions in reactivity between the methyl and ethyl esters of 2-oxo-3-phenylcyclopentanecarboxylate arise from a combination of steric and electronic effects.
-
Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance in the ethyl ester can impede the approach of reagents, particularly to the electrophilic carbonyl carbon of the ester and the adjacent α-carbon. This effect is most pronounced in reactions involving nucleophilic attack at the ester carbonyl or in the formation of sterically demanding transition states.
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group due to a greater inductive effect (+I). This can subtly decrease the electrophilicity of the ester carbonyl carbon in the ethyl derivative compared to the methyl analog. However, for most reactions involving these β-keto esters, steric factors tend to play a more dominant role in differentiating their reactivity.
Comparative Analysis of Key Reactions
Enolate Formation
The formation of an enolate by deprotonation of the α-hydrogen is the gateway to the vast majority of reactions for β-keto esters. The rate of this deprotonation can be influenced by the nature of the ester group.
Under kinetically controlled conditions, using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, the less sterically hindered α-proton is preferentially removed. While both esters have the same α-proton, the overall steric environment created by the ester's alkyl group can influence the rate of approach of the bulky base. The smaller methyl group is expected to allow for a slightly faster rate of deprotonation compared to the more sterically encumbered ethyl group.
Under thermodynamically controlled conditions, where an equilibrium is established between the starting material and the enolate, the difference in reactivity is expected to be less pronounced, as the more stable enolate will be the major species for both esters.
Kinetic vs. Thermodynamic Enolate Formation.
Alkylation
Alkylation of the enolate is a common subsequent step, forming a new carbon-carbon bond at the α-position. The enolate, acting as a nucleophile, attacks an alkyl halide in an SN2 reaction. While the nucleophilic center is the same for both enolates, the steric bulk of the adjacent ester group can influence the transition state energy. It is plausible that the less hindered environment of the methyl ester's enolate could lead to slightly faster alkylation rates, especially with bulkier alkylating agents. However, for simple alkyl halides like methyl iodide or ethyl bromide, this difference may be minimal.
Hydrolysis (Saponification)
The alkaline hydrolysis of esters (saponification) proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is often a rate-determining step. Due to the smaller size of the methyl group, the carbonyl carbon of mthis compound is more accessible to the incoming hydroxide nucleophile than that of the ethyl ester. Consequently, the methyl ester is expected to undergo hydrolysis at a faster rate under identical conditions.
Decarboxylation
Following hydrolysis, the resulting β-keto acid readily undergoes decarboxylation upon heating to yield 2-phenylcyclopentanone. The rate of this step is generally facile for both derivatives.
Alternatively, the Krapcho decarboxylation offers a method to directly convert β-keto esters to ketones, often in the presence of a salt like lithium chloride in a polar aprotic solvent such as DMSO. This reaction proceeds via an SN2 attack of the halide ion on the alkyl group of the ester. Methyl esters are generally more susceptible to SN2 reactions than ethyl esters due to reduced steric hindrance. Therefore, mthis compound is expected to undergo Krapcho decarboxylation more readily and under milder conditions than its ethyl counterpart.
Experimental Protocols
The following are generalized protocols for key reactions. Researchers should optimize conditions for their specific substrates and desired outcomes.
Protocol 1: Synthesis via Dieckmann Condensation
The synthesis of the core cyclopentanone ring can be achieved through an intramolecular Claisen condensation, also known as the Dieckmann condensation.
Workflow for Dieckmann Condensation.
Materials:
-
Appropriate diester precursor (e.g., diethyl or dimethyl 2-phenyladipate)
-
Strong base (e.g., sodium hydride or sodium ethoxide/methoxide)
-
Anhydrous solvent (e.g., toluene or THF)
-
Dilute acid for workup (e.g., 1 M HCl)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the strong base and anhydrous solvent.
-
Slowly add the diester to the stirred suspension of the base at a controlled temperature (often room temperature or slightly elevated).
-
Heat the reaction mixture to reflux and monitor the progress by a suitable technique (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully quench with a dilute acid.
-
Perform an aqueous workup, extracting the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: α-Alkylation
Materials:
-
Ethyl or mthis compound
-
Strong, non-nucleophilic base (e.g., LDA or NaH)
-
Alkylating agent (e.g., an alkyl halide)
-
Anhydrous aprotic solvent (e.g., THF)
-
Quenching agent (e.g., saturated aqueous NH₄Cl)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the β-keto ester in the anhydrous solvent and cool to a low temperature (e.g., -78 °C).
-
Slowly add the base to form the enolate. Stir for a specified time at this temperature.
-
Add the alkylating agent dropwise and allow the reaction to proceed, gradually warming to room temperature if necessary.
-
Monitor the reaction for completion.
-
Quench the reaction by adding the quenching agent.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product as described previously.
Protocol 3: Hydrolysis and Decarboxylation
Materials:
-
Substituted ethyl or mthis compound
-
Aqueous base (e.g., 5-10% NaOH or KOH) or aqueous acid (e.g., 6 M HCl)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve the β-keto ester in the aqueous acid or base.
-
Heat the mixture to reflux until the hydrolysis and decarboxylation are complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature. If the reaction was performed under basic conditions, acidify to a pH of ~1-2 with concentrated HCl.
-
Extract the product with an organic solvent multiple times.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting ketone by distillation or chromatography.
Conclusion
The choice between ethyl and mthis compound is a nuanced decision that should be guided by the specific requirements of the synthetic route. For reactions where kinetic control and rapid rates are desired, such as in certain enolate formations or SN2-type decarboxylations, the methyl ester is likely the superior choice due to its reduced steric profile. In contrast, the ethyl ester may be perfectly suitable for thermodynamically controlled reactions or when subsequent selective transformations of the ester group are planned. Ultimately, a thorough understanding of the mechanistic principles outlined in this guide will enable researchers to strategically select the optimal reagent, thereby enhancing the efficiency and success of their synthetic endeavors.
References
A Comparative Crystallographic Guide to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate Derivatives: Unveiling Solid-State Conformations and Intermolecular Interactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, reactivity, and solid-state properties. For the class of compounds derived from ethyl 2-oxo-3-phenylcyclopentanecarboxylate, understanding their conformational preferences and intermolecular packing is paramount for rational drug design and the development of crystalline materials with desired characteristics. This guide provides an in-depth comparative analysis of the X-ray crystallographic data of key derivatives, offering insights into the subtle interplay of steric and electronic effects that govern their solid-state structures.
Introduction: The Significance of Crystal Structure in Phenylcyclopentanecarboxylate Scaffolds
The this compound framework represents a versatile scaffold in organic synthesis, serving as a precursor to a variety of biologically active molecules and functional materials. The conformation of the five-membered cyclopentanone ring, the orientation of the phenyl and ethyl carboxylate substituents, and the resulting intermolecular interactions in the crystalline state can profoundly influence properties such as solubility, stability, and bioavailability. X-ray crystallography stands as the definitive technique for elucidating these structural nuances, providing a high-resolution snapshot of the molecule's solid-state conformation and packing arrangement.
This guide will compare and contrast the crystal structures of two key derivatives to illustrate the structural diversity within this class of compounds:
-
1-Phenylcyclopentane-1-carboxylic Acid : A foundational analogue that, while lacking the 2-oxo group and the ethyl ester, provides a baseline for the conformational preferences of the 1,1-disubstituted cyclopentane ring.
-
Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate : A more complex derivative that introduces a second phenyl group, offering insights into the impact of increased steric bulk on the cyclopentane conformation and crystal packing.
By examining these structures, we can deduce the fundamental principles that govern the solid-state behavior of this important class of molecules.
Experimental Workflow: From Synthesis to Structural Elucidation
The journey from a synthesized compound to a fully characterized crystal structure is a multi-step process that demands precision and expertise. The generalized workflow for the X-ray crystallographic analysis of this compound derivatives is outlined below. The causality behind each step is crucial for obtaining high-quality data.
Figure 1: Generalized experimental workflow for the X-ray crystallography of small molecules.
Detailed Protocol: A Self-Validating System
-
Synthesis and Purification: The target derivative is synthesized according to established literature procedures. Purity is paramount, as impurities can inhibit crystallization or lead to poorly ordered crystals. Purification is typically achieved by column chromatography followed by recrystallization until a sharp melting point and clean NMR spectra are obtained.
-
Single Crystal Growth: This is often the most challenging step. A systematic screening of various solvents and solvent mixtures is performed. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent induces crystallization. The quality of the resulting crystals is assessed under a microscope.
-
-
X-ray Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A full sphere of diffraction data is collected.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of reflection intensities. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares methods, which iteratively adjust the atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by metrics such as the R-factor.
Comparative Structural Analysis
A detailed comparison of the crystallographic data for our selected derivatives reveals key structural differences and similarities.
1-Phenylcyclopentane-1-carboxylic Acid
The crystal structure of 1-phenylcyclopentane-1-carboxylic acid provides a foundational understanding of the conformational preferences of the cyclopentane ring when substituted with a phenyl and a carboxylic acid group at the same carbon.[1]
-
Cyclopentane Ring Conformation: The five-membered ring is not planar but adopts a conformation that is intermediate between the classic envelope (C(_s) symmetry) and twist (C(_2) symmetry) forms.[1] This puckering minimizes torsional strain. The phenyl group occupies a pseudo-equatorial position, while the carboxyl group is in a pseudo-axial orientation.[1]
-
Intermolecular Interactions: The molecules form hydrogen-bonded dimers through their carboxylic acid groups, a common motif in the solid-state structures of carboxylic acids.[1] The O-H···O distance is a typical 2.665 Å.[1]
Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate
The introduction of an oxo group, an ethyl ester, and a second phenyl group significantly alters the molecular structure and packing.
-
Cyclopentane Ring Conformation: The conformation of the cyclopentanone ring in this derivative is not explicitly described in the available literature in terms of envelope or twist, but the presence of multiple substituents would be expected to lock it into a specific puckered conformation to minimize steric hindrance between the bulky phenyl groups.
-
Bond Lengths: The C=O bond lengths of the ketone and ester groups are 1.191(2) Å and 1.198(2) Å, respectively, with the ring carbonyl being slightly longer. The C-O single bond in the ester group is, as expected, longer at 1.335(2) Å. The C-C bonds within the cyclopentanone ring have an average distance of 1.525 Å, indicative of single bonds.
-
Intermolecular Interactions: Notably, the crystal structure of this diphenyl derivative does not exhibit significant intermolecular interactions such as hydrogen bonding. This suggests that the bulky phenyl groups may sterically hinder the formation of strong intermolecular contacts, leading to a packing arrangement dominated by weaker van der Waals forces.
Data Summary and Comparison
The following table summarizes the key crystallographic and conformational parameters for the two derivatives, highlighting the structural impact of the different substitution patterns.
| Parameter | 1-Phenylcyclopentane-1-carboxylic Acid | Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate |
| Formula | C({12})H({14})O({2}) | C({20})H({20})O({3}) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2(_1)/c | Not explicitly stated in the provided abstract |
| a (Å) | 6.009 | 27.4961 (13) |
| b (Å) | 6.781 | 7.4008 (2) |
| c (Å) | 24.976 | 18.7063 (10) |
| β (°) | 92.08 | 115.389 (6) |
| Volume (ų) | Not explicitly stated in the provided abstract | 3439.0 (3) |
| Z | 4 | 8 |
| Cyclopentane Conformation | Intermediate between envelope and twist[1] | Puckered (specific form not detailed) |
| Key Intermolecular Interactions | O-H···O hydrogen bonding (dimers)[1] | No significant interactions reported |
Logical Relationships in Structural Determination
The process of determining and comparing crystal structures involves a logical flow of information, from the nature of the molecule to its macroscopic crystalline properties.
Figure 2: Interplay of factors influencing the crystal structure and properties of molecular solids.
Conclusion and Future Directions
This comparative guide illustrates that even subtle changes in the substitution pattern of the this compound scaffold can lead to significant differences in the resulting solid-state structures. The conformation of the cyclopentane ring is highly sensitive to the nature and position of its substituents, and the presence of hydrogen-bonding moieties like carboxylic acids dictates the primary intermolecular interactions. In contrast, sterically demanding groups can preclude the formation of strong directional interactions, leading to packing dominated by weaker forces.
For drug development professionals and materials scientists, these findings underscore the importance of single-crystal X-ray diffraction in characterizing lead compounds and materials. The detailed structural information obtained from these studies is invaluable for understanding structure-property relationships and for guiding the design of new molecules with optimized solid-state characteristics. Future work should focus on obtaining the crystal structure of the parent this compound to provide a direct benchmark for comparison, as well as exploring a wider range of derivatives with varying electronic and steric properties to build a more comprehensive understanding of the crystallographic landscape of this important class of compounds.
References
-
Margulis, T. N. (1975). The Structure of the Cyclopentane Ring. 1-Phenylcyclopentanecarboxylic Acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(4), 1049-1052. [Link]
Sources
A Researcher's Guide to Cross-Referencing Spectroscopic Data of Substituted Cyclopentanones
For researchers, scientists, and professionals in drug development, the unambiguous identification of molecular structure is a cornerstone of successful research. Substituted cyclopentanones are a common structural motif in many biologically active molecules and synthetic intermediates. This guide provides an in-depth comparison of the spectroscopic data of known substituted cyclopentanones, supported by experimental data and protocols. By understanding the influence of various substituents on the spectral output of the cyclopentanone core, researchers can more confidently and accurately identify novel compounds.
The Logic of Spectroscopic Cross-Referencing
The principle of cross-referencing spectroscopic data is rooted in the fundamental concept that the interaction of a molecule with electromagnetic radiation is unique to its structure. By employing a suite of complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can piece together a comprehensive picture of a molecule's connectivity, functional groups, and overall architecture. Each technique provides a different piece of the puzzle, and their combined interpretation offers a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
The Influence of Substituents on Cyclopentanone ¹H and ¹³C NMR Spectra
The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the cyclopentanone ring are highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) like alkyl and methoxy groups tend to shield nearby protons and carbons, causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) such as halogens, carbonyls, and cyano groups deshield adjacent nuclei, shifting their signals to a higher chemical shift (downfield).
Table 1: Comparative ¹H and ¹³C NMR Data for Selected Substituted Cyclopentanones
| Compound | Substituent Position | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| Cyclopentanone | - | α-H: ~2.05 (t), β-H: ~2.05 (quintet) | C=O: ~219, α-C: ~38, β-C: ~23 |
| 2-Methylcyclopentanone | 2 | α-H (methine): ~2.30 (m), CH₃: ~1.05 (d) | C=O: ~221, C2: ~45, CH₃: ~15 |
| 3-Methylcyclopentanone | 3 | α-H: ~2.20-2.40 (m), CH₃: ~1.00 (d) | C=O: ~219, C3: ~35, CH₃: ~21 |
| 2-Chlorocyclopentanone | 2 | α-H (methine): ~4.30 (dd) | C=O: ~210, C2: ~65 |
| 2-Acetylcyclopentanone | 2 | α-H (methine): ~3.50 (t), CH₃: ~2.20 (s) | C=O (ring): ~212, C=O (acetyl): ~203, C2: ~60, CH₃: ~28 |
| 3-Methoxycyclopentanone | 3 | α-H: ~2.10-2.30 (m), OCH₃: ~3.30 (s) | C=O: ~217, C3: ~80, OCH₃: ~56 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of a substituted cyclopentanone.
Materials:
-
Substituted cyclopentanone sample (5-25 mg for small molecules).[1]
-
High-quality 5 mm NMR tube.[2]
-
Deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL).[1]
-
Glass Pasteur pipette and a small plug of glass wool.
Procedure:
-
Sample Preparation: Weigh 5-25 mg of the purified substituted cyclopentanone into a small, clean vial.[1] Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1] Ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Tube Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time (typically 2-4 seconds), and relaxation delay (1-5 seconds).
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
The Carbonyl Stretch: A Telltale Sign of Cyclopentanones
The most prominent feature in the IR spectrum of a cyclopentanone is the strong absorption band corresponding to the C=O stretching vibration. For unsubstituted cyclopentanone, this peak typically appears around 1740-1750 cm⁻¹. The position of this band is sensitive to the electronic effects of substituents on the ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens or other carbonyl groups increase the C=O bond strength through an inductive effect, leading to a higher stretching frequency.[3][4]
-
Electron-Donating Groups (EDGs): Alkyl groups have a slight electron-donating inductive effect, which can slightly lower the C=O stretching frequency.
-
Conjugation: If a double bond is conjugated with the carbonyl group, the C=O stretching frequency will decrease by 20-40 cm⁻¹ due to the delocalization of π-electrons, which weakens the C=O bond.[4]
Table 2: Comparative IR Carbonyl Stretching Frequencies for Selected Substituted Cyclopentanones
| Compound | Substituent Effect | Approximate C=O Stretch (cm⁻¹) |
| Cyclopentanone | - | 1745 |
| 2-Chlorocyclopentanone | EWG (Inductive) | 1760 |
| 2-Acetylcyclopentanone | EWG (Inductive & Resonance) | 1755 (ring C=O), 1715 (acetyl C=O) |
| 2-Methylcyclopentanone | EDG (Inductive) | 1740 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To obtain the IR spectrum of a liquid or solid substituted cyclopentanone sample.
Materials:
-
Substituted cyclopentanone sample (a few milligrams or 1-2 drops).[5]
-
ATR-FTIR spectrometer.
-
Solvent for cleaning (e.g., isopropanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Take a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application:
-
Liquids: Place 1-2 drops of the liquid sample directly onto the center of the ATR crystal.
-
Solids: Place a small amount of the solid sample on the crystal and apply pressure using the built-in clamp to ensure good contact.
-
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and valuable structural information based on its fragmentation pattern upon ionization.
Fragmentation of Substituted Cyclopentanones
The fragmentation of cyclic ketones is often complex but can provide characteristic patterns.[6][7] Common fragmentation pathways include:
-
Alpha-Cleavage: The breaking of the bond between the carbonyl carbon and an adjacent carbon in the ring. This is a primary fragmentation mode for cyclic ketones.[8]
-
Loss of Neutral Molecules: Elimination of small, stable neutral molecules like carbon monoxide (CO), ethene (C₂H₄), or a ketene.
-
McLafferty Rearrangement: This rearrangement is possible if an alkyl substituent of at least three carbons is present.[8]
The presence of a substituent can direct the fragmentation pathway. For example, a substituent may be lost as a radical, or it may influence which bonds are preferentially cleaved.
Table 3: Key Mass Spectral Fragments for Selected Substituted Cyclopentanones (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Common Neutral Losses |
| Cyclopentanone | 84 | 56, 55, 42, 41 | CO (28), C₂H₄ (28) |
| 2-Methylcyclopentanone | 98 | 83, 69, 55, 42 | CH₃ (15), C₂H₄ (28) |
| 3-Methylcyclopentanone | 98 | 83, 70, 55, 41 | CH₃ (15), C₂H₄O (44) |
| 2-Chlorocyclopentanone | 118/120 (isotope pattern) | 83, 55 | Cl (35/37), HCl (36/38) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum and determine the retention time of a volatile substituted cyclopentanone.
Materials:
-
Substituted cyclopentanone sample.
-
Volatile organic solvent (e.g., dichloromethane, hexane).[9]
-
GC-MS instrument.
-
GC autosampler vials.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent.[10] Filter the solution if any particulate matter is present. Transfer the solution to a GC autosampler vial.
-
Instrument Setup:
-
Set the appropriate GC oven temperature program to ensure good separation of the analyte from any impurities.
-
Set the injector temperature to ensure complete volatilization of the sample.
-
Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 35-300).
-
-
Data Acquisition: Inject a small volume (typically 1 µL) of the sample into the GC-MS. The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of each component as it elutes from the column.
-
Data Analysis:
-
Identify the peak corresponding to the substituted cyclopentanone in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
-
Compare the obtained spectrum with library spectra for confirmation.
-
Integrated Spectroscopic Analysis Workflow
The power of this multi-technique approach lies in the synergy of the data. The following workflow illustrates a logical approach to structure elucidation.
Caption: Workflow for spectroscopic data integration.
Conclusion
The systematic and multi-faceted approach of cross-referencing spectroscopic data from NMR, IR, and MS provides a robust and reliable method for the structural elucidation of substituted cyclopentanones. By understanding the fundamental principles of each technique and the predictable influence of substituents on the resulting spectra, researchers can confidently identify and characterize these important chemical entities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in organic synthesis and drug development.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
The foundational principle of this guide is risk mitigation. Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, like its analogs, should be treated as a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE). This protocol is designed to be a self-validating system, ensuring that each step reinforces safety and regulatory compliance.
Hazard Assessment and Immediate Safety Precautions
Before beginning any disposal procedure, a thorough risk assessment is paramount. Based on data from analogous compounds, this compound is classified as a Category 4 Combustible Liquid.[4] It is also an irritant to the skin and eyes and may cause respiratory irritation.[1][3]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory to prevent skin contact.[1][4]
-
Skin and Body Protection: A laboratory coat must be worn. For larger quantities or spill management, consider additional protective clothing.[4][6]
-
Work Area: All handling and preparation for disposal must occur in a well-ventilated area, preferably within a chemical fume hood.[1][7]
Quantitative Data Summary for Disposal
For quick reference, the following table summarizes the key parameters for the safe handling and disposal of this chemical waste stream.
| Parameter | Value / Instruction | Source(s) |
| GHS Hazard Class | Combustible Liquid (Category 4), Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3 (Respiratory Irritation) | [1][3][4] |
| Primary Disposal Route | Collection by a licensed hazardous waste contractor. | [2][4] |
| Prohibited Disposal | Do not dispose of down the drain or in solid waste trash. | [8][9] |
| Waste Container | Chemically compatible, sealed, leak-proof container (plastic preferred over glass). | [7][9][10] |
| Storage Class | 10 - Combustible liquids. | [11] |
| Incompatible Materials | Store away from strong acids, bases, and reducing agents. | [2] |
| Spill Absorbent | Inert material such as sand, earth, or vermiculite. | [1] |
Disposal Decision Workflow
The following diagram outlines the logical sequence for the proper management and disposal of this compound waste. This workflow ensures all safety and regulatory steps are followed methodically.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocols
Chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[7][9] The following protocols are designed to meet these standards.
Protocol A: Disposal of Unused or Surplus Product
This procedure applies to the original chemical in its container that is no longer needed.
-
Designate as Waste: The decision to discard the chemical officially designates it as waste.
-
Ensure Proper Labeling: If the original manufacturer's label is intact and legible, it is sufficient for initial identification.
-
Attach Hazardous Waste Tag: Securely attach a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[9] This tag must contain:
-
Store for Pickup: Place the container in your lab's designated Satellite Accumulation Area (SAA).[8][10] Ensure the container is closed tightly.
-
Schedule Collection: Follow your institution's procedure to request a waste pickup from the EHS office.
Protocol B: Disposal of Contaminated Materials and Spill Debris
This procedure applies to labware (e.g., pipettes, vials), PPE, and absorbent materials contaminated with this compound.
-
Waste Segregation: Do not mix this waste stream with other, incompatible chemical wastes.[8] It should be collected as a non-halogenated, combustible organic waste.
-
Containerization:
-
For small quantities of liquid waste or spill cleanup: Use an inert absorbent material like vermiculite or sand to absorb the liquid.[1]
-
Carefully transfer the absorbed material and any contaminated solids (e.g., gloves, wipes) into a designated, leak-proof hazardous waste container with a secure, screw-on cap.[1][10] Plastic containers are often preferred to glass to minimize the risk of breakage.[9]
-
Do not overfill the container; a maximum of 90% capacity is a common rule to allow for expansion.[7]
-
-
Labeling: Affix a hazardous waste tag to the container as described in Protocol A, listing all components, including the absorbent material.[9]
-
Storage and Pickup: Keep the waste container sealed except when adding waste.[10] Store it in the SAA and arrange for pickup through your EHS department.
Final Disposal by Licensed Professionals
All hazardous chemical waste must be disposed of through your institution's EHS program, which partners with licensed hazardous waste disposal facilities.[7][9] These facilities have the specialized equipment and permits to handle, treat, and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration for combustible organic liquids. Never attempt to dispose of this chemical through standard trash or by pouring it down the sanitary sewer.[8][9]
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, protect our environment, and ensure our research practices remain beyond reproach from inception to completion.
References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Auburn University Risk Management & Safety. Hazardous Waste Disposal. Retrieved from [Link]
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Essential Personal Protective Equipment (PPE) Protocol for Handling Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
This document is designed to be a self-validating system of protocols, where the logic behind each step is explained to build a foundational understanding of safe laboratory practices.
Hazard Assessment: Understanding the "Why"
The efficacy of any PPE protocol is rooted in a clear understanding of the potential hazards. For Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, the primary risks are associated with its functional groups and physical state.
-
Primary Routes of Exposure: Inhalation of vapors, direct skin contact, and eye contact are the most probable routes of accidental exposure.
-
Inferred Health Hazards: Based on analogous compounds, this chemical should be handled as an irritant.
-
Physical Hazards: The compound is classified as a combustible liquid, requiring careful storage and handling away from ignition sources.[4]
Core PPE and Engineering Controls
The first line of defense is always engineering controls, supplemented by carefully selected PPE. All work involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[5][6]
| Protection Type | Minimum Requirement | Rationale & Causality |
| Engineering Control | Certified Chemical Fume Hood | The primary method to control exposure to vapors, preventing respiratory irritation.[1][3] |
| Eye Protection | ANSI Z87.1-compliant Chemical Splash Goggles | Protects against splashes and vapors that can cause serious eye irritation. Standard safety glasses are insufficient.[7][8] |
| Hand Protection | Nitrile Gloves | Provides a barrier against incidental skin contact, which can cause irritation. Always check for visible signs of degradation or contamination and change gloves immediately if contact occurs.[7][8] |
| Body Protection | Long-sleeved Laboratory Coat | Protects skin and personal clothing from splashes and spills. Must be fully buttoned.[9][10] |
| Personal Attire | Long Pants & Closed-toe Shoes | Ensures no skin is exposed below the lab coat, protecting against spills that may reach the floor or lower body.[7][10] |
| Enhanced Protection | Face Shield (worn over goggles) | Required when handling larger volumes (>100 mL) or when there is a heightened risk of splashing during procedures like transfers or quenching reactions.[8] |
Procedural Workflow for Safe Handling
Adherence to a strict, sequential workflow is critical to prevent contamination and ensure safety from preparation to disposal. The following diagram and steps outline this mandatory process.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
1. Pre-Handling Preparation:
- Verify Fume Hood: Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
- Locate Safety Equipment: Before handling any chemicals, physically locate the nearest safety shower and eyewash station.[6] Ensure the path is unobstructed.
- Inspect PPE: Check that your lab coat, goggles, and gloves are free from defects, tears, or previous chemical contamination.
2. Donning PPE (Putting On):
- This sequence is designed to protect you as you prepare for work.
- Step 1: Lab Coat. Put on your lab coat and ensure all buttons are fastened.
- Step 2: Eye Protection. Put on your chemical splash goggles.
- Step 3: Gloves. Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
3. Chemical Handling:
- All transfers, reactions, and manipulations of this compound must occur deep within the fume hood, at least 6 inches from the sash.
- Keep the sash at the lowest practical height.
- Keep all containers of the chemical sealed when not in immediate use.[5]
- Should any chemical contact your gloves, remove the gloves immediately, wash your hands, and don a fresh pair.
4. Doffing PPE (Taking Off):
- This sequence is critical for preventing the spread of contamination from your PPE to your skin or the lab environment.
- Step 1: Gloves. Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands (e.g., peeling one glove off with the other, then using a clean finger to slide under the cuff of the remaining glove).
- Step 2: Goggles. Remove goggles by handling the strap, not the front.
- Step 3: Lab Coat. Remove the lab coat.
- Step 4: Hand Washing. Immediately wash your hands thoroughly with soap and water.[1][3]
Emergency and Disposal Plans
Accidental Exposure:
-
Eye Contact: Immediately proceed to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][3][6]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water. Remove any contaminated clothing.[3][5]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3][5]
Spill Response:
-
For minor spills inside a fume hood, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or earth.[1][6]
-
Collect the absorbed material into a designated, labeled container for hazardous waste disposal.[1][11]
-
Do not use combustible materials like paper towels or sawdust to absorb the spill.[6]
Waste Disposal:
-
All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled hazardous waste container.[4][11]
-
The container should be labeled "Hazardous Waste," list the full chemical name, and indicate the associated hazards (Irritant, Combustible).[11]
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials until it is collected by a licensed waste disposal contractor.[4][11]
By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
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- Ethyl 2-oxocyclopentanecarboxyl
- SAFETY DATA SHEET - Ethyl 2-oxocyclopentanecarboxyl
- SAFETY DATA SHEET - Ethyl 2-oxocyclohexanecarboxyl
- Ethyl 2-oxocyclopentanecarboxyl
- SAFETY DATA SHEET - Ethyl 2-oxocyclohexanecarboxyl
- Material Safety Data Sheet - General Handling. Cole-Parmer.
- Safe Disposal of Ethyl 3-oxo-2-phenylbutano
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
